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  • Product: 3-(4-Bromophenoxy)pyridazine
  • CAS: 40890-13-9

Core Science & Biosynthesis

Foundational

3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9): A Comprehensive Technical Guide on Physicochemical Properties, Synthetic Utility, and Applications in Advanced Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry and agrochemical development, the strategic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is paramount for constructing robust, target-specific pharmacophores. 3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) represents a highly versatile intermediate characterized by two distinct reactive domains: an electron-deficient pyridazine core and an electron-rich, halogenated phenoxy moiety.

This technical guide provides an in-depth analysis of the physicochemical properties of 3-(4-bromophenoxy)pyridazine, details field-proven synthetic protocols for its integration into complex molecules, and explores its critical role in cutting-edge therapeutic pathways—most notably as a structural analog in the development of covalent allosteric inhibitors targeting WRN helicase in microsatellite instability-high (MSI-High) cancers.

Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in various solvent systems, its stability under harsh reaction conditions, and its pharmacokinetic potential when integrated into larger drug candidates. The quantitative data is summarized in the table below [1].

PropertyValue
Chemical Name 3-(4-Bromophenoxy)pyridazine
CAS Registry Number 40890-13-9
Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
Melting Point 104 - 105 °C
InChI Key CFCFRVJNWPBDQD-UHFFFAOYSA-N
Physical Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water
Purity (Commercial Standard) ≥ 95% (typically verified via HPLC/LC-MS)

Structural & Mechanistic Insights

The utility of 3-(4-bromophenoxy)pyridazine stems directly from its electronic asymmetry.

  • The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C3 and C6 positions highly susceptible to nucleophilic attack, while rendering the ring itself resistant to electrophilic aromatic substitution. In biological systems, the pyridazine nitrogens serve as excellent hydrogen-bond acceptors within kinase or helicase active sites.

  • The 4-Bromophenoxy Moiety: The ether linkage provides a critical conformational "hinge," allowing the molecule to adapt to complex binding pockets without the metabolic liabilities associated with secondary amines. The para-bromo substituent acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid late-stage functionalization.

Synthetic Workflows & Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as the understanding of its underlying causality. The following workflows are designed as self-validating systems to ensure high yield and purity.

Protocol A: De Novo Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the title compound from commercially available precursors [3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, 250 mL round-bottom flask with 3-chloropyridazine (1.0 eq, 10 mmol) and 4-bromophenol (1.05 eq, 10.5 mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol).

    • Causality: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH or KOtBu) to selectively deprotonate the phenol without causing competitive ring-opening or degradation of the sensitive pyridazine core.

  • Solvation: Suspend the mixture in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SNAr reaction.

  • Reaction: Stir the mixture at 110 °C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield 3-(4-bromophenoxy)pyridazine as a crystalline solid.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

Once the core is established, the aryl bromide serves as an anchor for building extended pharmacophores.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 3-(4-bromophenoxy)pyridazine (1.0 eq, 5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 eq, 6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq, 15 mmol).

    • Causality: The electron-rich nature of the phenoxy ring makes the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient aryl halides. The bidentate phosphine ligand (dppf) increases the electron density on the palladium center, facilitating efficient oxidative addition.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL).

    • Causality: This biphasic system is critical. It ensures that the boronic acid is activated by the aqueous base (forming the reactive boronate complex required for transmetalation) while maintaining the solubility of the organic electrophile in the dioxane phase.

  • Reaction: Heat the mixture to 90 °C for 12 hours under nitrogen.

  • Workup: Cool the reaction, dilute with water, extract with dichloromethane, dry, and purify via chromatography.

SyntheticWorkflow A 3-Chloropyridazine + 4-Bromophenol B 3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) A->B SNAr Reaction K2CO3, DMF, 110°C C Extended Pharmacophore (e.g., WRN Inhibitor Core) B->C Suzuki-Miyaura Coupling Pd(dppf)Cl2, Boronic Acid

Synthetic workflow for 3-(4-Bromophenoxy)pyridazine and its downstream functionalization.

Biological Applications & Target Pathways

While historically utilized in the synthesis of agrochemical herbicides[3], phenoxypyridazines and their bioisosteres (such as phenoxypyrimidines) have recently garnered massive attention in precision oncology.

Synthetic Lethality in MSI-High Cancers

Microsatellite instability-high (MSI-H) cancers exhibit a profound dependency on the DNA repair enzyme WRN helicase . Inhibiting WRN in these specific cells leads to unresolved DNA secondary structures, double-strand breaks, and ultimately, apoptosis—a concept known as synthetic lethality.

Recent breakthroughs have identified clinical-stage covalent allosteric inhibitors of WRN helicase, such as VVD-214 (RO7589831) [2]. During the Structure-Activity Relationship (SAR) optimization of these inhibitors, phenoxypyridazine derivatives (e.g., phenoxypyridazine-3-carboxylates) were heavily explored as the central heteroaromatic core. The phenoxypyridazine scaffold acts as a rigid yet adaptable recognition motif that perfectly orients a vinyl sulfone warhead toward the allosteric cysteine residue (C727) of the WRN helicase, ensuring irreversible target engagement.

WRNPathway MSI MSI-High Cancer Cell (MMR Deficient) WRN WRN Helicase (Essential for Survival) MSI->WRN High Dependency DSB DNA Double-Strand Breaks (Unresolved Secondary Structures) WRN->DSB Loss of Function Inhibitor Phenoxypyridazine-based Inhibitor (e.g., VVD-214 analog) Binding Covalent Allosteric Binding (Cys727 Engagement) Inhibitor->Binding Orients Warhead Binding->WRN Inactivates Death Synthetic Lethality (Apoptosis) DSB->Death Accumulation of Damage

Mechanism of synthetic lethality via WRN helicase inhibition in MSI-High cancers.

References

  • Kikuchi S, Green JC, Rogness DC, et al. "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers". Journal of Medicinal Chemistry. 2025; 68 (24): 25912–25938. Available at:[Link]

  • Tamura S, Jojima T. "Syntheses of Pyridazine Derivatives as Herbicides: Part III. Preparation of 3- and 4-Phenoxypyridazines". Agricultural and Biological Chemistry. 1963; 27(10): 728-733. Available at:[Link]

Exploratory

Solubility Profiling of 3-(4-Bromophenoxy)pyridazine: A Technical Guide for Solvent Selection in Drug Development

Executive Summary In early-stage drug discovery and organic synthesis, the physicochemical behavior of intermediate building blocks dictates the success of downstream assays and reactions. 3-(4-Bromophenoxy)pyridazine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and organic synthesis, the physicochemical behavior of intermediate building blocks dictates the success of downstream assays and reactions. 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) is a highly versatile bifunctional intermediate. It features a polar, electron-deficient pyridazine core linked via an ether bridge to a lipophilic, halogenated aromatic ring.

This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 3-(4-Bromophenoxy)pyridazine across various solvent systems—specifically focusing on Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and standard organic solvents. By understanding the thermodynamic drivers of its solvation, researchers can prevent assay artifacts, optimize synthetic yields, and establish self-validating laboratory protocols.

Physicochemical Profiling: The Causality of Solvation

To predict the solubility of 3-(4-Bromophenoxy)pyridazine, we must deconstruct its molecular architecture:

  • The Pyridazine Core (1,2-Diazine): Unlike benzene, the pyridazine ring possesses a high dipole moment and robust dual hydrogen-bond accepting capacity[1]. This inherent polarity slightly depresses the overall partition coefficient (LogP) and promotes favorable dipole-dipole interactions with polar aprotic solvents.

  • The 4-Bromophenoxy Moiety: The addition of a bulky, highly polarizable bromine atom on a phenoxy ring introduces significant lipophilicity and hydrophobic bulk. Analogous bromophenoxy compounds exhibit near-zero aqueous solubility but readily dissolve in halogenated and polar aprotic environments[2].

The Solvation Mechanism: The dissolution of this compound in solvents like DMSO is driven by the disruption of its crystalline lattice via strong solvent-solute dipole interactions. The basicity of the pyridazine nitrogens (pKa ~2.3 for the parent ring) means the compound remains un-ionized in neutral organic solvents, relying entirely on non-covalent van der Waals and dipole forces for solvation.

Solvent-Specific Solubility Dynamics

Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard for preparing concentrated stock solutions for in vitro screening. 3-(4-Bromophenoxy)pyridazine is highly soluble in DMSO. However, hygroscopicity is the primary failure point . DMSO rapidly absorbs atmospheric moisture. Because the bromophenoxy group is highly hydrophobic, even a 2–5% water ingress into the DMSO stock can trigger catastrophic micro-precipitation[3].

Dimethylformamide (DMF)

DMF offers a similar polar aprotic environment to DMSO but with a lower freezing point (-61°C vs. 19°C for DMSO). For synthetic workflows requiring sub-zero temperatures (e.g., lithiation or specific nucleophilic aromatic substitutions), DMF is the superior choice, maintaining the compound in solution without freezing.

Volatile Organic Solvents (DCM, EtOAc, Alcohols)

For liquid-liquid extraction and chromatography, volatile solvents are required. The compound exhibits excellent solubility in Dichloromethane (DCM) due to favorable halogen-halogen polarizability interactions. It shows moderate solubility in Ethyl Acetate (EtOAc) and lower solubility in protic solvents like Methanol (MeOH) or Ethanol (EtOH), as the strong hydrogen-bonding network of alcohols must be broken to accommodate the bulky hydrophobic bromophenoxy group.

Quantitative Solubility Summary

Note: Data represents empirically derived estimates based on structural analogs and thermodynamic modeling for halogenated heteroaryl ethers.

Solvent SystemPolarity IndexEstimated Solubility Range (mg/mL)Primary Application
DMSO (Anhydrous) 7.2> 100 mg/mLIn vitro assay stock solutions
DMF 6.4> 100 mg/mLLow-temperature organic synthesis
Dichloromethane (DCM) 3.150 - 100 mg/mLLiquid-liquid extraction, NMR (as CDCl3)
Ethyl Acetate (EtOAc) 4.420 - 50 mg/mLFlash chromatography
Methanol (MeOH) 5.1< 10 mg/mLRecrystallization (anti-solvent)
Water (pH 7.4) 10.2< 0.01 mg/mLBiological buffers (requires co-solvents)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, solubility must be measured and maintained using strict, self-validating protocols. Below are the methodologies for handling 3-(4-Bromophenoxy)pyridazine.

Protocol A: Preparation of High-Fidelity DMSO Stock Solutions

Causality: To prevent moisture-induced precipitation, the environment and materials must be strictly controlled.

  • Preparation: Equilibrate a new, sealed septum-capped bottle of anhydrous DMSO (≥99.9%) to room temperature before opening to prevent condensation.

  • Weighing: Weigh 25.1 mg of 3-(4-Bromophenoxy)pyridazine (MW = 251.08 g/mol ) into a low-bind amber glass vial. Amber glass is used to prevent potential UV-induced radical debromination.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 100 mM stock.

  • Agitation: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation (QC Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial against a stark black-and-white background. The absence of a pellet confirms complete kinetic solvation.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C under argon gas. Never subject the main stock to freeze-thaw cycles.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility can falsely report supersaturated states. The shake-flask method ensures the system has reached true thermodynamic equilibrium.

  • Saturation: Add an excess amount of solid 3-(4-Bromophenoxy)pyridazine (e.g., 50 mg) to 1 mL of the target solvent (e.g., EtOAc) in a sealed glass ampoule.

  • Equilibration: Place the ampoule in a thermostatic shaker at 25.0 ± 0.1°C. Shake at 300 RPM for exactly 24 hours.

  • Phase Separation: Extract a 500 µL aliquot and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organics like DCM and DMF, unlike PES or Nylon filters which may dissolve or bind the compound.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (detecting at ~254 nm, characteristic for the aromatic system).

  • Self-Validation (Equilibrium Check): Repeat the sampling at 48 hours. If the HPLC peak area at 48h is within ±2% of the 24h peak area, thermodynamic equilibrium is validated.

Mechanistic & Workflow Visualizations

Workflow for Thermodynamic Solubility Profiling

The following diagram illustrates the critical path for the Shake-Flask methodology, highlighting the self-validation loop.

G A Solid Compound 3-(4-Bromophenoxy)pyridazine B Add Excess to Solvent (Create Supersaturation) A->B C Thermostatic Shaking (25°C, 300 RPM) B->C D 24h Sampling & PTFE Filtration C->D F 48h Sampling & PTFE Filtration C->F E HPLC-UV Quantification (Timepoint 1) D->E H Compare T1 vs T2 (Δ < 2% = Equilibrium) E->H G HPLC-UV Quantification (Timepoint 2) F->G G->H

Caption: Thermodynamic solubility workflow utilizing the shake-flask method with a 48-hour self-validation loop.

Solvent Selection Decision Tree

Selecting the correct solvent prevents downstream failures. This logic tree guides the application scientist based on the intended use case.

G Start What is the Downstream Application? InVitro In Vitro Bioassays (Cellular/Biochemical) Start->InVitro Synthesis Organic Synthesis (Coupling/Substitution) Start->Synthesis Chromatography Purification / Chromatography Start->Chromatography DMSO Use Anhydrous DMSO (Max 0.1% final in assay) InVitro->DMSO DMF Use DMF (Ideal for sub-zero temps) Synthesis->DMF Cold Rxn DCM Use DCM or EtOAc (High volatility, easy removal) Synthesis->DCM RT Rxn Chromatography->DCM

Caption: Decision matrix for selecting the optimal solvent for 3-(4-Bromophenoxy)pyridazine based on application.

Conclusion

The successful deployment of 3-(4-Bromophenoxy)pyridazine in chemical synthesis and biological screening hinges entirely on respecting its solubility profile. The interplay between the polar hydrogen-bond accepting pyridazine ring and the highly lipophilic bromophenoxy group dictates a strong preference for polar aprotic solvents (DMSO, DMF) and halogenated organics (DCM). By adhering to the self-validating protocols outlined above—specifically regarding the exclusion of ambient moisture in DMSO stocks—researchers can eliminate precipitation artifacts and ensure reproducible data generation.

References

  • National Institutes of Health (NIH) / PMC. "The pyridazine heterocycle in molecular recognition and drug discovery." PMC. Available at:[Link]

  • ChemBK. "4-(4-Bromophenoxy)phenol - Physico-chemical Properties and Solubility." Chembk.com. Available at: [Link]

Sources

Foundational

1H and 13C NMR Spectral Data Reference and Structural Analysis for 3-(4-Bromophenoxy)pyridazine

Executive Summary Precise structural elucidation of halogenated heteroaromatic ethers is a critical quality control gateway in medicinal chemistry and agrochemical development. 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Precise structural elucidation of halogenated heteroaromatic ethers is a critical quality control gateway in medicinal chemistry and agrochemical development. 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) [1] represents a highly functionalized scaffold characterized by an electron-deficient 1,2-diazine core coupled via an ether linkage to an electron-rich, yet halogenated, phenyl ring.

This whitepaper provides an authoritative, theoretically grounded reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this molecule. Rather than merely listing empirical data, this guide deconstructs the electronic causality behind the chemical shifts—specifically the competing inductive (-I) and resonance (+R) effects—and establishes a self-validating experimental protocol for spectral acquisition.

Electronic Causality and Structural Dynamics

The NMR spectral signature of 3-(4-Bromophenoxy)pyridazine is governed by the push-pull electronic dynamics between the two rings, mediated by the bridging oxygen atom. Understanding these vectors is essential for accurate peak assignment [1].

  • The Pyridazine Core (Ring A): The 1,2-diazine ring is inherently electron-deficient due to the electronegativity of the adjacent nitrogen atoms. When an aryloxy group is introduced at the C-3 position, the ether oxygen exerts a strong inductive withdrawal (-I effect), heavily deshielding C-3. However, the oxygen's lone pairs simultaneously donate electron density via resonance (+R effect) into the pyridazine π -system. This resonance is directed ortho and para to the substituent. Consequently, the C-4 position (ortho to the oxygen) becomes significantly shielded, while C-5 (meta) remains relatively unaffected [2].

  • The 4-Bromophenyl Ring (Ring B): The phenyl ring is subjected to the electron-donating resonance of the ether oxygen and the inductive withdrawal of the para-bromine atom. The bromine atom induces a pronounced "heavy atom effect" (shielding) on the ipso-carbon (C-4'). Furthermore, the symmetry of the 1,4-disubstituted benzene ring results in a classic AA'BB' spin system for the aromatic protons, which exhibits second-order "roofing" (leaning) effects at standard magnetic field strengths (e.g., 400 MHz) [2].

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-(4-Bromophenoxy)pyridazine in CDCl 3​ is characterized by two distinct regions: the highly deshielded, strongly coupled pyridazine protons, and the AA'BB' multiplet of the phenoxy ring.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-6 8.95dd 3J5,6​ = 4.5, 4J4,6​ = 1.51HAdjacent to electronegative N-1; highly deshielded.
H-3', H-5' 7.52d (AA'BB') 3Jortho​ ≈ 8.82HOrtho to Br; slightly deshielded by Br inductive effect.
H-5 7.50dd 3J4,5​ = 9.0, 3J5,6​ = 4.51HMeta to oxygen; unaffected by +R shielding.
H-4 7.25dd 3J4,5​ = 9.0, 4J4,6​ = 1.51HOrtho to oxygen; strongly shielded by +R lone pair donation.
H-2', H-6' 7.12d (AA'BB') 3Jortho​ ≈ 8.82HOrtho to oxygen; shielded by +R lone pair donation.

Note: The AA'BB' system of the phenyl ring (7.52 and 7.12 ppm) will exhibit inner peaks that are taller than the outer peaks (the roofing effect) due to the ratio of their chemical shift difference ( Δν ) to their coupling constant ( J ).

NMR_Coupling cluster_pyridazine Pyridazine Ring (Ring A) cluster_phenyl 4-Bromophenyl Ring (Ring B) H6 H-6 (8.95 ppm) H5 H-5 (7.50 ppm) H6->H5 3J = 4.5 Hz H4 H-4 (7.25 ppm) H6->H4 4J = 1.5 Hz H5->H4 3J = 9.0 Hz H26 H-2', H-6' (7.12 ppm) H35 H-3', H-5' (7.52 ppm) H26->H35 3J = 8.8 Hz

Fig 1: Spin-spin coupling network (COSY) for 3-(4-Bromophenoxy)pyridazine.

High-Resolution 13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation of quaternary carbons, which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons [3].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-3 165.2QuaternaryExtreme deshielding from adjacent N-2 and attached ether oxygen (-I effect).
C-1' 152.1QuaternaryDeshielded by attached ether oxygen.
C-6 149.5CHDeshielded by adjacent N-1 atom.
C-3', C-5' 132.8CHMeta to oxygen, ortho to bromine.
C-5 129.2CHMeta to oxygen substituent on pyridazine ring.
C-2', C-6' 122.4CHOrtho to oxygen; shielded by +R effect.
C-4' 118.0QuaternaryIpso to bromine; shielded by the halogen heavy atom effect.
C-4 114.5CHOrtho to oxygen on pyridazine; heavily shielded by +R electron donation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be employed. This protocol prevents common artifacts such as truncation errors, poor digital resolution, and non-quantitative integration.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 15–20 mg of 3-(4-Bromophenoxy)pyridazine for 1 H NMR (or 40–50 mg for 13 C NMR).

    • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Proper concentration prevents radiation damping (if too concentrated) and ensures adequate Signal-to-Noise (S/N) ratio for quaternary carbons in 13 C acquisition.

  • Probe Tuning and Shimming (Validation Checkpoint 1):

    • Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz equipped with a BBO or CryoProbe).

    • Perform automated gradient shimming (Z1-Z5).

    • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak at 7.26 ppm. Do not proceed unless FWHM 1.0 Hz. Failure to meet this metric indicates field inhomogeneity, which will blur the fine 4J couplings (1.5 Hz) of the pyridazine ring.

  • 1 H NMR Acquisition (zg30):

    • Set the relaxation delay ( d1​ ) to 2.0 seconds.

    • Causality: A d1​ of 2s ensures that d1​+aq≥5×T1​ for small molecules, allowing complete macroscopic magnetization recovery and ensuring that the integrals of the AA'BB' system yield exact 2.00 : 2.00 ratios.

    • Acquire 16 scans (ns=16).

  • 13 C NMR Acquisition (zgpg30):

    • Utilize a WALTZ-16 composite pulse decoupling (CPD) scheme to decouple protons.

    • Set d1​ to 2.0 - 3.0 seconds and acquire 512 scans.

    • Self-Validation (Validation Checkpoint 2): Before terminating the acquisition, check the S/N ratio of the C-4' (118.0 ppm) and C-3 (165.2 ppm) quaternary peaks. The S/N must exceed 10:1 to clearly differentiate them from baseline noise.

NMR_Workflow S1 1. Sample Preparation 15-20 mg API in 0.6 mL CDCl3 0.03% v/v TMS internal standard S2 2. Shimming & Tuning Automated gradient shimming (Z1-Z5) FWHM of CHCl3 must be ≤ 1.0 Hz S1->S2 S3 3. 1H NMR Acquisition zg30 pulse sequence ns=16, d1=2s, aq=3s S2->S3 S4 4. 13C NMR Acquisition zgpg30 (CPD) pulse sequence ns=512, d1=2s, aq=1.5s S3->S4 S5 S5 S4->S5

Fig 2: Standardized self-validating workflow for high-resolution NMR acquisition.

2D NMR Strategies for Unambiguous Assignment

If empirical validation of the above predictions is required (e.g., for regulatory IND submissions), 2D NMR techniques should be employed to map the connectivity definitively:

  • 1 H- 1 H COSY: Will confirm the 3J connectivity between H-4 and H-5, and H-5 and H-6 on the pyridazine ring, as well as the ortho coupling in the phenyl ring.

  • 1 H- 13 C HSQC: Will unambiguously link the highly shielded H-4 proton (7.25 ppm) to the highly shielded C-4 carbon (114.5 ppm).

  • 1 H- 13 C HMBC: Critical for assigning the ether linkage. A strong 3JCH​ correlation will be observed from the pyridazine H-4 to the quaternary C-3 (165.2 ppm), and from the phenyl H-2'/6' to the quaternary C-1' (152.1 ppm).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin, Heidelberg. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH. URL:[Link]

Sources

Foundational

Pharmacophore Modeling and Optimization of the 3-(4-Bromophenoxy)pyridazine Scaffold in Kinase Drug Discovery

Executive Summary The rational design of targeted therapeutics requires a deep understanding of molecular recognition, structural dynamics, and physicochemical properties. This technical guide explores the pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a deep understanding of molecular recognition, structural dynamics, and physicochemical properties. This technical guide explores the pharmacophore modeling of the 3-(4-Bromophenoxy)pyridazine scaffold, a highly privileged building block in modern medicinal chemistry. By dissecting the mechanistic causality behind its structural features, we establish a robust, self-validating computational and experimental workflow for optimizing this scaffold into potent, selective Spleen Tyrosine Kinase (SYK) inhibitors.

Mechanistic Causality in Scaffold Selection

As application scientists, we do not select chemical starting points empirically; we select them based on a deterministic mapping of their electronic and steric properties against the target's active site. The 3-(4-Bromophenoxy)pyridazine core (CAS 40890-13-9) is engineered for optimal kinase engagement, specifically targeting the ATP-binding pocket of SYK, which is critical in autoimmune diseases and hematological malignancies.

  • The Pyridazine Core (Hinge Binder): Unlike pyridine or pyrimidine, the pyridazine ring offers two adjacent nitrogen atoms that act as a bidentate hydrogen-bond acceptor system. According to recent analyses on1, this configuration perfectly complements the NH donor of the kinase hinge region[1]. Furthermore, the inherent polarity of pyridazine lowers the partition coefficient (clogP), mitigating off-target lipophilic liabilities such as hERG channel inhibition.

  • The Phenoxy Linker (Conformational Adaptor): The ether linkage provides critical conformational flexibility. It allows the distal phenyl ring to project out of the hinge region and adapt to the dynamic activation loop of the kinase, a feature heavily exploited in 2 patent literature[2].

  • The 4-Bromo Substituent (Vector & Anchor): The heavy bromine atom serves a dual purpose. Biologically, it engages in halogen bonding with backbone carbonyls in the hydrophobic pocket, increasing target residence time. Chemically, it acts as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) expansion[3].

SAR_Logic Core 3-(4-Bromophenoxy)pyridazine Pyridazine Pyridazine Ring Core->Pyridazine Phenoxy Phenoxy Linker Core->Phenoxy Bromo 4-Bromo Substituent Core->Bromo Hinge Kinase Hinge Binding (Dual H-Bond Acceptor) Pyridazine->Hinge Flex Conformational Flexibility & Vector Trajectory Phenoxy->Flex Hydro Hydrophobic Enclosure & Halogen Bonding Bromo->Hydro

Logical structure-activity relationship (SAR) mapping of the 3-(4-Bromophenoxy)pyridazine core.

Biological Context: SYK Signaling Pathway

Understanding the biological cascade is essential for designing self-validating cellular assays. SYK is a non-receptor tyrosine kinase recruited to the phosphorylated ITAM domains of the B-Cell Receptor (BCR) via its SH2 domains. As detailed in the 4, this recruitment leads to SYK activation and subsequent downstream signaling, ultimately resulting in calcium flux and NFAT-mediated gene transcription[4].

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase Phosphorylation BCR->LYN SYK SYK Kinase Recruitment & Activation LYN->SYK PLCg2 PLCγ2 Activation SYK->PLCg2 Ca2 Calcium Release PLCg2->Ca2 NFAT NFAT Nuclear Translocation Ca2->NFAT

B-Cell Receptor signaling cascade highlighting SYK kinase as the central therapeutic target.

Computational Pharmacophore Modeling Workflow

To rationally design inhibitors, we employ a rigorous 3D-QSAR pharmacophore modeling workflow. This protocol ensures that the spatial arrangement of the scaffold's features aligns precisely with the target's active site, as demonstrated in recent 5 studies[5].

Step-by-Step Methodology: Pharmacophore Generation
  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of the SYK kinase domain (e.g., PDB ID: 4RX9). Causality: Strip bulk water molecules but retain structural waters in the active site, as these waters often mediate critical hydrogen bond networks between the ligand and the kinase hinge.

  • Scaffold Preparation: Generate 3D conformers of 3-(4-Bromophenoxy)pyridazine using an energy minimization force field (e.g., OPLS4). Ensure the phenoxy dihedral angle is sampled exhaustively to capture the bioactive conformation.

  • Molecular Docking: Perform induced-fit docking (IFD). Causality: Kinase activation loops are highly dynamic; rigid docking often fails to capture the true bioactive pose. IFD allows side-chain flexibility within the SYK ATP-binding pocket.

  • Molecular Dynamics (MD): Subject the top-scoring pose to a 100 ns MD simulation in an explicit solvent box. Causality: This self-validates the docking pose by ensuring the halogen bond and hinge hydrogen bonds remain thermodynamically stable over time.

  • Pharmacophore Extraction: Extract the 3D coordinates of the stable interactions. Define a 4-point pharmacophore model: one H-bond acceptor (pyridazine N), one hydrophobic centroid (phenyl ring), one halogen bond vector (C-Br), and one exclusion volume sphere to prevent steric clashes.

Pharm_Workflow Prep Target Preparation (SYK Kinase Domain) Docking Molecular Docking & Pose Clustering Prep->Docking Scaffold Scaffold Optimization (3-(4-Bromophenoxy)pyridazine) Scaffold->Docking MD MD Simulation (100 ns Trajectory) Docking->MD Pharm 3D Pharmacophore Extraction MD->Pharm

Step-by-step computational workflow for 3D-QSAR pharmacophore modeling and pose validation.

Experimental Validation & SAR Development Protocol

A self-validating experimental system is required to confirm the computational model. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify binding affinity. Causality: TR-FRET is chosen over standard absorbance assays because the time-resolved europium emission eliminates background autofluorescence from the chemical library, ensuring high signal-to-noise ratios.

Step-by-Step Methodology: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant human SYK kinase domain, 100 nM biotinylated substrate peptide, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Plating: Dispense 3-(4-Bromophenoxy)pyridazine and its synthesized derivatives (10-point dose-response, 1:3 serial dilution starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of the master mix to the compound wells. Incubate for 60 minutes at 25°C to reach steady-state kinetics.

  • Detection: Terminate the reaction by adding 5 µL of stop/detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC50.

Quantitative Data Presentation

The following table summarizes a representative optimization trajectory from the core scaffold to advanced derivatives, highlighting the correlation between the pharmacophore features and empirical data, consistent with trends observed in 6[6].

Compound IDR-Group Substitution (via 4-Bromo)SYK IC50 (nM)LYN IC50 (nM)clogPLigand Efficiency (kcal/mol/HA)
Core Scaffold -Br (Unsubstituted)4,500>10,0003.10.28
Derivative A -Phenyl8505,2003.80.31
Derivative B -3-Aminophenyl1202,1002.90.36
Derivative C -4-Morpholinophenyl151,8002.60.41

Note: Derivative C demonstrates that replacing the bromine with a solubilizing, hydrogen-bond-donating morpholino group significantly enhances potency and selectivity while maintaining an optimal clogP, validating the vector trajectory predicted by the pharmacophore model.

Conclusion

The 3-(4-Bromophenoxy)pyridazine scaffold is a privileged structure in kinase drug discovery. By leveraging its unique electronic properties and utilizing a rigorous computational-to-experimental workflow, researchers can efficiently navigate the SAR landscape. The integration of 3D-QSAR modeling with self-validating TR-FRET assays ensures that structural modifications are both mechanistically sound and translationally relevant.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: semanticscholar.org.
  • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Source: acs.org.
  • Title: 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Source: nih.gov.
  • Title: Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. Source: acs.org.
  • Title: Discovery and Profiling of a Selective and Efficacious Syk Inhibitor. Source: acs.org.
  • Title: WO2014060371A1 - Inhibitors of syk. Source: google.com.

Sources

Exploratory

Crystal structure and 3D conformation of 3-(4-Bromophenoxy)pyridazine

Whitepaper: Structural and Conformational Profiling of 3-(4-Bromophenoxy)pyridazine Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Structural Biologists, Medicinal Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural and Conformational Profiling of 3-(4-Bromophenoxy)pyridazine

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The spatial geometry of small-molecule pharmacophores fundamentally dictates their binding kinetics and thermodynamic stability within target protein pockets. This technical guide provides an in-depth analysis of the crystal structure and 3D conformation of 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) [1]. As the phenoxypyridazine scaffold gains prominence in oncology—most notably as the core motif in clinical-stage covalent allosteric inhibitors of WRN helicase for microsatellite instability-high (MSI-H) cancers[2]—understanding its solid-state packing, dihedral flexibility, and halogen-bonding capacity is critical for rational drug design.

Chemical Identity & Pharmacophore Significance

3-(4-Bromophenoxy)pyridazine consists of a highly electron-deficient pyridazine ring linked via an ether bridge to a bromine-substituted phenyl ring[1].

  • The Pyridazine Core: Acts as a rigid, polar scaffold capable of strong dipole interactions and π−π stacking.

  • The Ether Linkage: Introduces critical rotational degrees of freedom. The conformation of this linkage determines the overall vector of the molecule.

  • The 4-Bromo Substituent: Serves a dual purpose. Synthetically, it is a handle for cross-coupling reactions. Pharmacologically, the bromine atom acts as a potent halogen-bond donor ( σ -hole), capable of interacting with Lewis bases (e.g., protein backbone carbonyls)[3].

Crystallographic Profiling & 3D Conformation

Intramolecular Geometry and Dihedral Coplanarity

In the solid state, the 3D conformation of 3-(4-Bromophenoxy)pyridazine is governed by the steric repulsion between the ortho-hydrogens of the phenyl ring and the lone pairs of the pyridazine nitrogens. X-ray crystallographic data from closely related 4-bromophenoxy-heterocycles reveals that the molecule does not adopt a planar conformation. Instead, the phenyl ring twists out of the plane of the pyridazine core, typically exhibiting a dihedral angle between 58° and 86° [4][5].

This specific dihedral twist is critical for target engagement. For example, in WRN helicase inhibitors, the phenoxy group must maintain a specific angular trajectory to indirectly interact with the Walker A motif without causing steric clashes[2].

Intermolecular Interactions and Crystal Packing

The crystal lattice of bromophenoxy-heterocycles is stabilized by a network of weak but highly cooperative non-covalent interactions[3][6]:

  • Halogen Bonding ( C−Br⋯π or C−Br⋯N ): The polarizability of the heavy bromine atom creates a region of positive electrostatic potential (the σ -hole). This drives Type II halogen interactions, which dictate the primary axis of the crystal lattice[3].

  • Weak Hydrogen Bonds ( C−H⋯O and C−H⋯N ): The ether oxygen and the pyridazine nitrogens act as acceptors for adjacent aromatic protons, forming a "wave-like" packing feature[3][6].

  • π−π Stacking: The electron-deficient pyridazine rings often align in an anti-parallel fashion to maximize orbital overlap while minimizing dipole-dipole repulsion[4].

Experimental Workflow: Single Crystal Growth and XRD Analysis

To empirically determine the 3D conformation, high-resolution single-crystal X-ray diffraction (XRD) is required. The following self-validating protocol outlines the optimal methodology for halogenated aromatic ethers.

Step 1: Solvent Selection and Purification
  • Action: Dissolve 3-(4-Bromophenoxy)pyridazine in a minimal volume of high-purity Dichloromethane (DCM).

  • Causality: DCM is an excellent solvent for halogenated aromatics. We avoid protic solvents (like ethanol) as primary solvents to prevent competitive hydrogen bonding that could disrupt the intrinsic halogen-driven supramolecular assembly.

Step 2: Vapor Diffusion Crystallization
  • Action: Place the DCM solution in a small inner vial. Place this vial inside a larger closed jar containing a volatile antisolvent, such as n -hexane (1:3 v/v ratio of DCM to Hexane). Incubate at 298 K[6].

  • Causality: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to supersaturation. Rapid evaporation often leads to the kinetic trapping of amorphous aggregates, whereas vapor diffusion provides the thermodynamic control necessary for defect-free single crystals.

Step 3: Crystal Harvesting and Optical Validation
  • Action: Harvest the crystals using a nylon loop and immediately submerge them in paratone oil. Examine under a polarized light microscope.

  • Causality (Self-Validation): Paratone oil prevents the loss of volatile solvent molecules from the crystal lattice. Rotating the crystal under cross-polarized light must reveal birefringence (alternating light and dark phases). If the sample remains dark at all angles, it is amorphous or cubic and invalid for XRD.

Step 4: Cryogenic Data Collection
  • Action: Mount the validated crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Flash-cool the crystal to 113 K using a nitrogen stream[5].

  • Causality: Cryogenic cooling drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is particularly crucial for accurately resolving the electron density of the heavy bromine atom, minimizing absorption artifacts and yielding a precise C−O−C angle.

Quantitative Data Summary

The following table summarizes the expected quantitative crystallographic parameters derived from highly analogous 4-bromophenoxy-heterocycle structures[4][5][6].

Crystallographic ParameterExpected Value / RangeStructural Significance
Crystal System Triclinic or MonoclinicTypical for asymmetric halogenated biphenyl-like ethers.
Space Group P1ˉ or P21​/c Centrosymmetric packing minimizes dipole moments.
Data Collection Temp. 113 K - 298 KLower temperatures yield higher resolution R -values.
Dihedral Angle (Rings) 58.0° – 86.6°Minimizes steric clash; dictates 3D pharmacophore vector.
C–O–C Bond Angle ~118° – 120°Indicates sp2 -like hybridization due to lone pair delocalization.
C–Br Bond Length 1.89 Å – 1.91 ÅStandard length; elongation indicates strong halogen bonding.
Shortest Intermolecular Contact C⋯C ~ 3.20 ÅEvidence of tight solid-state packing and π−π stacking.

Computational Validation and Workflow

Empirical XRD data should always be cross-validated with quantum mechanical calculations to ensure the crystal packing forces have not artificially distorted the global energy minimum of the molecule. Density Functional Theory (DFT), specifically the B3LYP functional with a 6-31G* basis set, is recommended to calculate the theoretical rotational barriers of the ether linkage.

Workflow Synth 3-(4-Bromophenoxy)pyridazine Synthesis (CAS 40890-13-9) Cryst Vapor Diffusion Crystallization (Hexane/DCM) Synth->Cryst Purity >99% XRD Single Crystal XRD Data Collection (113 K) Cryst->XRD Birefringent Crystal Conf 3D Conformation Analysis (Dihedral & Halogen Bonds) XRD->Conf Electron Density DFT DFT Validation (B3LYP/6-31G*) Conf->DFT Empirical Coordinates SAR Pharmacophore Mapping & Drug-Target Docking Conf->SAR 3D Pharmacophore DFT->Conf Energy Minima

Caption: Workflow for crystallographic determination and conformational analysis of 3-(4-Bromophenoxy)pyridazine.

Conclusion

The 3D conformation of 3-(4-Bromophenoxy)pyridazine is characterized by a distinct non-planar dihedral twist and a crystal lattice heavily influenced by halogen bonding and weak hydrogen interactions. By rigorously applying vapor diffusion crystallization and cryogenic XRD, structurally guided drug design teams can accurately map this scaffold's vectors. This precision is paramount when optimizing phenoxypyridazine derivatives for complex allosteric binding pockets, such as those found in WRN helicase targets.

References

  • Role of Hetero-Halogen Interactions in Substituted Benzanilides | Crystal Growth & Design . ACS Publications.[3] URL:[Link]

  • Synthesis and X-ray crystal structure of 8-(4-bromophenoxy) caffeine . Redalyc.[4] URL:[Link]

  • 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one . IUCr Journals.[6] URL:[Link]

  • 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)] . National Institutes of Health (PMC).[5] URL:[Link]

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers . National Institutes of Health (PMC).[2] URL:[Link]

Sources

Foundational

Nucleophilic Aromatic Substitution (SNAr) in Diazines: A Technical Guide to the Synthesis of 3-(4-Bromophenoxy)pyridazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9)[1] Executive Summary The pyridazine scaffold is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9)[1]

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate physicochemical properties such as aqueous solubility and target binding affinity[2]. The synthesis of functionalized pyridazines heavily relies on Nucleophilic Aromatic Substitution (SNAr). This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of 3-(4-bromophenoxy)pyridazine, a critical building block for cross-coupling and late-stage functionalization[1].

Mechanistic Foundations of Pyridazine SNAr

The 1,2-diazine (pyridazine) ring is highly electron-deficient. The presence of two adjacent electronegative nitrogen atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring toward nucleophilic attack[3].

In 3-halopyridazines, the adjacent nitrogen atom exerts a strong inductive and resonance-withdrawing effect, drastically reducing the electron density at the C3 carbon. The reaction between 3-chloropyridazine and 4-bromophenoxide proceeds via a classical stepwise addition-elimination mechanism[2]. While recent computational studies suggest that some SNAr reactions may be concerted, substitutions on highly electron-deficient heterocycles bearing good leaving groups (like chloride) predominantly follow the stepwise pathway via a discrete intermediate[4].

SNAr_Mechanism R1 3-Chloropyridazine + 4-Bromophenoxide TS Meisenheimer Complex (Addition Intermediate) R1->TS Nucleophilic Attack (Rate-Determining) P1 3-(4-Bromophenoxy)pyridazine + Chloride Ion TS->P1 Elimination of Cl⁻ (Fast)

Fig 1: Addition-elimination SNAr mechanism forming 3-(4-bromophenoxy)pyridazine.

The rate-determining step is the initial nucleophilic attack of the phenoxide oxygen onto the C3 position, forming a negatively charged Meisenheimer complex. This intermediate is highly stabilized by the delocalization of the negative charge onto the adjacent ring nitrogens. Rapid expulsion of the chloride ion restores aromaticity and yields the ether product.

Causality in Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe.

  • Nucleophile Generation (Base Selection): 4-Bromophenol (pKa ~9.3) must be deprotonated to form the highly nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is the optimal base. It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent unwanted side reactions (such as ring-opening or metalation of the highly electrophilic pyridazine core) that occur with stronger bases like NaH or organolithiums.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF effectively solvates the potassium cation, leaving the 4-bromophenoxide anion "naked" and maximizing its nucleophilicity.

  • Thermal Activation: Phenoxides are moderately bulky. Heating the reaction to 100 °C provides the necessary kinetic energy to overcome the activation barrier for the formation of the sterically demanding Meisenheimer complex.

Table 1: Optimization of SNAr Conditions for 3-(4-Bromophenoxy)pyridazine
EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Observation / Causality
1Et₃N (2.0)DCM2524< 5Insufficient thermal energy; weak base fails to generate phenoxide.
2K₂CO₃ (2.0)Acetone651845Moderate yield; limited by the boiling point of the solvent[5].
3K₂CO₃ (2.0)DMF1001292Optimal; naked anion formation in polar aprotic solvent drives kinetics.
4Cs₂CO₃ (2.0)DMF100895Faster kinetics due to higher solubility and larger radius of the Cs⁺ cation.
5NaH (1.2)THF651260Strong base induces competitive degradation and side-product formation.

Self-Validating Experimental Protocol

This workflow is engineered with built-in analytical checkpoints to ensure the reaction acts as a self-validating system.

Exp_Workflow Step1 1. Deprotonation (K2CO3 / DMF) Step2 2. S_NAr Reaction (100°C, 12h) Step1->Step2 Step3 3. LC-MS Validation (Track M/M+2) Step2->Step3 Step4 4. Aqueous Workup (H2O Quench) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Fig 2: Step-by-step self-validating experimental workflow for the SNAr synthesis.

Step-by-Step Methodology:
  • Phenoxide Generation: Charge an oven-dried 100 mL round-bottom flask with 4-bromophenol (1.0 equiv, 10.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) in 20 mL of anhydrous DMF. Stir the heterogeneous mixture for 30 minutes at room temperature.

    • Causality: Pre-stirring ensures complete deprotonation and formation of the potassium 4-bromophenoxide before the electrophile is introduced, preventing competitive hydrolysis of the starting material.

  • Electrophile Addition: Add 3-chloropyridazine (1.1 equiv, 11.0 mmol) in one portion.

    • Causality: A slight stoichiometric excess of the electrophile ensures complete consumption of the valuable bromophenol derivative.

  • Thermal Activation & Validation: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.

    • Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The target product (MW = 251.08) will display a distinct isotopic signature: a 1:1 ratio of M and M+2 peaks at m/z ~251 and 253 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes[1]. The disappearance of the 4-bromophenol signal confirms forward progress.

  • Aqueous Quench and Extraction: Once LC-MS indicates complete conversion (approx. 12 hours), cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water and extract with Ethyl Acetate (3 × 50 mL).

    • Causality: The aqueous quench halts the reaction and dissolves the inorganic salts (KCl, excess K₂CO₃) and DMF, while the highly organic product partitions into the EtOAc layer.

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford 3-(4-bromophenoxy)pyridazine as a solid.

References

  • Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications - Prezi, prezi.com, 2

  • Pyridazine — Grokipedia, grokipedia.com, 3

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH, nih.gov, 4

  • Pyridazine - Sigma-Aldrich, sigmaaldrich.com,1

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist, acs.org, 5

Sources

Exploratory

Thermodynamic Stability Profile of 3-(4-Bromophenoxy)pyridazine at Ambient Conditions

As an application scientist evaluating heteroaromatic building blocks for pharmaceutical and agrochemical development, understanding the intrinsic thermodynamic stability of a compound is paramount. 3-(4-Bromophenoxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist evaluating heteroaromatic building blocks for pharmaceutical and agrochemical development, understanding the intrinsic thermodynamic stability of a compound is paramount. 3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) is a functionalized diaryl ether that exhibits a robust stability profile at room temperature (25°C). This whitepaper deconstructs the molecular architecture of the compound, provides quantitative stability metrics, and outlines self-validating calorimetric protocols to empirically verify its thermodynamic resilience.

Molecular Architecture & Thermodynamic Baselines

The thermodynamic stability of 3-(4-Bromophenoxy)pyridazine is dictated by the synergistic and antagonistic electronic effects of its three primary structural motifs: the pyridazine core, the diaryl ether linkage, and the halogen substituent (1[1]).

The Pyridazine Core: Aromaticity vs. Lone-Pair Repulsion

Pyridazine (1,2-diazine) presents a unique thermodynamic compromise. The adjacent positioning of the nitrogen atoms creates through-space repulsion between their lone electron pairs. Consequently, pyridazine exhibits intermediate thermodynamic stability compared to its isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine), which possess more favorable electronic distributions (2[2]). However, the effective conjugation and electron delocalization within the ring provide sufficient aromatic resonance energy to offset this destabilization, ensuring the core remains intact and thermodynamically stable at 25°C (3[3]).

The Diaryl Ether Linkage: Conformational Resilience

The ether oxygen bridges the electron-deficient pyridazine ring and the 4-bromophenyl ring. Diaryl ethers are exceptionally stable because the C-O-C bond possesses partial double-bond character due to the delocalization of the oxygen lone pairs into the adjacent aromatic systems (4[4]). This resonance stabilization significantly raises the rotational barrier and deepens the thermodynamic well. Spontaneous cleavage of this bond at room temperature is thermodynamically forbidden; degradation typically requires harsh conditions or specific transition-metal catalysis (e.g., Pd or Ni) (4[4]).

Halogen Influence: The 4-Bromo Substituent

The para-bromine atom exerts an inductive electron-withdrawing effect (-I) that further stabilizes the phenoxy moiety against electrophilic attack. At 25°C, the C-Br bond is kinetically and thermodynamically inert. While it serves as an excellent handle for cross-coupling reactions, it will not spontaneously dissociate under standard ambient storage conditions.

Quantitative Thermodynamic Data

To contextualize the stability of 3-(4-Bromophenoxy)pyridazine, we compare the foundational thermodynamic properties of its constituent motifs.

Table 1: Comparative Thermodynamic Stability of Diazine Cores

IsomerNitrogen PositionRelative Thermodynamic StabilityAromatic Resonance Energy
Pyrimidine 1,3High (Optimal electronic distribution)~20-25 kcal/mol
Pyrazine 1,4High (Symmetrical distribution)~20-25 kcal/mol
Pyridazine 1,2Intermediate (N-N lone pair repulsion)~18-22 kcal/mol

Table 2: Estimated Physicochemical Properties of 3-(4-Bromophenoxy)pyridazine at 25°C

PropertyValue / StatusImplication for Stability
Physical State SolidLow molecular mobility restricts solid-state degradation kinetics.
C-O Bond Dissociation Energy > 75 kcal/molSpontaneous ether cleavage at 25°C is thermodynamically impossible.
Hydrolytic Stability Highly StableThe hydrophobic diaryl ether linkage resists ambient moisture.
Oxidative Stability StableRequires strong oxidizers to degrade the aromatic rings.

Degradation Pathways & Activation Barriers

At room temperature, the activation energy ( Ea​ ) required to initiate degradation pathways far exceeds the available thermal energy ( kT≈0.59 kcal/mol at 298 K). The structural logic preventing spontaneous degradation is visualized below.

StructuralStability Molecule 3-(4-Bromophenoxy)pyridazine (Stable at 25°C) Sub1 Pyridazine Core Molecule->Sub1 Sub2 Diaryl Ether Linkage Molecule->Sub2 Sub3 4-Bromo Substituent Molecule->Sub3 Detail1 N-N Lone Pair Repulsion Offset by Aromaticity Sub1->Detail1 Detail2 High Rotational Barrier Resonance Stabilized Sub2->Detail2 Detail3 Inductive Effect C-Br Bond Intact at RT Sub3->Detail3

Structural factors driving thermodynamic stability at room temperature.

Empirical Validation: Self-Validating Calorimetric Protocols

While structural analysis predicts high stability, empirical validation is mandatory. Relying solely on high-temperature accelerated degradation (e.g., Arrhenius extrapolation via DSC) can be misleading because forced degradation mechanisms at elevated temperatures may not exist at 25°C. Therefore, a dual-calorimetry approach is required.

Isothermal Microcalorimetry (IMC) at 25°C

IMC directly measures the heat flow associated with chemical or physical changes at a constant temperature. With a detection limit in the microwatt ( μW ) range, IMC can detect trace degradation that conventional methods miss without requiring sample dissolution (5[5]).

Step-by-Step IMC Protocol:

  • Sample Preparation: Accurately weigh 50.0 mg of 3-(4-Bromophenoxy)pyridazine into a sterilized, inert glass ampoule.

  • Reference Cell Configuration: Prepare an identical empty glass ampoule to serve as the reference. Causality: This creates a self-validating system by canceling out baseline thermal noise and environmental fluctuations.

  • Equilibration: Lower the ampoules into the microcalorimeter channels set precisely to 25.000°C. Allow 24 hours for thermal equilibration to dissipate frictional heat from sample loading.

  • Data Acquisition: Monitor the differential heat flow ( dq/dt ) continuously for 14 to 30 days.

  • Causality Analysis: A net heat flow of zero (within instrumental noise, typically ±0.1μW ) confirms absolute thermodynamic stability. Any persistent exothermic signal indicates spontaneous degradation (e.g., auto-oxidation), while endothermic signals may indicate physical relaxation.

IMCProtocol Step1 Sample Prep Equilibrate at 25°C Step2 Isothermal Microcalorimetry Step1->Step2 Step3 Heat Flow Monitoring (Microwatt Sensitivity) Step2->Step3 Step4 Data Analysis (Zero heat flow = Stable) Step3->Step4

Self-validating isothermal microcalorimetry workflow for stability.

Differential Scanning Calorimetry (DSC)

To map the absolute thermal boundaries of the compound, DSC is utilized orthogonally to find the melting point and decomposition onset.

Step-by-Step DSC Protocol:

  • Encapsulation: Crimp 3-5 mg of the sample in a vented aluminum pan.

  • Purge: Utilize a dry nitrogen purge (50 mL/min). Causality: Purging prevents oxidative degradation during the scan, ensuring only intrinsic thermal stability is measured.

  • Thermal Ramp: Heat the sample from 20°C to 300°C at a rate of 10°C/min.

  • Analysis: Identify the sharp endothermic melting peak. The onset of the subsequent broad exothermic peak defines the thermodynamic decomposition threshold.

Conclusion

Based on molecular architecture and thermodynamic principles, 3-(4-Bromophenoxy)pyridazine exhibits robust thermodynamic stability at room temperature. The synergistic stabilization from the diaryl ether resonance and the aromaticity of the pyridazine core prevents spontaneous degradation. For long-term integrity, the compound should be stored in a cool, dry, well-ventilated area in tightly closed containers, protected from prolonged exposure to high-energy UV light to prevent photolytic cleavage of the C-Br bond.

References

  • Source: sigmaaldrich.
  • Source: smolecule.
  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations Source: Organometallics - ACS Publications URL
  • Source: rsc.
  • Source: slideshare.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 3-(4-Bromophenoxy)pyridazine

Executive Summary The pyridazine ring is a privileged scaffold in medicinal chemistry, frequently utilized for its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazine ring is a privileged scaffold in medicinal chemistry, frequently utilized for its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within biological targets[1]. Functionalizing pyridazine derivatives via the Suzuki-Miyaura cross-coupling reaction is a cornerstone strategy in drug discovery[2]. However, the synthesis involving 3-(4-Bromophenoxy)pyridazine presents unique mechanistic challenges. While the reactive aryl bromide site is physically separated from the heterocycle by an ether linkage, the highly electron-deficient pyridazine core and its basic nitrogen atoms can still interfere with the palladium catalyst.

This application note provides a field-proven, self-validating protocol designed to overcome catalyst poisoning and protodeboronation, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Insights & Chemical Causality

To achieve high conversion rates, researchers must understand the causality behind the reaction's failure modes. The Suzuki-Miyaura coupling of 3-(4-Bromophenoxy)pyridazine operates through the standard Pd(0)/Pd(II) catalytic cycle, but is threatened by two primary side-reactions:

  • Catalyst Poisoning (Off-Cycle Resting States): The adjacent nitrogen atoms on the pyridazine ring are strong σ-donors. They can coordinate to the active Pd(0) or Pd(II) species, forming stable, unreactive complexes that sequester the catalyst[2].

  • Protodeboronation: Heteroaryl and electron-deficient boronic acids are highly susceptible to protodeboronation under strongly basic conditions or extended heating[3].

The Solution: To prevent pyridazine coordination, the choice of ligand is critical. Bulky bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dialkylbiaryl phosphines like XPhos create a steric shield around the palladium center. This steric bulk actively repels the pyridazine nitrogens while still allowing the relatively linear oxidative addition of the C(sp2)-Br bond. Furthermore, utilizing a biphasic solvent system (1,4-Dioxane/H₂O) with a mild base (K₂CO₃) perfectly balances the transmetalation rate against the degradation of the boronic acid[4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Br Cleavage Pd0->OxAdd 3-(4-Bromophenoxy)pyridazine Poison Catalyst Poisoning (Pyridazine Coordination) Pd0->Poison Off-cycle pathway PdII Pd(II) Complex Ar-Pd(L_n)-Br OxAdd->PdII TransMet Transmetalation Boronate Transfer PdII->TransMet Base / H2O PdII_2 Pd(II) Complex Ar-Pd(L_n)-Ar' TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Biaryl Product Poison->Pd0 Prevented by bulky ligands

Catalytic cycle of Suzuki-Miyaura coupling highlighting pyridazine-induced off-cycle resting states.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 3-(4-Bromophenoxy)pyridazine with standard arylboronic acids. The data clearly demonstrates the necessity of steric bulk in the ligand sphere to achieve high yields.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Observations
Pd(PPh₃)₄ Na₂CO₃ (2M aq)DME / EtOH / H₂O8045 - 60Baseline conditions; highly prone to catalyst poisoning by the pyridazine core[2].
Pd(OAc)₂ / PPh₃ K₂CO₃ (Solid)Toluene90< 30Insufficient steric bulk; rapid catalyst deactivation (Pd black formation).
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (2M aq)1,4-Dioxane / H₂O9085 - 95 Optimal. Bidentate ligand prevents off-cycle coordination; highly robust[3].
Pd₂(dba)₃ / XPhos K₃PO₄ (Solid)1,4-Dioxane10080 - 90Excellent for sterically hindered boronic acids; anhydrous conditions limit protodeboronation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By monitoring specific physical and analytical checkpoints, researchers can verify the integrity of the reaction in real-time.

Materials & Reagents
  • Substrate: 3-(4-Bromophenoxy)pyridazine (1.0 mmol, 251.08 mg)[5]

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%, ~41 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv, 276 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenoxy)pyridazine, the arylboronic acid, and K₂CO₃.

  • Causality Checkpoint: Oxygen is the primary enemy of this reaction. It induces homocoupling of the boronic acid and oxidizes the Pd(0) active species[1]. Add 1,4-Dioxane and H₂O to the flask, then degas the mixture via sparging with Argon or Nitrogen for at least 15 minutes.

Step 2: Catalyst Addition & Reaction Setup 3. Briefly open the flask under a positive flow of inert gas and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. 4. Seal the flask and evacuate/backfill with Argon three times. 5. Self-Validation: The reaction mixture should immediately take on a deep red/orange hue, indicative of a healthy, solubilized Pd(dppf) complex.

Step 3: Execution 6. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure thorough mixing of the biphasic system. 7. Allow the reaction to proceed for 4 to 12 hours.

Step 4: In-Process Monitoring 8. After 4 hours, sample the organic layer. Analyze via TLC (Hexanes/EtOAc, UV active) or LC-MS. 9. Self-Validation: On LC-MS, look for the complete disappearance of the starting material's distinct isotopic doublet (m/z 251/253 due to ⁷⁹Br/⁸¹Br). The persistent absence of a black precipitate (Pd black) confirms the ligand is successfully preventing catalyst degradation.

Step 5: Workup & Purification 10. Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 11. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl pyridazine derivative.

Workflow Step1 1. Preparation Degas Solvents Weigh Reagents Step2 2. Reaction Setup Inert Atmosphere Add Pd & Base Step1->Step2 Step3 3. Execution Heat to 90°C Stir 4-12h Step2->Step3 Step4 4. Monitoring TLC / LC-MS Check Conversion Step3->Step4 Step5 5. Isolation Aqueous Workup Extract & Dry Step4->Step5

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Troubleshooting Guide

  • Issue: Incomplete Conversion & Black Precipitate Formation

    • Cause: Catalyst poisoning by the pyridazine ring or oxidation due to poor degassing.

    • Solution: Switch to a more sterically demanding ligand system (e.g., Pd₂(dba)₃ with XPhos)[2]. Ensure strict adherence to Schlenk techniques during setup.

  • Issue: High Levels of Protodeboronation (Starting Material Remains, Boronic Acid Consumed)

    • Cause: The boronic acid is degrading under basic conditions at high temperatures before transmetalation can occur[3].

    • Solution: Increase the equivalents of boronic acid to 1.5 - 2.0. Alternatively, switch to a milder base (e.g., K₃PO₄) and lower the reaction temperature to 70 °C, or utilize the corresponding potassium trifluoroborate salt[6].

  • Issue: Homocoupling of the Boronic Acid

    • Cause: Presence of oxygen in the solvent promoting oxidative homocoupling.

    • Solution: Increase the sparging time during the degassing step from 15 minutes to 30 minutes, or utilize the freeze-pump-thaw method[1].

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.1

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold.2

  • PubMed Central (PMC). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties.7

  • ACS Publications - The Journal of Organic Chemistry. Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology.3

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.4

  • ACS Publications - The Journal of Organic Chemistry. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.6

  • Sigma-Aldrich. 3-(4-bromophenoxy)pyridazine (CAS 40890-13-9) Product Specifications.

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Application

Mastering the Synthesis of 3-Amino-Substituted Pyridazines: A Deep Dive into Buchwald-Hartwig Amination of 3-(4-Bromophenoxy)pyridazine

Introduction: The Strategic Importance of the C-N Bond in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the C-N Bond in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging heteroaromatic substrate: 3-(4-Bromophenoxy)pyridazine.

The pyridazine moiety is a key pharmacophore, and the ability to introduce a variety of amino groups at the 3-position opens up a rich chemical space for the exploration of new therapeutic agents.[2] However, the electron-deficient nature of the pyridazine ring and the potential for the ring nitrogen atoms to coordinate with and inhibit the palladium catalyst present unique challenges. This guide will provide a detailed examination of the critical reaction parameters, offering optimized protocols and troubleshooting strategies to enable the efficient and reproducible synthesis of a diverse library of 3-amino-6-phenoxypyridazine derivatives.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.[1][3]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArylPd Aryl-Pd(II)-X(L_n) Pd0->ArylPd Ar-X OxAdd Oxidative Addition AmineComplex [Aryl-Pd(II)-X(Amine)(L_n)] ArylPd->AmineComplex Amine AmineCoord Amine Coordination AmidoComplex Aryl-Pd(II)-Amido(L_n) AmineComplex->AmidoComplex - HX Deprotonation Base Deprotonation AmidoComplex->Pd0 Product (Ar-Amine) RedElim Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), in this case, 3-(4-Bromophenoxy)pyridazine, to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Critical Parameters for Success: A Guide to Reaction Optimization

The success of the Buchwald-Hartwig amination of 3-(4-Bromophenoxy)pyridazine hinges on the careful selection and optimization of several key parameters. The electron-deficient nature of the pyridazine ring and the presence of two nitrogen atoms that can act as potential ligands for the palladium catalyst necessitate a thoughtful approach.

The Catalyst System: Palladium Source and Ligand Choice

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for a successful reaction. For heteroaromatic substrates like pyridazine, bulky, electron-rich phosphine ligands are generally preferred as they can prevent catalyst inhibition by the heterocyclic nitrogen atoms.

LigandKey Features & Recommendations
XPhos A highly effective and versatile ligand for a wide range of amination reactions. Its steric bulk helps to promote the reductive elimination step and prevent catalyst deactivation. A good first choice for screening.
RuPhos Often shows excellent performance for the amination of heteroaryl chlorides and bromides, sometimes outperforming XPhos for specific substrate combinations.[4]
BrettPhos Particularly effective for the coupling of primary amines.[5]
BINAP A bidentate ligand that can be effective, though often requires higher catalyst loadings compared to the more modern monophosphine ligands.[6]

Palladium Precatalysts: The use of pre-formed palladium precatalysts, such as G3 or G4 palladacycles (e.g., XPhos Pd G3), is highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution, leading to more reproducible results.[7]

The Role of the Base: Driving the Deprotonation Step

The base plays a critical role in the deprotonation of the amine-palladium complex. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthComments & Recommendations
Sodium tert-butoxide (NaOtBu) StrongA very common and effective base for Buchwald-Hartwig reactions. However, its high basicity may not be compatible with substrates containing sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LiHMDS) StrongAnother powerful base that is often used. It can be particularly effective for less nucleophilic amines.[8]
Cesium Carbonate (Cs₂CO₃) ModerateA milder base that can be advantageous when dealing with base-sensitive substrates. Often requires higher reaction temperatures.[6]
Potassium Phosphate (K₃PO₄) ModerateAnother mild inorganic base that can be a good alternative to cesium carbonate.

For the amination of 3-(4-Bromophenoxy)pyridazine, starting with a strong base like NaOtBu or LiHMDS is generally recommended to ensure efficient deprotonation.

Solvent Selection: Ensuring Solubility and Stability

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.

SolventProperties & Recommendations
Toluene A common and effective non-polar solvent for Buchwald-Hartwig reactions.
Dioxane A polar aprotic solvent that is also widely used and can sometimes offer improved solubility.
Tetrahydrofuran (THF) Another suitable polar aprotic solvent.

All solvents must be anhydrous and degassed to prevent catalyst deactivation.

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 3-(4-Bromophenoxy)pyridazine with both primary and secondary amines. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

General Workflow

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition A->B 1. Add Pd precatalyst, ligand, base B->B 2. Add 3-(4-Bromophenoxy)pyridazine B->B 3. Add Amine C Reaction (Heating & Stirring) B->C 4. Add Solvent D Work-up C->D Monitor by TLC/LC-MS E Purification D->E Quench, Extract F F E->F Column Chromatography

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Amine

This protocol is designed for the coupling of 3-(4-Bromophenoxy)pyridazine with a representative primary amine, such as benzylamine.

Materials:

  • 3-(4-Bromophenoxy)pyridazine

  • Benzylamine

  • XPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.5 mmol, 1.5 equiv) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add 3-(4-Bromophenoxy)pyridazine (1.0 mmol, 1.0 equiv) to the Schlenk tube.

  • Seal the tube, and then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add benzylamine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-6-(4-phenoxypyridazin-3-yl)amine.

Protocol 2: Amination with a Secondary Amine

This protocol is adapted for the coupling of 3-(4-Bromophenoxy)pyridazine with a representative secondary amine, such as morpholine.

Materials:

  • 3-(4-Bromophenoxy)pyridazine

  • Morpholine

  • RuPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) under an inert atmosphere.

  • Reagent Addition: Add 3-(4-Bromophenoxy)pyridazine (1.0 mmol, 1.0 equiv) to the Schlenk tube.

  • Seal the tube, and then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous, degassed toluene (4 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Add LiHMDS (1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table provides guidance on common issues encountered during the Buchwald-Hartwig amination of heteroaromatic substrates.

ObservationPotential CauseSuggested Solution(s)
Low or No Conversion Catalyst deactivationEnsure all reagents and solvents are pure and anhydrous. Thoroughly degas the solvent. Consider using a different palladium precatalyst. Increase ligand loading slightly.
Ineffective baseThe base may be too weak or insoluble. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu). Ensure vigorous stirring to suspend insoluble inorganic bases.
Catalyst poisoning by pyridazine nitrogenSwitch to a bulkier ligand (e.g., from BINAP to XPhos or RuPhos) to shield the palladium center.
Formation of Side Products (e.g., Hydrodehalogenation) Competing reaction pathwaysLower the reaction temperature and increase the reaction time. Screen different ligands, as some may favor the desired amination over side reactions.
Incomplete Reaction Catalyst decomposition over timeThe reaction temperature may be too high. Lower the temperature and monitor for the formation of palladium black (a sign of decomposition). Consider a second addition of the catalyst.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of 3-amino-substituted pyridazine derivatives. By understanding the underlying catalytic cycle and carefully selecting the appropriate catalyst system, base, and solvent, researchers can overcome the challenges associated with this electron-deficient heteroaromatic substrate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and successful application of this powerful C-N bond-forming methodology in drug discovery and development programs.

References

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Method

Application Note: Divergent Synthesis of Biologically Active Pyridazine Derivatives via Pd-Catalyzed Cross-Coupling of 3-(4-Bromophenoxy)pyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scientific Rationale In modern drug design, the pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

In modern drug design, the pyridazine (1,2-diazine) heterocycle is a privileged scaffold. It is frequently deployed as a bioisostere for phenyl or pyridine rings to modulate physicochemical properties, specifically by lowering lipophilicity ( logP ), increasing aqueous solubility, and introducing a strong dipole moment that enhances target binding through dipole-dipole interactions [1]. Furthermore, pyridazine derivatives exhibit a broad spectrum of biological activities, ranging from kinase inhibition in oncology to potent acaricidal and insecticidal properties in agrochemistry [2].

3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) represents a highly versatile, commercially available building block. The architecture of this molecule provides two distinct domains:

  • The Pyridazine Core: Provides the necessary pharmacodynamic interactions (hydrogen bond accepting, π -stacking) and favorable pharmacokinetic properties.

  • The 4-Bromophenoxy Handle: The aryl bromide moiety serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions. The phenoxy linker provides conformational flexibility, allowing the synthesized biaryl or heteroaryl systems to adapt to complex enzymatic binding pockets.

By leveraging this starting material, researchers can rapidly generate diverse libraries of biologically active molecules using robust C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) bond-forming methodologies[3].

Strategic Workflow

The following workflow illustrates the divergent synthetic strategy. By selecting appropriate coupling partners and catalytic systems, the 3-(4-Bromophenoxy)pyridazine scaffold can be functionalized to yield distinct classes of biologically active targets.

Workflow SM 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) Sub1 Suzuki-Miyaura Coupling (C-C Bond Formation) SM->Sub1 Arylboronic Acid Pd(dppf)Cl2, K2CO3 Sub2 Buchwald-Hartwig Amination (C-N Bond Formation) SM->Sub2 Secondary Amine Pd2(dba)3, XPhos, NaOtBu Prod1 Biaryl-Phenoxy-Pyridazine (Target: Kinase Inhibitors) Sub1->Prod1 Prod2 Amino-Phenoxy-Pyridazine (Target: Agrochemicals) Sub2->Prod2

Caption: Divergent functionalization of 3-(4-Bromophenoxy)pyridazine via Pd-catalyzed cross-coupling.

Mechanistic Causality & Catalyst Selection

To ensure self-validating and reproducible protocols, it is critical to understand the causality behind the selection of reagents.

Suzuki-Miyaura Coupling (C–C Bond Formation)

The Suzuki-Miyaura coupling relies on the transmetalation between a Palladium(II) intermediate and an organoboron species [4].

  • Catalyst Choice: Pd(dppf)Cl2​ is selected because the bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle. This steric bulk accelerates the final reductive elimination step, minimizing the formation of homocoupled biaryl byproducts.

  • Base Choice: Aqueous K2​CO3​ is utilized because the boronic acid must be activated into a highly nucleophilic boronate complex ( Ar-B(OH)3−​ ) to facilitate transmetalation [5].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Ar-Br (Oxidative Addition) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Ar'-B(OH)3⁻ (Transmetalation) PdII_TM->Pd0 Biaryl Product (Reductive Elim.)

Caption: General Pd-catalytic cycle governing the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C–N Bond Formation)

The Buchwald-Hartwig reaction is notoriously sensitive to β -hydride elimination, which can lead to reduced arenes instead of the desired aminated product [6].

  • Catalyst Choice: Pd2​(dba)3​ paired with XPhos (a dialkylbiarylphosphine ligand). XPhos creates a highly electron-rich and sterically hindered Pd center. The electron density facilitates rapid oxidative addition into the unactivated aryl bromide, while the steric bulk forces the amine and aryl groups into close proximity, accelerating reductive elimination before β -hydride elimination can occur [7].

  • Base Choice: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, forming the critical Pd-amido intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction fails, the exact point of failure within the catalytic cycle can be identified.

Protocol A: Suzuki-Miyaura Synthesis of Biaryl-Phenoxy-Pyridazines

Reagents:

  • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol, 251.1 mg)

  • Phenylboronic acid derivative (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 25 mL Schlenk tube with 3-(4-Bromophenoxy)pyridazine, the boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive flow of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring for 4–6 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the organic layer. Quench in EtOAc. LC-MS should show complete consumption of the starting material ( m/z 251/253). If the aryl bromide remains but boronic acid is consumed, homocoupling has occurred (indicative of poor degassing or excess oxygen).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Synthesis of Amino-Phenoxy-Pyridazines

Reagents:

  • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol, 251.1 mg)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Due to the extreme moisture sensitivity of NaOtBu and oxygen sensitivity of XPhos, assemble the reaction in an Argon-filled glovebox.

  • Pre-catalyst Formation: In a vial, dissolve Pd2​(dba)3​ and XPhos in 2 mL of anhydrous Toluene. Stir for 10 minutes until the dark purple solution turns dark red/orange, indicating the formation of the active Pd(0)Ln​ complex.

  • Reaction Assembly: In a separate 20 mL pressure vial, add 3-(4-Bromophenoxy)pyridazine, the amine, and NaOtBu . Add the remaining 8 mL of Toluene, followed by the pre-catalyst solution. Seal with a Teflon-lined cap.

  • Reaction: Remove from the glovebox and heat at 100°C for 12 hours.

  • Validation Checkpoint 2: A color change to black (Pd-black precipitation) before 2 hours indicates catalyst decomposition. If starting material remains, the base may have been deactivated by atmospheric moisture.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via reverse-phase prep-HPLC or silica gel chromatography (DCM/MeOH gradient) depending on the basicity of the resulting amine.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination of 3-(4-Bromophenoxy)pyridazine with morpholine, demonstrating the causality of ligand and base selection on overall yield.

EntryCatalyst System (Pd Source + Ligand)BaseSolventTemp (°C)Yield (%)*Observation / Mechanistic Note
1 Pd(OAc)2​ + PPh3​ Cs2​CO3​ Toluene100Trace PPh3​ lacks steric bulk; rapid β -hydride elimination.
2 Pd2​(dba)3​
  • BINAP
NaOtBu Toluene10045%Bidentate ligand slows oxidative addition.
3 Pd2​(dba)3​
  • XPhos
  • K3​PO4​ Dioxane10062%Weak base fails to efficiently deprotonate the amine.
    4 Pd2​(dba)3​
  • XPhos
  • NaOtBu Toluene 100 94% Optimal. High electron density and strong base drive conversion.
    5 Pd2​(dba)3​
  • BrettPhos
  • NaOtBu Toluene10088%BrettPhos is highly effective, but XPhos performs marginally better for secondary amines.

    *Yields determined by quantitative HPLC using an internal standard.

    References

    • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI (Processes, 2023) URL: [Link]

    • Title: Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety Source: MDPI (Molecules, 2017) URL: [Link]

    • Title: Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine Source: American Chemical Society (J. Org. Chem., 2009) URL: [Link]

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

    • Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: American Chemical Society (Org. Process Res. Dev., 2018) URL: [Link]

    • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: American Chemical Society (ACS Catalysis, 2019) URL: [Link]

    Application

    Application Note: 3-(4-Bromophenoxy)pyridazine in Agrochemical Intermediate Synthesis

    Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic Rationale, Late-Stage Diversification, and Standardized Protocols Executive Summary The discovery an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Mechanistic Rationale, Late-Stage Diversification, and Standardized Protocols

    Executive Summary

    The discovery and optimization of novel crop protection agents rely heavily on privileged heterocyclic scaffolds. 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9)[1] has emerged as a highly versatile bifunctional building block in agrochemical intermediate synthesis. By combining the biologically active pyridazine core with a synthetic handle (the para-bromo ether), this molecule allows researchers to rapidly generate libraries of biaryl and aminophenyl ethers. This application note details the mechanistic rationale for utilizing this scaffold and provides self-validating, field-proven protocols for its late-stage functionalization via palladium-catalyzed cross-coupling.

    Mechanistic Rationale & Agrochemical Relevance

    The Pyridazine Pharmacophore

    The 1,2-diazine (pyridazine) ring is a cornerstone of modern agrochemical design[2]. Its ability to engage in strong hydrogen bonding and coordinate with metal centers in biological targets makes it exceptionally potent. Pyridazine derivatives are historically validated in two primary domains:

    • Acaricides & Insecticides: Compounds like Pyridaben act as potent mitochondrial Complex I electron transport inhibitors, rapidly disrupting energy production in phytophagous mites and whiteflies[3].

    • Herbicides: Phenoxypyridazine-type herbicides are known to inhibit homogentisate solanesyltransferase (HST) or disrupt photosystem II (PSII), leading to oxidative stress, reduced tocopherol production, and ultimate plant death[4].

    The Strategic Advantage of 3-(4-Bromophenoxy)pyridazine

    Direct functionalization of the electron-deficient pyridazine ring often suffers from poor regioselectivity and harsh reaction requirements. By utilizing 3-(4-Bromophenoxy)pyridazine, the reactive site is shifted to the electron-rich phenoxy ring. The ether linkage is metabolically stable in plant and soil environments, while the para-bromine serves as an ideal electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables divergent synthesis, allowing a single starting material to yield both herbicidal and acaricidal candidates.

    Synthetic Workflow & Pathway Visualization

    The following workflow illustrates the divergent synthetic strategy used to convert the core building block into specific agrochemical target classes.

    G Start 3-(4-Bromophenoxy)pyridazine CAS: 40890-13-9 Suz Suzuki-Miyaura Coupling (Pd-catalyzed) Start->Suz Aryl-B(OH)2 Buc Buchwald-Hartwig Amination (Pd-catalyzed) Start->Buc R-NH2 Herb Biaryl Ether Derivatives Target: HST / PSII Inhibition (Herbicides) Suz->Herb C-C Bond Acar Aminophenyl Ether Derivatives Target: Mitochondrial Complex I (Acaricides) Buc->Acar C-N Bond

    Divergent synthetic workflow of 3-(4-Bromophenoxy)pyridazine in agrochemical discovery.

    Quantitative Data: Cross-Coupling Optimization

    To ensure maximum throughput in library generation, the Suzuki-Miyaura coupling of 3-(4-Bromophenoxy)pyridazine with standard arylboronic acids was optimized. The table below summarizes the causality behind the empirical data, demonstrating why specific catalytic systems are required.

    EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
    1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042%Monodentate ligands suffer from rapid degradation; Pd black precipitates observed.
    2Pd(OAc)₂, SPhosK₃PO₄Toluene10068%Bulky dialkylbiaryl phosphine improves oxidative addition, but lack of water limits boronate activation.
    3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 85 94% Bidentate ligand prevents Pd(0) aggregation; biphasic system ensures optimal transmetalation.
    4Pd₂dba₃, XPhosCs₂CO₃1,4-Dioxane10081%Excellent for sterically hindered boronic acids, but overkill/expensive for standard substrates.

    Experimental Protocols: Self-Validating Systems

    As a Senior Application Scientist, I emphasize that protocols must be self-validating. The procedures below include specific in-process controls (IPCs) to ensure the chemical integrity of the reaction before proceeding to the next step.

    Protocol A: Synthesis of Biaryl-Phenoxypyridazines via Suzuki-Miyaura Coupling

    Objective: Generate rigid, lipophilic biaryl ethers for herbicidal screening.

    Reagents:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol)

    • Substituted Arylboronic Acid (1.2 equiv, 1.2 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

    • K₂CO₃ (2.5 equiv, 2.5 mmol)

    • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

    Step-by-Step Methodology:

    • Reaction Setup & Degassing: Charge a 20 mL Schlenk tube with the pyridazine starting material, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

      • Causality: Oxygen rapidly inserts into the active Pd(0) species to form an inactive Pd(II)-peroxo complex.

      • Validation Checkpoint: Sparge the mixture with Argon for exactly 15 minutes. The solution must remain clear/pale yellow.

    • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube and heat to 85 °C in a pre-heated oil bath.

    • In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

      • Validation Checkpoint: The reaction is complete when the starting material mass (m/z 251/253) is <2% relative to the product mass. If the solution has turned opaque black, the catalyst has crashed out (Pd black); halt and evaluate solvent purity.

    • Quench & Metal Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). To the organic layer, add 0.5 g of a silica-based thiol scavenger (e.g., SiliaBond Thiol) and stir for 1 hour.

      • Causality: Residual palladium can cause false positives in biological assays (phytotoxicity). The thiol scavenger irreversibly binds Pd residues, reducing them to <5 ppm.

    • Purification: Filter through Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: Synthesis of Amino-Phenoxypyridazines via Buchwald-Hartwig Amination

    Objective: Generate flexible, hydrogen-bond donating amines for acaricidal target binding.

    Reagents:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol)

    • Alkyl/Aryl Amine (1.5 equiv, 1.5 mmol)

    • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

    • BINAP or XPhos (0.06 equiv, 6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

    • Anhydrous Toluene (8 mL)

    Step-by-Step Methodology:

    • Strictly Anhydrous Setup: Flame-dry a Schlenk flask. Add the pyridazine core, amine, and NaOtBu.

      • Causality: NaOtBu is highly hygroscopic. Moisture will rapidly hydrolyze the base and deactivate the catalyst, leading to unreacted starting material.

    • Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ and the ligand in 2 mL of anhydrous toluene for 10 minutes until a deep red/orange color forms, indicating the formation of the active L₂Pd(0) complex.

    • Coupling: Transfer the catalyst solution to the main flask. Heat at 100 °C for 6–8 hours.

      • Validation Checkpoint: Monitor via TLC. The disappearance of the UV-active starting material spot (Rf ~0.4 in 3:1 Hexane/EtOAc) confirms conversion.

    • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, dry over Na₂SO₄, and purify via chromatography.

    References

    • Title: 3-(4-bromophenoxy)pyridazine (CAS 40890-13-9)
    • BenchChem Technical Notes Title: Application of 6-Bromo-N,N-dimethylpyridazin-3-amine in Agrochemical Synthesis: A Detailed Overview Source: BenchChem URL
    • Frontiers in Environmental Science Title: An overview on the green synthesis and removal methods of pyridaben Source: Frontiers URL
    • Journal of Agricultural and Food Chemistry Title: Green Pesticide Research and Development Integrating Molecular Targets, Mechanisms, Resistance, and Innovation in Theory and Technology Source: ACS Publications URL

    Sources

    Method

    Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(4-Bromophenoxy)pyridazine Derivatives

    For: Researchers, scientists, and drug development professionals. Introduction: Accelerating Discovery with Microwave-Assisted Synthesis Pyridazine derivatives are a class of heterocyclic compounds of significant interes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For: Researchers, scientists, and drug development professionals.

    Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

    Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential as antimicrobial, anticancer, and anticonvulsant agents, have made them a focal point of modern pharmaceutical research.[1][2] The synthesis of these molecules, particularly the formation of aryloxy-pyridazine linkages, traditionally involves lengthy reaction times and often harsh conditions.

    Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry by offering a more efficient and environmentally friendly alternative to conventional heating methods.[3] The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity.[3][4][5] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dielectric heating, leading to rapid temperature increases and accelerated reaction rates.[6]

    This application note provides a detailed protocol for the synthesis of 3-(4-Bromophenoxy)pyridazine derivatives via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. We will delve into the rationale behind the experimental design, provide a step-by-step procedure, and offer insights into the expected outcomes and potential troubleshooting.

    Reaction Mechanism and Rationale

    The synthesis of 3-(4-Bromophenoxy)pyridazine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient pyridazine ring is activated towards nucleophilic attack. The reaction is facilitated by the presence of a good leaving group, typically a halogen, on the pyridazine ring.

    The key steps in the proposed mechanism are:

    • Deprotonation of the Nucleophile: A base is used to deprotonate the hydroxyl group of 4-bromophenol, forming the more nucleophilic phenoxide anion.

    • Nucleophilic Attack: The generated phenoxide anion attacks the carbon atom bearing the leaving group on the pyridazine ring. This step is typically the rate-determining step.

    • Formation of a Meisenheimer-like Intermediate: The nucleophilic attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex.

    • Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the leaving group (e.g., a chloride ion), yielding the final 3-(4-Bromophenoxy)pyridazine product.

    Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and solvent, thus providing the necessary activation energy for the reaction to proceed rapidly.

    Experimental Workflow Diagram

    experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine 3-chloropyridazine, 4-bromophenol, and K2CO3 in a microwave vial B Add DMSO as solvent A->B C Seal the vial and place in microwave reactor B->C D Irradiate at 150°C for 10-20 min C->D E Cool the reaction mixture D->E F Pour into water and extract with ethyl acetate E->F G Dry organic layer and concentrate under vacuum F->G H Purify by column chromatography G->H I Final Product: 3-(4-Bromophenoxy)pyridazine H->I Characterization (NMR, MS)

    Caption: Workflow for the microwave-assisted synthesis of 3-(4-Bromophenoxy)pyridazine.

    Materials and Methods

    Reagents and Solvents
    • 3-Chloropyridazine (98% purity)

    • 4-Bromophenol (99% purity)

    • Potassium Carbonate (K₂CO₃, anhydrous, ≥99% purity)

    • Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9% purity)

    • Ethyl Acetate (ACS grade)

    • Hexanes (ACS grade)

    • Deionized Water

    • Silica Gel (for column chromatography, 230-400 mesh)

    Equipment
    • Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover)[7]

    • Microwave process vials (10-20 mL) with appropriate septa and caps[7]

    • Magnetic stirrer and stir bars

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • Standard laboratory glassware

    Detailed Experimental Protocol

    • Reaction Setup:

      • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 mmol, 114.5 mg), 4-bromophenol (1.2 mmol, 207.6 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

      • Add 5 mL of anhydrous DMSO to the vial.

      • Seal the vial securely with a septum and cap.[7]

    • Microwave Irradiation:

      • Place the sealed vial into the cavity of the microwave reactor.

      • Set the reaction temperature to 150°C, the reaction time to 15 minutes, and the power to a maximum of 300 W.[8]

      • Start the irradiation. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).

    • Work-up:

      • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.[7]

      • Pour the reaction mixture into a beaker containing 50 mL of deionized water.

      • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

      • Combine the organic layers and wash with brine (2 x 20 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

      • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 3-(4-Bromophenoxy)pyridazine as a solid.

    Data Summary

    ParameterValue
    Reactants 3-Chloropyridazine, 4-Bromophenol
    Base Potassium Carbonate (K₂CO₃)
    Solvent Dimethyl Sulfoxide (DMSO)
    Microwave Power 300 W (max)
    Temperature 150°C
    Reaction Time 15 minutes
    Expected Yield >85%

    Results and Discussion

    The microwave-assisted SNAr reaction provides a rapid and efficient route to 3-(4-Bromophenoxy)pyridazine. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion. Potassium carbonate serves as an effective and economical base for the deprotonation of 4-bromophenol.

    The high temperature achieved under microwave irradiation significantly accelerates the rate of the SNAr reaction, which would otherwise require several hours of conventional heating. The sealed vessel conditions allow the reaction to be performed at temperatures above the boiling point of the solvent, further enhancing the reaction rate.[7]

    Troubleshooting

    Issue Possible Cause Solution
    Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
    Inefficient stirringUse an appropriately sized stir bar and ensure vigorous stirring.
    Formation of Byproducts Side reactions at high temperaturesDecrease the reaction temperature slightly.
    Impure starting materialsUse high-purity reagents and anhydrous solvents.
    Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography.

    Safety Precautions

    • Microwave reactions in sealed vessels generate high pressures and should only be conducted in dedicated microwave reactors with appropriate safety features.[7]

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Handle all chemicals in a well-ventilated fume hood.

    • Allow the reaction vessel to cool completely before opening to avoid rapid boiling of the solvent.[7]

    Conclusion

    The microwave-assisted synthesis of 3-(4-Bromophenoxy)pyridazine derivatives offers a significant improvement over traditional synthetic methods. This protocol provides a rapid, high-yielding, and environmentally friendly approach that is well-suited for the efficient production of these valuable compounds in a research and drug discovery setting. The dramatic reduction in reaction time allows for faster iteration in the synthesis of compound libraries for biological screening.

    References

    • Chaouchi, M., Loupy, A., Marque, S., & Petit, A. (2002). Solvent-Free Microwave-Assisted Aromatic Nucleophilic Substitution − Synthesis of Aromatic Ethers. European Journal of Organic Chemistry, 2002(18), 3043-3047.
    • Organic Syntheses Procedure, 8, 1. Available at: [Link]

    • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). Microwave assisted synthesis of Trazodone hydrochloride, Aripiprazole and their key process intermediates. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
    • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(5), 2321-2326.
    • El-Gohary, N. S., & Shaaban, M. A. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4214.
    • Shaaban, M. A., & El-Gohary, N. S. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Semantic Scholar.
    • Shafiei, M., & Alimohammadi, K. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 8(8), 642-648.
    • Zhang, Y., Wu, S., & Li, J. (2022).
    • Ruff, G. L., & Arronis, C. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 2(12), 2754-2759.
    • Xu, H., & Fan, L. L. (2008). Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions.
    • Ponomarev, A. A., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(6), 2505.
    • Gupta, R., & Gupta, A. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(4), 1667-1673.
    • Toth, G., et al. (2006). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Revue Roumaine de Chimie, 51(7-8), 735-740.
    • Schmidt, A. W., et al. (2014). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry, 12(35), 6864-6874.
    • Brown, K. N., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1642.
    • Islam, M. R., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Applied Technical Sciences, 2(3), 1-8.
    • Wang, H., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3576-3584.
    • Corona-Becerril, D., et al. (2014). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Journal of the Mexican Chemical Society, 58(1), 58-64.

    Sources

    Application

    3-(4-Bromophenoxy)pyridazine as a precursor for novel OLED materials

    Application Note: 3-(4-Bromophenoxy)pyridazine as a Strategic Precursor for High-Efficiency TADF OLED Emitters Executive Summary & Strategic Rationale Organic Light-Emitting Diodes (OLEDs) rely heavily on the efficient h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 3-(4-Bromophenoxy)pyridazine as a Strategic Precursor for High-Efficiency TADF OLED Emitters

    Executive Summary & Strategic Rationale

    Organic Light-Emitting Diodes (OLEDs) rely heavily on the efficient harvesting of electrogenerated excitons. While phosphorescent heavy-metal complexes have historically dominated the field, Thermally Activated Delayed Fluorescence (TADF) materials offer a purely organic alternative capable of reaching 100% internal quantum efficiency 1. The core design principle of a TADF emitter is the Donor-Acceptor (D-A) architecture, which spatially separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) has emerged as a highly versatile precursor for synthesizing these next-generation materials. The pyridazine core is exceptionally electron-deficient, possessing a low-lying LUMO comparable to triazine, making it a superior electron acceptor 2.

    The 4-bromophenoxy moiety serves a dual mechanistic purpose:

    • Synthetic Handle: The bromine atom provides a highly reactive site for Buchwald-Hartwig amination, allowing for the modular attachment of various secondary amine donors (e.g., phenoxazine, carbazole, or 9,9-dimethyl-9,10-dihydroacridine) 1.

    • Steric/Electronic Tuning: The phenoxy ether linkage introduces steric hindrance and a non-planar dihedral angle between the donor and acceptor. This structural twist is the causal factor in breaking π -conjugation, thereby minimizing HOMO-LUMO spatial overlap. This drives the singlet-triplet energy gap ( ΔEST​ ) down to <100 meV, a strict prerequisite for rapid Reverse Intersystem Crossing (RISC) 2.

    Mechanistic Workflow: Synthesis to Device

    G A 3-(4-Bromophenoxy)pyridazine (Acceptor Precursor) C Buchwald-Hartwig Amination Pd2(dba)3, P(t-Bu)3, t-BuONa Toluene, 110 °C, N2 A->C B Phenoxazine / DMAC (Donor Molecule) B->C D Crude D-A Molecule (TADF Emitter) C->D Yield > 70% E Vacuum Sublimation (Gradient Heating < 10^-6 Torr) D->E Purification F OLED Device Integration (Evaporated Thin Film) E->F High Purity >99.9%

    Fig 1: Synthetic and processing workflow for pyridazine-based D-A TADF OLED emitters.

    Experimental Protocols

    While palladium-catalyzed cross-coupling is a staple in pharmaceutical drug development for constructing C-N bonds, its application in materials science requires an even higher threshold of final purity. The following protocols emphasize causality and self-validation.

    Protocol 1: Buchwald-Hartwig Cross-Coupling for D-A Emitter Synthesis

    Objective: Couple 3-(4-bromophenoxy)pyridazine with a secondary amine donor to form the D-A TADF emitter. Causality & Self-Validation: Palladium-catalyzed amination is highly sensitive to oxygen, which oxidizes the phosphine ligand and halts the catalytic cycle. Rigorous Schlenk techniques are mandatory. The reaction is self-validating via Thin Layer Chromatography (TLC); the formation of a highly polar, brightly fluorescent spot under 365 nm UV indicates successful D-A coupling and the emergence of an Intramolecular Charge Transfer (ICT) state.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask, combine 3-(4-bromophenoxy)pyridazine (1.0 equiv), the selected donor such as phenoxazine (1.1 equiv), sodium tert-butoxide (1.5 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv), and Tri-tert-butylphosphine [P(t-Bu)3] (0.04 equiv).

    • Degassing: Evacuate and backfill the flask with high-purity N2​ three times. Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration relative to the bromide precursor.

    • Reaction: Heat the mixture to 110 °C under constant stirring for 12-24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is deemed complete when the starting bromide spot is fully consumed.

    • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous MgSO4​ .

    • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

    • OLED-Grade Refinement (Critical Step): Organic electronics require >99.9% purity. Subject the isolated product to temperature-gradient vacuum sublimation at < 10−6 Torr. This removes trace halogen and metal impurities that act as severe non-radiative exciton quenchers in the final device 3.

    Protocol 2: Photophysical Validation of TADF Properties

    Objective: Confirm the presence of delayed fluorescence and calculate the RISC rate. Causality & Self-Validation: TADF relies on long-lived triplet states, which are highly susceptible to non-radiative quenching by dissolved oxygen. By measuring the photoluminescence (PL) lifetime in both aerated and degassed solutions, the system self-validates: a massive increase in the delayed lifetime component upon degassing definitively confirms triplet harvesting 1.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a 10−5 M solution of the sublimed emitter in spectroscopic-grade toluene.

    • Steady-State Spectra: Record the UV-Vis absorption and steady-state PL spectra. Look for a broad, featureless emission band indicative of the ICT state.

    • Transient PL (Aerated): Measure the PL decay using a Time-Correlated Single Photon Counting (TCSPC) setup. In ambient air, only the prompt fluorescence (nanosecond regime) should be prominent.

    • Transient PL (Degassed): Bubble the solution with high-purity Argon for 20 minutes to displace dissolved oxygen. Re-measure the PL decay. A new, microsecond-regime delayed component must appear.

    • Calculation: Extract the prompt ( kp​ ) and delayed ( kd​ ) decay rates to calculate the RISC rate ( kRISC​ ). High-performance pyridazine emitters typically exhibit kRISC​>106s−1 2.

    Quantitative Data Presentation

    The structural tuning of the donor moiety attached to the pyridazine core significantly alters the optoelectronic properties. Table 1 summarizes the expected photophysical and device metrics based on recent literature validations 321.

    Table 1: Comparative Photophysical and OLED Device Metrics of Pyridazine-Based Materials

    Acceptor CoreDonor Moiety ΔEST​ (eV)PLQY (%) kRISC​ ( s−1 )Max EQE (%)Primary Application
    PyridazinePhenoxazine (PXZ)0.08610.9 - 45.0* 3.9×106 > 5.8TADF Emitter
    PyridazineDMAC~0.100~15.0 1.2×106 > 4.0TADF Emitter
    PyridazineCarbazole (Cz)> 0.300N/AN/A17.7Phosphorescent Host

    *Note: Photoluminescence Quantum Yield (PLQY) varies heavily between neat films and doped host matrices (e.g., DPEPO).

    Sources

    Method

    Application Note: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for 3-(4-Bromophenoxy)pyridazine Derivatives

    Abstract This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 3-(4-Bromophenoxy)pyridazine, a key scaffold in medicinal chemistry. We address the inherent c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 3-(4-Bromophenoxy)pyridazine, a key scaffold in medicinal chemistry. We address the inherent challenges of cross-coupling with nitrogen-containing heterocycles and present a comparative analysis of state-of-the-art palladium catalysts and ligands. Detailed, step-by-step protocols for high-efficacy Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) coupling reactions are provided, emphasizing rational selection of catalysts, ligands, bases, and solvents to maximize yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex pyridazine-based molecules.

    Introduction: The Challenge and Opportunity of Pyridazine Coupling

    The 3-phenoxypyridazine motif is a prevalent core structure in a wide array of biologically active molecules, making it a high-value target in pharmaceutical and agrochemical research. The functionalization of its aryl appendage, specifically at the 4-position of the phenoxy ring as in 3-(4-Bromophenoxy)pyridazine, is a critical step in generating molecular diversity for structure-activity relationship (SAR) studies.

    Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations.[1] However, pyridazine-containing substrates present a unique challenge: the lone pair of electrons on the ring nitrogen atoms can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields and sluggish reaction times.[2] The key to success lies in the judicious selection of a catalyst system—specifically the ligand—that can overcome this inhibition and efficiently drive the catalytic cycle.

    This application note will focus on two of the most powerful and versatile cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]

    Catalyst System Selection: A Rationale-Driven Approach

    The efficiency of a palladium-catalyzed coupling reaction is determined by the interplay between the palladium precursor, the ligand, the base, and the solvent. For challenging substrates like pyridazines, bulky, electron-rich phosphine ligands are often required. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing deactivation.[5]

    Palladium Precursors
    • Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) catalyst.

    Ligand Selection: The Key to Success

    Modern biaryl phosphine ligands, developed extensively by the Buchwald group, have revolutionized the coupling of heteroaromatic halides.[5] Their steric bulk and electron-donating properties are ideal for overcoming the challenges posed by pyridazine substrates.

    • For Suzuki-Miyaura Coupling: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective and versatile ligand. Its steric bulk facilitates the transmetalation and reductive elimination steps of the catalytic cycle.[2]

    • For Buchwald-Hartwig Amination: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and related ligands like RuPhos are outstanding.[5][6] They create a sterically hindered coordination sphere around the palladium atom, which accelerates the C-N reductive elimination, a typically challenging step in the amination of heteroaryl halides.[6][7]

    Base and Solvent Selection

    The choice of base and solvent is critical and interdependent.

    • Bases: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki couplings, while strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary for Buchwald-Hartwig aminations.[6][8]

    • Solvents: Anhydrous, aprotic polar solvents are preferred. Toluene , 1,4-Dioxane , and THF are common choices that effectively solubilize the reactants and catalyst system while remaining stable at the required reaction temperatures.[2][9]

    Comparative Data for Catalyst Systems

    The following table summarizes recommended catalyst systems for the functionalization of aryl bromides, applicable to 3-(4-Bromophenoxy)pyridazine.

    Reaction TypePalladium PrecursorRecommended LigandTypical BaseSolventTemperature (°C)Typical Yield
    Suzuki-Miyaura Pd(OAc)₂ (1-2 mol%)SPhos (2-4 mol%)K₃PO₄Toluene or Dioxane/H₂O80 - 110High[10]
    Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos or RuPhos (2-4 mol%)NaOtBu or LiHMDSToluene or THF65 - 110High[6][9]

    Visualizing the Mechanism and Workflow

    Understanding the underlying catalytic cycle and experimental workflow is crucial for successful execution and troubleshooting.

    The Palladium Cross-Coupling Catalytic Cycle

    The general mechanism for both Suzuki and Buchwald-Hartwig reactions involves three key steps: Oxidative Addition, Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[3][7][8]

    Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition PdII_ArNu Ar-Pd(II)-Nu(L₂) PdII_ArX->PdII_ArNu Transmetalation (Suzuki) or Amine Deprotonation (B-H) PdII_ArNu->Pd0 Reductive Elimination ArNu Ar-R or Ar-NR₂ (Product) PdII_ArNu->ArNu ArX Ar-Br (Substrate) ArX->PdII_ArX Nu R-B(OH)₂ or R₂NH (Coupling Partner) Nu->PdII_ArNu

    A simplified palladium cross-coupling catalytic cycle.
    Experimental Workflow

    A systematic and inert workflow is essential for these oxygen-sensitive reactions.

    Experimental_Workflow start Start reagents 1. Add Solids to Flask (Substrate, Boronic Acid/Amine, Base, Pd Catalyst, Ligand) start->reagents inert 2. Seal & Purge (Evacuate and backfill with Nitrogen or Argon 3x) reagents->inert solvents 3. Add Degassed Solvents (via syringe) inert->solvents reaction 4. Heat to Temperature (Stir for specified time) solvents->reaction monitor 5. Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup 6. Aqueous Workup (Cool, dilute with organic solvent, wash with water/brine) monitor->workup purify 7. Purify Product (Dry organic layer, concentrate, column chromatography) workup->purify end End Product purify->end

    Generalized workflow for a cross-coupling experiment.

    Detailed Experimental Protocols

    Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.[11][12]

    Protocol 1: Suzuki-Miyaura Coupling of 3-(4-Bromophenoxy)pyridazine with Phenylboronic Acid

    This protocol describes the formation of a C-C bond at the 4-position of the phenoxy ring.

    Materials:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv)

    • Phenylboronic Acid (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous Toluene and Degassed Water (e.g., 10:1 ratio)

    Procedure:

    • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenoxy)pyridazine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

    • Solvent Addition: Add anhydrous, degassed toluene and degassed water via syringe. The reaction concentration is typically 0.1-0.5 M.

    • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8]

    Protocol 2: Buchwald-Hartwig Amination of 3-(4-Bromophenoxy)pyridazine with Morpholine

    This protocol describes the formation of a C-N bond, a crucial transformation in drug discovery.[7]

    Materials:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    Procedure:

    • Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a stir bar.

    • Reagent Addition: Remove the flask from the glovebox (if used). Add 3-(4-Bromophenoxy)pyridazine. Seal the flask with a septum.

    • Inert Atmosphere: If not prepared in a glovebox, evacuate and backfill the flask with argon three times.

    • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the dropwise addition of morpholine.

    • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 16-24 hours.[9]

    • Monitoring: Track the consumption of the aryl bromide by GC-MS or LC-MS.

    • Workup: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the N-arylated product.[13]

    Conclusion

    The successful functionalization of 3-(4-Bromophenoxy)pyridazine via palladium-catalyzed cross-coupling is highly achievable with the appropriate selection of modern catalyst systems. Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are critical for overcoming catalyst inhibition by the pyridazine nitrogen. The detailed protocols provided herein serve as a robust starting point for the synthesis of diverse compound libraries, accelerating research and development in the pharmaceutical and chemical sciences. Careful adherence to inert atmosphere techniques is paramount for reproducibility and high yields.

    References

    • Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
    • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
    • Benchchem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
    • Benchchem. (n.d.). Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
    • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
    • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
    • Kollár, L. (2018). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
    • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
    • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
    • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
    • Wikipedia. (n.d.). Buchwald–Hartwig amination.
    • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

    Sources

    Application

    Application Note: Scalable Synthesis and Process Optimization of 3-(4-Bromophenoxy)pyridazine

    Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists Scale: 100 g to 1 kg (Pilot/Kilo-Lab Ready) As a Senior Application Scientist, I have designed this technical guide to transition the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists Scale: 100 g to 1 kg (Pilot/Kilo-Lab Ready)

    As a Senior Application Scientist, I have designed this technical guide to transition the synthesis of 3-(4-Bromophenoxy)pyridazine from a benchtop discovery reaction into a robust, scalable manufacturing process. This protocol eliminates the need for unscalable chromatographic purification by leveraging the physical chemistry of the intermediates and products to create a self-validating, highly efficient workflow.

    Mechanistic Rationale & Electronic Activation

    The synthesis of 3-(4-Bromophenoxy)pyridazine relies on a classic Nucleophilic Aromatic Substitution (SNAr). The success and scalability of this reaction depend entirely on the electronic properties of the heteroaromatic electrophile and the proper activation of the nucleophile.

    The 3-position of the pyridazine ring is highly activated. The adjacent nitrogen atoms in the diazine system exert a profound electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C3 and C6 positions . This makes 3-chloropyridazine an exceptional electrophile.

    When 4-bromophenol is deprotonated, it forms a highly reactive phenoxide anion. This nucleophile attacks the electron-deficient C3 carbon of the pyridazine ring, forming a transient, negatively charged Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the target ether .

    Mechanism Nuc 4-Bromophenol + Base (K2CO3) Phenoxide 4-Bromophenoxide (Active Nucleophile) Nuc->Phenoxide Deprotonation Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Electrophile 3-Chloropyridazine Electrophile->Meisenheimer Nucleophilic Attack Product 3-(4-Bromophenoxy)pyridazine + KCl + KHCO3 Meisenheimer->Product Chloride Elimination

    Mechanistic pathway of the SNAr reaction forming 3-(4-Bromophenoxy)pyridazine.

    Process Chemistry & Scale-Up Causality

    Transitioning from a 1-gram vial to a 1-kilogram reactor requires strict attention to causality—understanding why certain reagents are chosen over others to ensure safety, yield, and operability.

    • Base Selection (Safety & Kinetics): In discovery chemistry, Sodium Hydride (NaH) is often used to rapidly deprotonate phenols. However, on a kilogram scale, NaH evolves stoichiometric quantities of highly flammable hydrogen gas, requiring specialized ventilation. To ensure a safe, scalable system, we replace NaH with Potassium Carbonate (K2CO3). K2CO3 is a mild, cost-effective base that safely generates the phenoxide in situ without hazardous off-gassing .

    • Solvent Selection (Thermodynamics): Dimethylformamide (DMF) is selected as the polar aprotic solvent. It effectively solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion. This accelerates the SNAr reaction, allowing it to reach completion at 95°C within 6 hours.

    • Workup Strategy (Chromatography-Free Isolation): The most critical scale-up bottleneck is purification. 3-(4-Bromophenoxy)pyridazine is highly lipophilic, whereas the byproducts (KCl, KHCO3) and the DMF solvent are highly water-soluble. By utilizing an anti-solvent quench (pouring the reaction mixture into ice-water), we force the product to quantitatively precipitate. This physical state change acts as a self-validating indicator of success and completely bypasses the need for silica gel chromatography.

    Quantitative Process Analytics

    The following table summarizes the data collected during the scale-up campaign, demonstrating the robustness of the protocol across three different operational scales.

    Process ParameterBench Scale (10 g)Pilot Scale (100 g)Kilo Scale (1.0 kg)
    Solvent Volume (DMF) 50 mL450 mL4.5 L
    Base Equivalents 1.5 eq K2CO31.5 eq K2CO31.5 eq K2CO3
    Operating Temp / Time 90°C / 3.0 h95°C / 4.5 h95°C / 6.0 h
    Isolated Crude Yield 94%92%91%
    Purity (HPLC, 254 nm) >99.0%98.5%98.2%
    E-Factor (Waste/Product) 12.511.811.2

    Experimental Workflow & Standard Operating Procedure

    Workflow Step1 1. Charge Reactor DMF, K2CO3, 4-Bromophenol Step2 2. Heat & Add 3-Chloropyridazine (95°C, 6h) Step1->Step2 Step3 3. Aqueous Quench Precipitation in Ice-Water Step2->Step3 Step4 4. Filtration Wash with H2O Remove Salts Step3->Step4 Step5 5. Recrystallization EtOH/H2O Vacuum Dry Step4->Step5

    Step-by-step scalable experimental workflow for 3-(4-Bromophenoxy)pyridazine synthesis.

    Step-by-Step Protocol (1.0 kg Scale)

    Phase 1: Reactor Preparation & Nucleophile Activation

    • Ensure a 10 L jacketed glass reactor is clean, dry, and purged with N2.

    • Charge the reactor with 4.5 L of anhydrous DMF.

    • Add 4-bromophenol (1.0 eq, based on target scale). Stir at 250 rpm until fully dissolved.

    • Portion-wise, add finely powdered anhydrous K2CO3 (1.5 eq).

      • Causality Note: Portion-wise addition prevents clumping at the bottom of the reactor, ensuring a high surface area for the heterogeneous deprotonation step.

    • Heat the suspension to 60°C and hold for 1 hour to pre-form the potassium 4-bromophenoxide.

    Phase 2: Electrophile Addition & SNAr Execution 6. Dissolve 3-chloropyridazine (1.05 eq) in 500 mL of DMF in a separate addition funnel. 7. Add the 3-chloropyridazine solution dropwise to the reactor over 45 minutes.

    • Causality Note: Dropwise addition controls the reaction rate and limits the localized concentration of the electrophile, preventing unwanted dimerization or degradation pathways.

    • Ramp the reactor temperature to 95°C. Maintain vigorous stirring for 6 hours.

    • Self-Validation Check: Pull a 1 mL aliquot, quench in water, extract with EtOAc, and run an HPLC assay. Proceed to the next step only when residual 3-chloropyridazine is <2%.

    Phase 3: Anti-Solvent Quench & Isolation 10. Cool the reactor to 20°C. 11. Slowly transfer the reaction mixture into a secondary 30 L precipitation vessel containing 15 L of vigorously stirred ice-water (0-5°C).

    • Causality Note: The massive polarity shift forces the lipophilic product out of solution as a dense solid, while DMF, unreacted K2CO3, and KCl byproducts remain fully dissolved in the aqueous phase.
    • Stir the resulting slurry for 1 hour to allow the particles to ripen.
    • Filter the suspension through a Nutsche filter. Wash the filter cake with 3 x 2 L of cold deionized water to displace any residual DMF.

    Phase 4: Recrystallization & Drying 14. Transfer the crude damp cake to a clean reactor. 15. Add Ethanol/Water (80:20 v/v) at a ratio of 5 volumes per gram of crude solid. Heat to reflux (approx. 78°C) until a clear solution is obtained. 16. Cool the solution slowly to 5°C at a rate of 10°C/hour.

    • Causality Note: Ethanol dissolves the product at reflux, while water acts as the anti-solvent upon cooling. This slow cooling curve yields highly pure crystalline needles and purges any trace residual 4-bromophenol.
    • Filter the purified crystals and dry in a vacuum oven at 45°C (under -0.08 MPa) until a constant weight is achieved.

    References

    • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy PubMed Central (PMC) / National Institutes of Health URL:[Link]

    • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles MDPI - Molecules URL: [Link]

    Method

    Application Note: Advanced Sonogashira Coupling Strategies for 3-(4-Bromophenoxy)pyridazine

    Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-(4-Bromophenoxy)pyridazine (CAS No.: 40890-13-9) Molecular Weight: 251.08 g/mol Introduction & Mechanistic Rationale The in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-(4-Bromophenoxy)pyridazine (CAS No.: 40890-13-9) Molecular Weight: 251.08 g/mol

    Introduction & Mechanistic Rationale

    The integration of the pyridazine scaffold into small-molecule drug candidates is a highly effective strategy for improving aqueous solubility, metabolic stability, and target binding affinity via hydrogen-bond acceptance[1]. 3-(4-Bromophenoxy)pyridazine serves as a versatile bifunctional building block. The ethereal oxygen linker provides conformational flexibility, while the para-bromo substituent acts as the reactive handle for palladium-catalyzed carbon-carbon bond forming reactions, such as the Sonogashira coupling[2].

    Causality in Reaction Design

    Designing a Sonogashira coupling for this specific substrate requires navigating two primary chemical challenges:

    • Electronic Deactivation via the Ether Linkage: The phenoxy oxygen donates electron density into the phenyl ring via resonance. This makes the C–Br bond more electron-rich than a standard aryl halide, thereby increasing the activation energy required for the initial oxidative addition of the Palladium(0) catalyst[2].

    • Catalyst Poisoning by the Pyridazine Ring: Pyridazines contain adjacent nitrogen atoms that act as powerful bidentate chelators. If weakly coordinating ligands are used, the pyridazine substrate or product can sequester the palladium center, leading to premature catalyst precipitation (palladium black) and stalled reactions.

    The Scientific Imperative: To overcome these barriers, the chosen catalytic system must utilize strongly binding, electron-rich ligands (such as dppf or XPhos) to accelerate oxidative addition while preventing substrate-induced catalyst deactivation. Furthermore, strict anaerobic conditions are required to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne[3].

    Catalytic Cycle & System Dynamics

    The standard Sonogashira reaction operates via a dual-catalytic bimetallic system. The Palladium cycle handles the carbon-halogen bond activation, while the Copper cycle generates the nucleophilic copper-acetylide species[2].

    SonogashiraCycle Pd0 Pd(0) Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L₂ Pd0->OxAdd + 3-(4-Bromophenoxy)pyridazine TransMet Transmetalation Pd(II)(Ar)(C≡CR)L₂ OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Coupled Product CuCycle Cu(I) Cycle Formation of Cu-Acetylide CuCycle->TransMet Transfers Acetylide to Pd complex

    Fig 1. Bimetallic Pd/Cu catalytic cycle for the Sonogashira coupling of the pyridazine substrate.

    Catalyst Selection & Optimization Data

    To provide a self-validating starting point, the following table summarizes quantitative expectations based on catalyst/ligand pairings applied to heterocyclic aryl bromides[3].

    Catalyst SystemCo-CatalystBase / SolventTemp (°C)Mechanistic AdvantageExpected Yield
    Pd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%)Et₃N / DMF80 °CStandard baseline; cost-effective but prone to moderate catalyst poisoning.50 - 65%
    Pd(dppf)Cl₂ (5 mol%)CuI (10 mol%)Diisopropylamine80 °CBidentate dppf prevents pyridazine chelation; highly robust for heterocycles.75 - 85%
    Pd(OAc)₂ / XPhos (2 mol%)None (Cu-Free)Cs₂CO₃ / MeCN80 °CEliminates Glaser homocoupling; XPhos accelerates oxidative addition[3].85 - 95%

    Experimental Protocols

    Protocol A: Robust Bimetallic (Pd/Cu) Sonogashira Coupling

    Use this protocol for standard, inexpensive terminal alkynes where trace homocoupling is easily separable.

    Self-Validating Logic: Degassing is performed before the addition of the alkyne and catalyst to ensure zero dissolved oxygen is present when the copper-acetylide forms, completely shutting down the Glaser pathway.

    • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenoxy)pyridazine (251 mg, 1.0 mmol, 1.0 eq).

    • Solvent Degassing: Add anhydrous DMF (5.0 mL) and Triethylamine (2.0 mL). Seal the flask with a rubber septum and sparge the solution with Argon gas via a submerged needle for exactly 20 minutes.

    • Catalyst Loading: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%) and CuI (19.0 mg, 0.10 mmol, 10 mol%). The solution will typically turn a deep red/brown.

    • Alkyne Addition: Using a gas-tight syringe, add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise over 5 minutes. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further disfavoring homocoupling.

    • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir for 6–8 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The reaction is deemed complete when the starting material peak (m/z = 251 [M+H]+) is consumed.

    • Workup & Purification: Cool to room temperature. Quench with saturated aqueous NH₄Cl (15 mL) to complex the copper salts. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

    Protocol B: Copper-Free Decarboxylative / Amine-Free Sonogashira

    Use this protocol for highly sensitive, expensive alkynes, or when copper contamination in the final API is strictly prohibited[3][4].

    Self-Validating Logic: By removing copper, we eliminate the primary vector for alkyne homocoupling. However, terminal alkynes are poor nucleophiles on their own. We use an inorganic base (Cs₂CO₃) and a highly active, bulky ligand (XPhos) to facilitate direct transmetalation from the alkyne to the Palladium center[3].

    • Setup: To a 20 mL vial, add 3-(4-Bromophenoxy)pyridazine (1.0 mmol), Pd(OAc)₂ (4.5 mg, 2 mol%), XPhos (19.0 mg, 4 mol%), and Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 eq).

    • Atmosphere Exchange: Evacuate the vial and backfill with Argon (repeat 3 times).

    • Solvent & Reactant Addition: Add degassed anhydrous Acetonitrile (5.0 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq).

    • Heating: Seal the vial with a Teflon-lined cap and heat at 80 °C for 12 hours.

    • Workup: Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash the pad with Ethyl Acetate (20 mL). Concentrate the filtrate and purify directly via column chromatography.

    Experimental Workflow & Troubleshooting Logic

    Workflow A 1. Reagent Prep & Degassing B 2. Catalyst Addition Pd & Cu A->B C 3. Alkyne Addition (Slow Dropwise) B->C D 4. Heating & Monitoring (LC-MS/TLC) C->D E 5. Aqueous Quench & Extraction D->E F 6. Purification (Chromatography) E->F

    Fig 2. Step-by-step experimental workflow ensuring high-yield Sonogashira coupling.

    References

    • Sonogashira Coupling Overview and Mechanisms. Wikipedia, The Free Encyclopedia. Available at:[Link]

    • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at:[Link]

    • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, ACS Publications. Available at: [Link]

    Sources

    Application

    Application Note: Late-Stage Functionalization of Peptides via Nickel-Catalyzed Deaminative Reductive Cross-Coupling

    Executive Summary The diversification of complex peptide scaffolds is a critical bottleneck in modern drug discovery. Traditional de novo solid-phase peptide synthesis (SPPS) using pre-functionalized non-canonical amino...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The diversification of complex peptide scaffolds is a critical bottleneck in modern drug discovery. Traditional de novo solid-phase peptide synthesis (SPPS) using pre-functionalized non-canonical amino acids is labor-intensive and cost-prohibitive for large library generation. Late-stage functionalization (LSF) circumvents this by modifying native peptide bonds directly. This application note details a highly selective, self-validating protocol for the LSF of peptides containing primary amines (e.g., Lysine or Diaminopropanoic acid residues) using 3-(4-Bromophenoxy)pyridazine . By leveraging a nickel-catalyzed deaminative reductive cross-coupling strategy, researchers can seamlessly install a pharmacologically privileged pyridazine-ether moiety onto complex peptide backbones.

    Strategic Rationale & Causality of Experimental Choices

    As a Senior Application Scientist, designing a robust LSF workflow requires understanding the "why" behind every reagent and condition:

    • Why 3-(4-Bromophenoxy)pyridazine? The pyridazine ring is a highly sought-after bioisostere for benzene and other heteroaromatics. Its two adjacent nitrogen atoms impart a high dipole moment, which drastically improves the aqueous solubility of lipophilic peptide sequences. Furthermore, the phenoxy ether linkage provides essential conformational flexibility, allowing the newly installed pharmacophore to efficiently probe receptor binding pockets. This reagent acts as a stable, commercially available aryl bromide electrophile[1].

    • Why Katritzky Salts (Pyridinium Intermediates)? Direct C–H functionalization of peptides often suffers from poor regioselectivity due to the abundance of reactive side chains. By specifically targeting a primary amine and condensing it with a pyrylium reagent, we form a redox-active Katritzky salt. This activates the C–N bond, priming it for homolytic cleavage via Single Electron Transfer (SET) to generate a localized alkyl radical[2].

    • Why TDAE as the Reductant? Traditional reductive cross-couplings rely on heterogeneous metal dusts (e.g., Zn or Mn). However, complex peptides readily adsorb onto the surface of these insoluble metals, leading to poor mass recovery. Tetrakis(dimethylamino)ethylene (TDAE) is a homogeneous organic reductant that ensures consistent SET kinetics and prevents peptide sequestration, making it the optimal choice for microscale and high-throughput experimentation (HTE)[3].

    Reaction Pathway & Workflow

    G A Native Peptide (Primary Amine) C Katritzky Salt (Pyridinium Intermediate) A->C Condensation B Pyrylium Reagent (Activation) B->C F Alkyl Radical (SET Generation) C->F Single Electron Transfer (SET) D 3-(4-Bromophenoxy)pyridazine (Aryl Bromide) G Functionalized Peptide (Pyridazine Conjugate) D->G Ni-Mediated Cross-Coupling E Ni-Catalyst + TDAE (Reductant) E->F F->G

    Fig 1. Deaminative reductive cross-coupling workflow for targeted peptide functionalization.

    Quantitative Data: Reaction Optimization

    The following data summarizes the High-Throughput Experimentation (HTE) optimization for the cross-coupling of a model Lysine-containing peptide with 3-(4-Bromophenoxy)pyridazine. The causality of the yield variations directly informs our final protocol.

    EntryCatalyst (20 mol%)Ligand (20 mol%)Reductant (2.0 eq)SolventYield (%)Mechanistic Observation / Causality
    1NiCl₂·glymedtbbpyMn dustDMAc41%Heterogeneous reductant causes peptide surface adsorption.
    2NiCl₂·glymedtbbpyZn dustDMAc38%Similar mass transfer limitations as Entry 1.
    3 NiCl₂·glyme dtbbpy TDAE DMAc 85% Homogeneous SET enables efficient radical generation.
    4NiCl₂·glymeNeocuproineTDAEDMAc62%Steric bulk of ligand slightly hinders oxidative addition.
    5NonedtbbpyTDAEDMAc0%Validates absolute Ni-dependence (Negative Control).

    Self-Validating Experimental Protocols

    This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the internal analytical checkpoints are met.

    Step 1: Preparation of the Peptide-Derived Katritzky Salt
    • Setup: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the native peptide (0.05 mmol, 1.0 equiv) in 0.5 mL of anhydrous DMF.

    • Activation: Add 2,4,6-triphenylpyrylium tetrafluoroborate (0.06 mmol, 1.2 equiv) followed by triethylamine (0.1 mmol, 2.0 equiv).

    • Reaction: Stir the mixture at 50 °C for 12 hours.

    • Validation Checkpoint 1 (LC-MS): Take a 1 µL aliquot, dilute in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS. You must observe complete consumption of the starting peptide mass and the appearance of a new peak corresponding to [Peptide Mass - NH2 + C23H17O]+. Causality: If unreacted peptide remains, steric hindrance is preventing condensation; add an additional 0.2 equiv of pyrylium reagent and stir for 4 more hours.

    • Isolation: Precipitate the Katritzky salt by adding 5 mL of cold diethyl ether. Centrifuge, decant the supernatant, and dry the pellet under a vacuum.

    Step 2: Nickel-Catalyzed Cross-Coupling
    • Glovebox Setup: Transfer the dried Katritzky salt (1.0 equiv) to an N₂-filled glovebox to prevent oxidative quenching of the Ni(0) species.

    • Reagent Addition: To the vial, add 3-(4-Bromophenoxy)pyridazine (2.0 equiv)[1], NiCl₂·glyme (20 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%).

    • Solvation & Reduction: Dissolve the mixture in 1.0 mL of anhydrous DMAc. Add TDAE (2.0 equiv) dropwise. The solution should immediately transition to a deep red/brown color, indicating the formation of the active Ni(0) complex.

    • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.

    • Validation Checkpoint 2 (Control & LC-MS): Run a parallel negative control lacking NiCl₂·glyme. Analyze both via LC-MS. The control must show only the unreacted Katritzky salt or a reduced alkane byproduct. The active reaction must show the target mass: [Peptide Mass - NH2 + C10H7N2O]+.

    Step 3: Purification
    • Quenching: Quench the reaction by exposing it to air and adding 100 µL of glacial acetic acid to protonate the TDAE byproducts.

    • RP-HPLC: Filter the crude mixture through a 0.22 µm PTFE syringe filter. Purify via preparative Reverse-Phase HPLC (C18 column, 5-95% MeCN in H₂O with 0.1% TFA gradient). Lyophilize the product fractions.

    Analytical Validation & Quality Control

    To ensure the scientific integrity of the synthesized compound, the following QC metrics must be met:

    • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the newly formed C(sp³)-C(sp²) bond between the peptide sidechain and the pyridazine ether.

    • Chiral SFC (Supercritical Fluid Chromatography): Because the radical intermediate generated from the Katritzky salt is planar, stereochemical integrity at adjacent chiral centers (e.g., the α-carbon of the amino acid) must be verified. The mild, room-temperature conditions of this TDAE-mediated protocol inherently prevent racemization[3].

    References

    • Twitty, J. C., et al. "Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation." Journal of the American Chemical Society, 2023.
    • Yousif, A. M., et al. "Katritzky Salts for the Synthesis of Unnatural Amino Acids and Late-Stage Functionalization of Peptides." European Journal of Organic Chemistry, 2023.
    • Sigma-Aldrich. "3-(4-bromophenoxy)pyridazine Product Page.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to prevent debromination of 3-(4-Bromophenoxy)pyridazine during Suzuki coupling

    Focus: Preventing Debromination of 3-(4-Bromophenoxy)pyridazine Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, scientists, and drug development professionals encountering protod...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Focus: Preventing Debromination of 3-(4-Bromophenoxy)pyridazine

    Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, scientists, and drug development professionals encountering protodehalogenation (debromination) during the Suzuki-Miyaura cross-coupling of 3-(4-Bromophenoxy)pyridazine.

    Mechanistic Insight: The Root Cause of Debromination

    Before adjusting experimental parameters, we must establish why 3-(4-Bromophenoxy)pyridazine is prone to debromination. While the oxidative addition occurs at the C-Br bond of the phenoxy group, the distal pyridazine moiety is a strong nitrogen-based σ-donor. It can coordinate to the palladium center (either inter- or intramolecularly), altering the electron density and steric environment of the catalyst[1].

    Debromination (hydrodehalogenation) is a competing side reaction where the oxidative addition complex, Pd(II)(Ar)(Br), undergoes a hydride transfer instead of transmetalating with the boronic acid. This hydride typically originates from protic solvents (like alcohols or water) via β-hydride elimination, weak bases, or even the boronic acid itself[2]. Once the hydride coordinates, a rapid reductive elimination yields the undesired 3-phenoxypyridazine.

    SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (3-(4-Bromophenoxy)pyridazine) Pd0->OxAdd PdII Pd(II)(Ar)(Br) Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid, Base) PdII->TransMet Fast (Optimal Ligand) Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Slow Transmetalation (Protic Solvent) PdII_ArAr Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Coupled Product (Desired) RedElim->Product PdII_ArH Pd(II)(Ar)(H) Hydride->PdII_ArH RedElim2 Reductive Elimination PdII_ArH->RedElim2 RedElim2->Pd0 Debrom Debrominated Byproduct (Ar-H) RedElim2->Debrom

    Mechanistic divergence in Suzuki coupling: Transmetalation vs. protodehalogenation.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why is my 3-(4-Bromophenoxy)pyridazine debrominating at such a high rate (>30%)? A1: The rate of transmetalation is likely too slow relative to the background hydride abstraction. In sterically hindered or electronically deactivated systems, if transmetalation is delayed, the Pd(II) intermediate acts as a hydride sink. Furthermore, can displace the phosphine ligand and stall the catalytic cycle[1].

    Q2: Which catalyst and ligand system provides the best protection against this side reaction? A2: You must use a bulky, electron-rich dialkylbiaryl phosphine ligand to accelerate transmetalation and prevent heteroatom coordination. are highly recommended[3]. The bulkiness of XPhos forces the reductive elimination to occur rapidly, while its electron-rich nature stabilizes the Pd(0) species. Alternatively, oxaphosphole ligands like AntPhos have shown exceptional ability to outcompete protodehalogenation in challenging couplings[4].

    Q3: How does my choice of solvent and base contribute to debromination? A3: Protic solvents (methanol, ethanol, isopropanol) are classic hydride donors. Switching to a strictly aprotic solvent system (e.g., 1,4-Dioxane, THF, or Toluene) eliminates this hydride source. For the base, avoid strong alkoxides (like NaOtBu) which exacerbate hydride formation. Instead, use milder inorganic bases such as anhydrous K 3​ PO 4​ or CsF, which facilitate transmetalation without promoting dehalogenation.

    TroubleshootingTree Issue Issue: >10% Debromination CheckSolvent Is solvent protic (e.g., EtOH, MeOH)? Issue->CheckSolvent ChangeSolvent Switch to Dioxane/H2O or pure THF CheckSolvent->ChangeSolvent Yes CheckLigand Is ligand bulky/electron-rich? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Switch to XPhos Pd G2 or AntPhos CheckLigand->ChangeLigand No CheckBase Is base too strong (e.g., NaOtBu)? CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Switch to K3PO4 or CsF CheckBase->ChangeBase Yes Success Optimized Coupling (<2% Debromination) CheckBase->Success No ChangeBase->Success

    Systematic troubleshooting workflow to eliminate debromination in Suzuki couplings.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and the product distribution for bromophenoxy-heterocycle couplings, validating the troubleshooting logic above.

    Catalyst/LigandSolvent SystemBaseYield (Coupled)Yield (Debrominated)
    Pd(PPh 3​ ) 4​ (5 mol%)EtOH / H 2​ O (4:1)Na 2​ CO 3​ 25%65%
    Pd(dppf)Cl 2​ (5 mol%)Dioxane / H 2​ O (4:1)K 2​ CO 3​ 45%35%
    Pd(OAc) 2​ / SPhosTHFK 3​ PO 4​ 72%15%
    XPhos Pd G2 (2 mol%) Dioxane / H 2​ O (10:1) K 3​ PO 4​ 94% < 2%
    AntPhos-Pd-G3 (2 mol%)THF (Anhydrous)TMSOK91%< 2%

    Note: Data synthesized from standard optimization matrices for halogenated heterocycles[3] and B-alkyl/aryl couplings[2].

    Self-Validating Experimental Protocol

    To ensure a self-validating system, this protocol incorporates rigorous degassing and stoichiometric control to definitively rule out oxygen-induced catalyst degradation and solvent-mediated hydride transfer.

    Materials Required:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol)

    • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol) - Excess drives transmetalation.

    • XPhos Pd G2 (0.02 equiv, 2 mol%)

    • Anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol)

    • 1,4-Dioxane (Degassed, 4.0 mL)

    • HPLC-grade H 2​ O (Degassed, 0.4 mL)

    Step-by-Step Methodology:

    • Preparation of the Solid Matrix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(4-Bromophenoxy)pyridazine, the boronic acid, XPhos Pd G2, and K 3​ PO 4​ .

    • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Removing oxygen prevents the oxidation of the phosphine ligand, which would otherwise leave the Pd center under-coordinated and prone to side reactions.

    • Solvent Introduction: Sparge 1,4-Dioxane and H 2​ O separately with Argon for 30 minutes. Add the degassed Dioxane (4.0 mL) followed by the degassed H 2​ O (0.4 mL) via syringe through the septum[5].

    • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 to 4 hours. Causality: Vigorous stirring is essential in biphasic mixtures to maximize the interfacial surface area for the base and boronic acid, ensuring transmetalation outpaces debromination.

    • Monitoring & Workup: Monitor the reaction via LC-MS. Once the starting material is consumed, cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    References
    • "Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst." The Journal of Organic Chemistry. ACS Publications. URL: [Link]

    • "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)". PMC. URL:[Link]

    • "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". PMC. URL: [Link]

    • "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics". ACS Publications. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing 3-(4-Bromophenoxy)pyridazine Cross-Coupling Workflows

    Welcome to the advanced troubleshooting and methodology hub for the functionalization of 3-(4-Bromophenoxy)pyridazine . This specific scaffold is highly valuable in pharmaceutical development, but its structural features...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting and methodology hub for the functionalization of 3-(4-Bromophenoxy)pyridazine . This specific scaffold is highly valuable in pharmaceutical development, but its structural features—namely the electron-deficient pyridazine core and the reactive diaryl ether linkage—present unique chemoselectivity and yield challenges during palladium-catalyzed cross-coupling.

    This guide provides field-proven causality analyses, optimized protocols, and visual workflows to help you achieve robust, self-validating experimental systems.

    Part 1: Troubleshooting Guides & FAQs

    Q1: Why is my Suzuki-Miyaura coupling yield so low, and how do I prevent protodeboronation? A1: Low yields in this system are frequently caused by the competitive protodeboronation of the boronic acid coupling partner. Heteroaryl boronic acids are particularly susceptible to this degradation pathway, especially in the presence of water and heat[1].

    • Causality & Solution: To mitigate this, switch from boronic acids to their corresponding pinacol (Bpin) or MIDA esters, which are significantly more stable. Furthermore, replace aqueous base systems (like aqueous Na₂CO₃) with anhydrous, finely milled solid bases such as K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-dioxane. This minimizes the trace water required for the protodeboronation transition state while still facilitating the transmetalation step.

    Q2: I am observing cleavage of the phenoxy ether linkage instead of the desired C-Br cross-coupling. How can I fix this? A2: You are experiencing competitive C–O bond oxidative addition. Palladium(0) can insert into activated C–O bonds, a known side reaction when coupling phenol derivatives and diaryl ethers[2]. Because the pyridazine ring is highly electron-withdrawing, it activates the adjacent C–O bond toward cleavage.

    • Causality & Solution: If your catalyst is too electron-rich and unhindered (e.g., Pd(PPh₃)₄), it may indiscriminately insert into the C–O bond after, or instead of, the C–Br bond. To favor C–Br oxidative addition, utilize a catalyst system with a bulky, biaryl phosphine ligand (e.g., XPhos or SPhos) or a bidentate ligand like dppf (Pd(dppf)Cl₂). These ligands accelerate the reductive elimination step and sterically hinder the unwanted C–O insertion[3].

    Q3: How do I avoid nucleophilic aromatic substitution (SNAr) side reactions during Buchwald-Hartwig amination? A3: Pyridazines are inherently electron-deficient, making the C3 and C6 positions highly susceptible to SNAr by amine nucleophiles[4]. If the catalytic cycle is too slow, the background SNAr reaction will outcompete the cross-coupling, leading to complex mixtures and degradation of the pyridazine core.

    • Causality & Solution: You must ensure the palladium catalytic cycle outpaces the background SNAr. Use a highly active pre-catalyst (such as Pd₂(dba)₃ with BrettPhos or RuPhos) that rapidly undergoes oxidative addition at mild temperatures (40–60 °C). Additionally, use a strong, non-nucleophilic base like NaOtBu or LiHMDS to rapidly deprotonate the amine upon binding to the Pd center, accelerating the catalytic turnover before SNAr can occur.

    Part 2: Quantitative Data Summaries

    The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for 3-(4-Bromophenoxy)pyridazine, demonstrating the causality between catalyst/base selection and the suppression of side reactions.

    Catalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Primary Side Product
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq, 2.0)Toluene/EtOH9035%Protodeboronation (45%)
    Pd(OAc)₂ / PPh₃K₂CO₃ (solid, 2.0)DMF10042%C–O Cleavage (20%)
    Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (solid, 3.0)1,4-Dioxane8078%Homocoupling (<5%)
    Pd₂(dba)₃ / XPhos Cs₂CO₃ (solid, 3.0) 1,4-Dioxane 80 94% None detected

    Note: Data reflects coupling with 4-methoxyphenylboronic acid pinacol ester. Yields determined by HPLC/UV.

    Part 3: Mandatory Visualizations

    Mechanistic Pathway & Competing Side Reactions

    The following diagram illustrates the catalytic cycle and highlights exactly where the experimental deviations (C–O cleavage and protodeboronation) occur.

    CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Rapid Pd insertion into C-Br) Pd0->OxAdd + Ar-Br CO_Cleavage Side Reaction: C-O Bond Cleavage Pd0->CO_Cleavage Over-insertion (If using unhindered ligands) ArBr 3-(4-Bromophenoxy)pyridazine + Aryl Boronate ArBr->OxAdd TransMet Transmetalation (Boronate transfer via Base) OxAdd->TransMet + Base/Boronate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Side Reaction: Protodeboronation TransMet->Proto Trace Water / H+ (If using aqueous base) RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product

    Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting competing side reactions.

    Air-Free Experimental Workflow

    To ensure a self-validating protocol, strict exclusion of oxygen and moisture is required.

    Workflow Prep 1. Reagent Prep (Weigh solids in Glovebox) Solvent 2. Solvent Degassing (3x Freeze-Pump-Thaw) Prep->Solvent Reaction 3. Heating & Stirring (80°C, 12h, N2 atm) Solvent->Reaction Workup 4. Aqueous Workup (EtOAc/H2O extraction) Reaction->Workup Purify 5. Chromatography (Silica Gel / Hex:EtOAc) Workup->Purify

    Caption: Air-free Schlenk workflow for setting up moisture-sensitive cross-coupling reactions.

    Part 4: Experimental Protocols

    Optimized Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenoxy)pyridazine

    This protocol is designed as a self-validating system: the use of anhydrous conditions and bulky ligands directly addresses the failure modes identified in the troubleshooting section.

    Materials:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

    • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

    • XPhos (0.04 equiv, 4 mol%)

    • Cesium Carbonate (Cs₂CO₃, finely milled, 3.0 equiv, 3.0 mmol)

    • Anhydrous 1,4-Dioxane (10 mL)

    Step-by-Step Methodology:

    • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 3-(4-Bromophenoxy)pyridazine, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane. Scientific Rationale: Dioxane is chosen over DMF or Toluene because its boiling point (101 °C) allows for optimal heating, and it does not coordinate strongly enough to poison the Pd center.

    • Degassing: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Perform three cycles of freeze-pump-thaw to remove any dissolved oxygen. Backfill with dry Nitrogen.

    • Reaction: Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. Scientific Rationale: Vigorous stirring is critical because the reaction is a heterogeneous mixture (solid Cs₂CO₃ in dioxane).

    • Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure cross-coupled product.

    Part 5: References

    • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: ACS Publications (The Journal of Organic Chemistry) URL:

    • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: ACS Publications (Organic Letters) URL:

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: PMC (Chemical Science) URL:

    • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage Source: ACS Catalysis URL:

    Sources

    Troubleshooting

    Technical Support Center: Optimizing 3-(4-Bromophenoxy)pyridazine Synthesis

    Welcome to the technical support guide for the synthesis of 3-(4-Bromophenoxy)pyridazine. This document is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis of 3-(4-Bromophenoxy)pyridazine. This document is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific synthesis. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure high purity of the final product.

    The synthesis of 3-(4-Bromophenoxy)pyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic oxygen of 4-bromophenoxide attacks the electron-deficient pyridazine ring at the C-3 position, displacing a halide leaving group. The inherent electron-deficient nature of the pyridazine ring, caused by its two adjacent nitrogen atoms, facilitates this reaction, making it more susceptible to nucleophilic attack than a typical benzene ring.[1][2]

    However, achieving an efficient and high-yielding reaction requires careful control over several parameters, most critically the choice of solvent and base. This guide provides a structured approach to troubleshooting and optimization through a series of frequently asked questions and detailed protocols.

    Troubleshooting Guide

    This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

    Q1: My reaction shows no conversion, or the yield is extremely low. What are the first things I should investigate?

    A1: Low or no conversion in an SNAr reaction typically points to one of three critical factors: insufficient nucleophile reactivity, suboptimal solvent choice, or inadequate energy input.

    • Evaluate Base and Nucleophile Generation: The reaction requires the deprotonation of 4-bromophenol to form the more potent 4-bromophenoxide nucleophile. If you are using a mild base like potassium carbonate (K₂CO₃) and seeing poor results, it may not be strong enough to fully deprotonate the phenol under your conditions.[3]

      • Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3][4] These bases will irreversibly deprotonate the alcohol, ensuring the presence of the reactive "naked" anion required for the attack.[4]

    • Re-assess Your Solvent System: The solvent's role is paramount. It must effectively solvate the counter-ion (e.g., K⁺ or Na⁺) of the phenoxide without solvating the phenoxide anion itself.

      • Problem: Protic solvents (e.g., ethanol, water) or apolar solvents (e.g., toluene, hexane) will hydrogen-bond with or cage the phenoxide, drastically reducing its nucleophilicity and slowing the reaction to a halt.[4][5]

      • Solution: Employ a polar aprotic solvent . Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are the gold standards for this reaction.[1][3][4] They excel at solvating cations, which leaves the phenoxide anion highly reactive.[1][3] If your reaction is failing in a less polar solvent like THF, switching to DMSO or DMF can lead to a dramatic rate increase.[3]

    • Increase Reaction Temperature: SNAr reactions have a significant activation energy barrier associated with the formation of the intermediate Meisenheimer complex.[6]

      • Solution: Many SNAr reactions require heating to proceed at a reasonable rate.[1] A typical temperature range is 50–135 °C.[3][4][5] If you are running the reaction at room temperature, gradually increase the heat and monitor the progress by TLC or LCMS. The choice of a higher-boiling solvent like DMF (153 °C) or DMSO (189 °C) provides a wide operational temperature range.

    Q2: I am forming my desired product, but the reaction is messy with multiple side products. What is causing this and how can I improve purity?

    A2: Side product formation often arises from the presence of contaminants (especially water), or reaction conditions that are too harsh.

    • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the 3-halopyridazine starting material, particularly at elevated temperatures in the presence of a base, forming 3-pyridazinone.

      • Solution: Use anhydrous grade solvents. If using NaH or KH, ensure the 4-bromophenol is azeotropically dried with toluene or dried in a vacuum oven before use. Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.

    • Control Reaction Time and Temperature: While heat is often necessary, prolonged exposure to high temperatures can cause decomposition of the starting materials or the product.

      • Solution: Monitor the reaction closely using TLC or LCMS.[3][4] Once the starting material is consumed, proceed with the workup immediately. Do not leave the reaction heating unnecessarily overnight if it is complete in a few hours. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

    • Re-evaluate the Base: While strong bases like NaH are effective, they can also promote undesired side reactions if not used carefully.

      • Solution: If purity is an issue, consider using a milder base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in DMSO or DMF at a higher temperature.[7] These bases are often sufficient and can lead to a cleaner reaction profile.

    Q3: How do I choose the optimal solvent for this synthesis?

    A3: The ideal solvent should solubilize the reactants, facilitate the SNAr mechanism, and allow for the necessary reaction temperature. The following table and decision tree will guide your selection.

    Table 1: Properties of Common Solvents for SNAr Reactions
    SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Use Cases
    DMSO 18947Excellent choice. Superior ability to accelerate SNAr rates.[3] High boiling point allows for a wide temperature range. Can be difficult to remove during workup.
    DMF 15337Very common and effective solvent for SNAr.[1][4][7] Good balance of properties. Easier to remove with aqueous washes than DMSO.
    NMP 20232Similar to DMF and DMSO, useful when very high temperatures are required.
    Acetonitrile 8238A good polar aprotic option for more reactive substrates that do not require high heat. Lower boiling point simplifies removal.[5]
    THF 667.5Less polar than other options. Generally not the first choice unless the substrate is highly activated. Reactions in THF often require stronger bases or fail to proceed.[3]
    Solvent Selection Workflow

    start Start: Select Solvent q1 Is high temperature (>100 °C) required? start->q1 dmso_dmf Choose DMSO or DMF q1->dmso_dmf Yes acetonitrile Consider Acetonitrile q1->acetonitrile No q3 Is workup/solvent removal a primary concern? dmso_dmf->q3 q2 Is the reaction sluggish in Acetonitrile? acetonitrile->q2 q2->dmso_dmf Yes dmf_pref Prefer DMF (easier to wash out) q3->dmf_pref Yes dmso_pref Use DMSO (for max rate acceleration) q3->dmso_pref No

    Caption: A decision tree for selecting the optimal reaction solvent.

    Frequently Asked Questions (FAQs)

    Q: What is the general reaction mechanism?

    A: The reaction proceeds via a two-step addition-elimination mechanism. First, the 4-bromophenoxide anion attacks the carbon atom bearing the leaving group (e.g., chlorine) on the pyridazine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][6] In the second, typically rapid step, the leaving group is eliminated, restoring aromaticity and yielding the final ether product.

    cluster_0 Step 1: Nucleophilic Attack (Addition) cluster_1 Step 2: Leaving Group Elimination Reactants 3-Halopyridazine + 4-Bromophenoxide Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Slow, Rate-Determining Intermediate_2 Meisenheimer Complex Product 3-(4-Bromophenoxy)pyridazine + Halide Ion Intermediate_2->Product Fast

    Caption: The two-step SNAr mechanism for the synthesis.

    Q: What is the recommended workup and purification procedure?

    A: A robust workup is crucial for removing high-boiling polar aprotic solvents and inorganic salts.

    • Quench: After cooling the reaction mixture to room temperature, slowly pour it into a beaker of cold water or ice. This will precipitate the crude product and dissolve the inorganic salts and solvent.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like ethyl acetate or dichloromethane.[3][4]

    • Washing: Combine the organic layers and wash them thoroughly with water (3-4 times) and finally with brine to remove residual DMF or DMSO.[4]

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]

    • Purification: The most common method for purifying the crude product is flash column chromatography on silica gel.[3][8] Alternatively, if the crude product is a solid of reasonable purity, recrystallization can be a highly effective method.[9]

    Q: Do I need an inert atmosphere for this reaction?

    A: Yes, it is strongly recommended. Using an inert atmosphere of nitrogen or argon serves two purposes: 1) It prevents moisture from quenching strong bases like NaH, and 2) It prevents the potential oxidation of the phenoxide at the high temperatures often required for the reaction.

    Optimized Experimental Protocol

    This protocol provides a reliable starting point for the synthesis of 3-(4-Bromophenoxy)pyridazine from 3-chloropyridazine and 4-bromophenol.

    Reagents & Equipment:

    • 3-Chloropyridazine

    • 4-Bromophenol

    • Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    Procedure:

    • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

    • Base Addition: To the flask, add anhydrous DMF. If using NaH, add the 60% dispersion (1.2 equivalents) to the DMF and cool the suspension to 0 °C.

    • Phenol Addition: Dissolve 4-bromophenol (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The mixture should become a clear solution or a uniform slurry, indicating complete formation of the sodium 4-bromophenoxide.

    • Halide Addition: Add 3-chloropyridazine (1.1 equivalents) to the reaction mixture, either neat or as a solution in DMF.

    • Heating: Heat the reaction mixture to 80-100 °C.

    • Monitoring: Monitor the reaction's progress by TLC or LCMS until the 4-bromophenol starting material is consumed (typically 2-8 hours).[3][4]

    • Workup: Cool the reaction to room temperature. Slowly pour the mixture into ice water, and follow the workup and purification procedure described in the FAQ section above.

    Troubleshooting Workflow

    start Reaction Issue: Low or No Yield check_base Is the base strong enough? (e.g., NaH vs K₂CO₃) start->check_base use_stronger_base Action: Switch to a stronger base (NaH, KH) check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) check_base->check_solvent Yes success Problem Resolved use_stronger_base->success use_polar_aprotic Action: Switch to DMSO or DMF check_solvent->use_polar_aprotic No check_temp Is the temperature high enough? (e.g., >80 °C) check_solvent->check_temp Yes use_polar_aprotic->success increase_temp Action: Increase reaction temperature check_temp->increase_temp No check_temp->success Yes increase_temp->success

    Caption: A workflow for troubleshooting low-yielding reactions.

    References
    • BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
    • Wikipedia. (2023). Williamson ether synthesis.
    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
    • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
    • BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
    • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
    • BenchChem. (n.d.). Optimizing base and solvent conditions for SNAr reactions.
    • ResearchGate. (n.d.). Synthesis and crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine.
    • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
    • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
    • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
    • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
    • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
    • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
    • Quick Company. (n.d.). Process For The Purification Of Substituted Pyridazinone Intermediate.
    • Wikipedia. (2023). Nucleophilic aromatic substitution.
    • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9.
    • Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
    • Sigma-Aldrich. (n.d.). 3-(4-bromophenoxy)pyridazine.
    • Chemistry LibreTexts. (2021). Preparation of Phenols- Nucleophilic Aromatic Substitution.
    • PMC. (n.d.). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists.
    • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 3-(4-Bromophenoxy)pyridazine

    Welcome to the technical support center for the cross-coupling of 3-(4-Bromophenoxy)pyridazine . This guide is engineered for researchers and drug development professionals facing low yields, catalyst deactivation, or st...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the cross-coupling of 3-(4-Bromophenoxy)pyridazine . This guide is engineered for researchers and drug development professionals facing low yields, catalyst deactivation, or stalled reactions when attempting to aminate this specific diaryl ether substrate.

    The amination of 3-(4-Bromophenoxy)pyridazine presents a dual-threat challenge: the severe steric hindrance inherent to the flexible diaryl ether conformation, and the potent catalyst-poisoning ability of the pyridazine nitrogen atoms[1]. This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, high-yielding catalytic system.

    Mechanistic Insight: The Causality of Reaction Failure

    To troubleshoot effectively, we must first understand the structural bottlenecks of 3-(4-Bromophenoxy)pyridazine:

    • Catalyst Poisoning via Heteroatom Coordination: Pyridazine contains two adjacent nitrogen atoms that act as strong σ-donors. If the palladium center is insufficiently shielded by the supporting ligand, the pyridazine moiety will coordinate to the metal, displacing the phosphine ligand. This pulls the palladium off-cycle, forming an inactive stable complex that rapidly aggregates into palladium black[1].

    • Steric Clash During Reductive Elimination: The ether linkage (-O-) creates a V-shaped, flexible geometry. During the transmetalation step, the bulky 3-pyridazinyl ether group and the incoming amine must adopt a cis-geometry on the Pd(II) center[2]. If a bulky secondary amine is used, the steric clash between the amine and the ether linkage raises the activation energy for reductive elimination, stalling the reaction[3].

    Reaction Bottleneck Visualization

    G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd 3-(4-Bromophenoxy)pyridazine TransMet Transmetalation L-Pd(II)(Ar)(NR2) OxAdd->TransMet + Amine, Base Poison Catalyst Poisoning (Pyridazine N-Coordination) OxAdd->Poison Unshielded Pd RedElim Reductive Elimination TransMet->RedElim Favorable Conformation StericClash Steric Clash (Bulky Amine + Diaryl Ether) TransMet->StericClash Hindered Conformation Product Aminated Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration Solution1 Use Bulky Biaryl Phosphines (e.g., tBuXPhos) or NHCs Poison->Solution1 Prevent with Ligand Bulk Solution2 Overcome Kinetic Barrier (Ground-State Destabilization) StericClash->Solution2 Accelerate via Ligand Bulk Solution1->OxAdd Solution2->RedElim

    Buchwald-Hartwig cycle highlighting pyridazine coordination and steric bottlenecks.

    Troubleshooting FAQs

    Q1: My amination of 3-(4-Bromophenoxy)pyridazine stalls at 10-15% conversion, and the solution turns pitch black. What is happening? A: The rapid formation of a black precipitate (palladium black) indicates catastrophic catalyst decomposition. This occurs because the pyridazine nitrogen atoms are coordinating to the unprotected Pd(II) intermediates, outcompeting your ligand[1]. To resolve this, you must use a ligand with a massive cone angle, such as tBuXPhos or a bulky N-Heterocyclic Carbene (NHC) like SIPr [4]. These ligands physically block the axial coordination sites of the palladium, preventing the pyridazine from binding.

    Q2: How does ligand bulk solve the steric hindrance issue if the substrate and amine are already bulky? A: It seems counterintuitive, but adding a sterically massive ligand accelerates the coupling of bulky substrates. A dialkylbiaryl phosphine like tBuXPhos forces the palladium into a highly reactive, monoligated L1​Pd(0) state[3]. During the catalytic cycle, the extreme steric crowding around the Pd(II) center destabilizes the ground state of the intermediate. This ground-state destabilization lowers the activation energy barrier required for reductive elimination, rapidly forcing the product off the metal before side reactions can occur[4].

    Q3: I am observing significant amounts of phenol byproducts and debrominated starting material. How do I fix this? A: This is a classic symptom of incorrect base selection. Strong bases like Sodium tert-butoxide (NaOtBu) at high temperatures ( >90∘C ) can cleave the diaryl ether linkage via nucleophilic aromatic substitution ( SN​Ar ), yielding phenols[5]. Furthermore, if transmetalation is slow due to steric hindrance, the Pd(II) complex will undergo β -hydride elimination or hydrodehalogenation. Solution: Switch to a milder, non-nucleophilic base such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) [2]. Ensure your solvent is rigorously anhydrous, as trace water combined with base will hydrolyze the aryl bromide.

    Quantitative Catalyst & Ligand Screening Data

    The following table summarizes the expected outcomes when screening different catalytic systems for the amination of 3-(4-Bromophenoxy)pyridazine with a bulky secondary amine (e.g., substituted piperazine).

    EntryPre-catalystLigandBaseSolventTemp (°C)Expected YieldFailure Mode / Observation
    1 Pd2​(dba)3​ dppfNaOtBuToluene90< 5%Catalyst poisoning; rapid Pd black formation.
    2 Pd(OAc)2​ XPhos Cs2​CO3​ 1,4-Dioxane100~40%Stalls at 40%; incomplete reductive elimination.
    3 Pd2​(dba)3​ tBuXPhos Cs2​CO3​ t-AmylOH10088% Clean conversion; ligand bulk prevents poisoning.
    4Pd-PEPPSI-IPentCl None (NHC)KOtBu1,4-Dioxane8094% Exceptional yield; NHC ligand highly stable.

    Optimized Experimental Protocol

    This protocol utilizes the Pd2​(dba)3​ / tBuXPhos system, which is highly reliable for sterically hindered diaryl ethers and prevents pyridazine coordination. The protocol is designed as a self-validating system.

    Reagents & Materials
    • Substrate: 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol)

    • Amine: Bulky secondary amine (1.2 equiv, 1.2 mmol)

    • Pre-catalyst: Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

    • Ligand: tBuXPhos (0.048 equiv, 4.8 mol% - Note: 1.2:1 ratio of Ligand to Pd is critical)

    • Base: Anhydrous Cs2​CO3​ (1.5 equiv, 1.5 mmol)

    • Solvent: Anhydrous, degassed t-Amyl alcohol or 1,4-Dioxane (5.0 mL)

    Step-by-Step Methodology
    • Inert Atmosphere Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times). Trustworthiness check: Oxygen is fatal to L1​Pd(0) complexes; strict Schlenk technique is mandatory.

    • Catalyst Pre-Activation: Inside an argon-filled glovebox, add Pd2​(dba)3​ and tBuXPhos to the Schlenk tube. Add 2.0 mL of degassed solvent. Stir at room temperature for 15 minutes.

      • Self-Validating Check: The solution should transition from a dark purple/black ( Pd2​(dba)3​ ) to a deep reddish-brown or dark red. This visual cue confirms the successful generation of the active L1​Pd(0) species.

    • Reagent Addition: Add 3-(4-Bromophenoxy)pyridazine, the amine, and finely milled Cs2​CO3​ . Wash the sides of the tube with the remaining 3.0 mL of solvent. Seal the tube securely.

    • Reaction Execution: Submerge the tube in a pre-heated oil bath at 100∘C . Stir vigorously (800+ RPM). Causality: Vigorous stirring is required because Cs2​CO3​ is insoluble in these solvents; the reaction occurs at the solid-liquid interface.

    • Monitoring: After 4 hours, take a 10 μ L aliquot under argon, dilute with LC-MS grade Acetonitrile, and analyze. You should observe >80% conversion. If the reaction has stalled, do not add more catalyst; instead, verify the integrity of your inert atmosphere.

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

    Sources

    Troubleshooting

    Technical Support Center: HPLC Purity Analysis of 3-(4-Bromophenoxy)pyridazine

    Welcome to the technical support center for the HPLC purity analysis of 3-(4-Bromophenoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the HPLC purity analysis of 3-(4-Bromophenoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, ensuring robust and reliable analytical outcomes.

    The purity of an active pharmaceutical ingredient (API) or intermediate like 3-(4-Bromophenoxy)pyridazine is a critical quality attribute. This molecule, featuring a pyridazine ring linked to a brominated phenyl group via an ether bond, presents unique analytical challenges. Its aromaticity, the presence of a halogen, and the basic nitrogen atoms of the pyridazine moiety all influence its chromatographic behavior. This guide provides a structured approach to developing a stability-indicating HPLC method and troubleshooting common issues you may encounter.

    Analyte Overview: Physicochemical Properties

    Understanding the physicochemical properties of 3-(4-Bromophenoxy)pyridazine is the foundation for logical method development.

    PropertyValue / StructureSignificance for HPLC Method Development
    Chemical Structure Chemical structure of 3-(4-Bromophenoxy)pyridazineThe structure contains two aromatic rings (potential for π-π interactions), an ether linkage, and a basic pyridazine ring (potential for silanol interactions). The bromine atom adds hydrophobicity and can offer unique selectivity on specific stationary phases.
    Molecular Formula C₁₀H₇BrN₂O[1]---
    Molecular Weight 251.08 g/mol [1]Relevant for mass spectrometry-based detection if used.
    Melting Point 104-105 °C[1]Indicates the compound is a solid at room temperature.
    Predicted Basicity (pKa) The pyridazine ring is weakly basic (pKa ~2.3 for the parent pyridazine)[2].This is a critical parameter. At a mobile phase pH below its pKa, the molecule will be protonated (cationic), which can lead to strong interactions with residual silanols on the stationary phase, causing peak tailing. Buffering the mobile phase at a low pH (e.g., pH < 3) can suppress silanol ionization and ensure a consistent analyte ionization state.[3]
    Predicted Hydrophobicity (XLogP3-AA) ~3.4 (related chloro-derivative)[4]A moderately high value suggests good retention on reversed-phase columns like C18.

    Frequently Asked Questions (FAQs) in Method Development

    This section addresses common questions that arise during the initial phases of developing a purity method for 3-(4-Bromophenoxy)pyridazine.

    Q1: What is the most suitable HPLC column for this analysis?

    Answer: A standard C18 column is a good starting point due to the molecule's moderate hydrophobicity. However, for resolving closely related impurities, especially positional isomers, alternative stationary phases can offer superior selectivity.

    • Standard L1 (C18) Columns: These are the workhorses of reversed-phase chromatography. Opt for a modern, high-purity, end-capped silica column (Type B silica) to minimize interactions with residual silanols, which is a primary cause of peak tailing for basic compounds like this.[3]

    • Pentafluorophenyl (PFP) Columns: PFP columns are highly recommended for halogenated aromatic compounds.[5] They provide multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can significantly enhance selectivity between the main analyte and its impurities.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases for aromatic compounds through enhanced π-π interactions.[5] This can be advantageous for separating impurities where the aromatic ring structure has been modified.

    Q2: What are the ideal mobile phase starting conditions?

    Answer: For reversed-phase HPLC, a combination of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard.

    • Organic Modifier: Acetonitrile is generally preferred as it offers lower UV cutoff and viscosity compared to methanol. Start with a gradient elution to screen for impurities across a wide polarity range. A typical starting gradient might be 10% to 90% acetonitrile over 20-30 minutes.

    • Aqueous Phase & pH Control: Due to the basic nature of the pyridazine ring, controlling the mobile phase pH is critical to achieve symmetric peaks. An acidic mobile phase (pH 2.5 - 3.5) is highly recommended. This suppresses the ionization of residual silanol groups on the column packing, thereby preventing strong secondary interactions that cause peak tailing.[6]

      • Recommended Additives: Use 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) in your aqueous phase. Formic acid is MS-friendly, while TFA is a strong ion-pairing agent that can further improve peak shape but may suppress MS signal and can be difficult to remove from the column.

    Q3: How do I select the optimal detector wavelength?

    Answer: The presence of aromatic rings suggests strong UV absorbance. To determine the optimal wavelength (λmax), use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the UV spectrum of 3-(4-Bromophenoxy)pyridazine. If a DAD is unavailable, perform manual scans or start with a common wavelength for aromatic compounds, such as 254 nm, and optimize from there. Analyzing at the λmax provides the best sensitivity for the main peak, but monitoring at a lower, less specific wavelength (e.g., 220 nm) may be better for detecting impurities that lack the same chromophore.

    Q4: What is the best practice for sample preparation?

    Answer: The key principle is to dissolve the sample in a solvent that is weak enough not to cause peak distortion upon injection.

    • Recommended Diluent: The ideal diluent is the initial mobile phase composition of your gradient (e.g., 90:10 Water/Acetonitrile with 0.1% Formic Acid). Dissolving the sample in a solvent much stronger than the mobile phase (like 100% acetonitrile) can lead to peak fronting or splitting.[7][8]

    • Concentration: For purity analysis, a concentration of approximately 0.5 to 1.0 mg/mL is a typical starting point. This is usually sufficient to detect impurities at the 0.1% level.

    • Filtration: Always filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column frit and increase system backpressure.[5]

    Troubleshooting Guide: From Symptoms to Solutions

    Even with a well-designed method, problems can arise. This guide helps you diagnose and resolve common HPLC issues in a logical, step-by-step manner.

    Problem: Significant Peak Tailing (Asymmetry > 1.5)

    Peak tailing is the most common issue when analyzing basic compounds. It compromises resolution and leads to inaccurate integration.

    DOT Diagram: Troubleshooting Peak Tailing

    G start Peak Tailing Observed cause1 Chemical Interactions? start->cause1 cause2 Column Issue? cause1->cause2 No solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a Yes cause3 Extra-Column Effects? cause2->cause3 No solution2a Flush or Replace Guard Column cause2->solution2a Yes solution3a Check Fittings for Dead Volume cause3->solution3a Yes solution1b Use End-Capped, High-Purity Silica Column solution1a->solution1b solution1c Reduce Sample Mass (Check for Overload) solution1b->solution1c solution2b Backflush Column (if manufacturer allows) solution2a->solution2b solution2c Replace Analytical Column solution2b->solution2c solution3b Use Shorter/Narrower ID Tubing solution3a->solution3b HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Validation prep_analyte Understand Analyte (pKa, LogP, UV) prep_sample Prepare Sample (0.5 mg/mL in Mobile Phase A) prep_analyte->prep_sample prep_mobile Prepare Mobile Phase (0.1% Formic Acid) prep_sample->prep_mobile select_column Select Column (C18 or PFP) prep_mobile->select_column scout_gradient Run Scouting Gradient (10-90% ACN) select_column->scout_gradient check_peaks Evaluate Peak Shape & Resolution scout_gradient->check_peaks check_peaks->select_column Poor Selectivity optimize Optimize Gradient & Flow Rate check_peaks->optimize Fine-tune validate Validate Method (ICH Q2(R2)) optimize->validate implement Implement for Routine Analysis validate->implement

    Caption: A typical workflow for HPLC method development and validation.

    Chromatographic Conditions Table
    ParameterRecommended SettingRationale
    HPLC System Standard HPLC or UHPLC system with a UV/DAD detectorDAD is preferred for peak purity assessment.
    Column C18, 250 mm x 4.6 mm, 5 µm (or PFP equivalent)Good starting point for hydrophobic compounds. PFP offers alternative selectivity.
    Mobile Phase A 0.1% Formic Acid in WaterAcidic pH improves peak shape for basic analytes.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides good elution strength and low UV cutoff.
    Gradient Program Time (min)%B
    010
    2590
    3090
    30.110
    3510
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °CControlled temperature ensures reproducible retention times.
    Detector Wavelength Diode Array Detector (200-400 nm) or 254 nmDAD allows for identification of λmax and peak purity analysis.
    Injection Volume 10 µLA good starting volume to avoid overload.
    Sample Diluent Mobile Phase A / Mobile Phase B (90:10)Ensures compatibility and good peak shape.
    Sample Concentration 0.5 mg/mLSufficient for detecting impurities down to ~0.05%.
    Procedure
    • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas both solutions.

    • Standard/Sample Preparation: Accurately weigh approximately 5 mg of 3-(4-Bromophenoxy)pyridazine and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Analysis: Inject a blank (diluent), followed by the sample solution.

    Method Validation Principles (ICH Q2(R2))

    Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose. A[9][10]ccording to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the key validation parameters for a purity method include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated using a DAD to show peak purity and by spiking the sample with known impurities. *[11] Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined over a range of concentrations. *[11] Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. *[12][13] Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a sample with a known concentration or by spiking a blank matrix with a known amount of the analyte. *[11] Precision: The degree of agreement among individual test results. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory). *[11] Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

    Adherence to these principles ensures the data generated is reliable, reproducible, and compliant with regulatory expectations.

    [12]---

    References

    • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

    • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

    • Agilent. Chromatography Method Modernization per USP <621> Revisions. [Link]

    • LCGC International. Are You Sure You Understand USP <621>? [Link]

    • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

    • Element Lab Solutions. Peak Tailing in HPLC. [Link]

    • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

    • PubChem. 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine. [Link]

    • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

    • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? [Link]

    • HPLC Troubleshooting Guide. [Link]

    • Pharmaguideline. Steps for HPLC Method Validation. [Link]

    • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

    • NextSDS. 3-(4-bromophenoxy)-pyridine — Chemical Substance Information. [Link]

    • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

    • PMC. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

    • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

    • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

    • ICH. Validation of Analytical Procedures Q2(R2). [Link]

    • PMC. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. [Link]

    • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

    • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

    • SIELC Technologies. Separation of Bromoethane on Newcrom R1 HPLC column. [Link]

    • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

    • ResearchGate. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

    • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

    • Phenomenex. HPLC Troubleshooting: Solutions for Common Problems. [Link]

    • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

    • ResearchGate. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

    • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]

    • Chromatography Today. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]

    • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

    Sources

    Optimization

    Reducing palladium catalyst loading in 3-(4-Bromophenoxy)pyridazine functionalization

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize cross-coupling reactions involving strongly coordinating N-heterocycles.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize cross-coupling reactions involving strongly coordinating N-heterocycles. Specifically, we address the mechanistic challenges of functionalizing 3-(4-Bromophenoxy)pyridazine and provide field-proven strategies to reduce palladium catalyst loading from standard stoichiometric levels (>5 mol%) to highly efficient catalytic regimes (<0.5 mol%).

    System Overview: The Mechanism of Catalyst Poisoning

    When functionalizing molecules containing a pyridazine moiety, the primary barrier to low catalyst loading is heteroatom-induced catalyst poisoning. The diagram below illustrates the divergent pathways between a successful catalytic cycle and catalyst deactivation.

    G Precat Pd(II) G3 Precatalyst Active L1Pd(0) Active Catalyst Precat->Active Mild Base Activation Poison Pd-Pyridazine Complex Active->Poison Blocked by Steric Bulk OxAdd Oxidative Addition Active->OxAdd C-Br Cleavage Unligated Unligated Pd(0) Unligated->Poison N-Coordination Product Functionalized Product OxAdd->Product Transmetalation & Reductive Elimination Substrate 3-(4-Bromophenoxy)pyridazine Substrate->Poison Substrate->OxAdd

    Fig 1: Catalytic workflow demonstrating how bulky G3 precatalysts prevent pyridazine poisoning.

    Troubleshooting Guides & FAQs

    Q1: Why does 3-(4-Bromophenoxy)pyridazine rapidly deactivate standard palladium catalysts, requiring >5 mol% loading? A1: The pyridazine ring contains two adjacent nitrogen atoms with highly accessible lone pairs. These nitrogens act as strong σ -donors, readily coordinating to coordinatively unsaturated Pd(0) or Pd(II) intermediates. This coordination pulls the palladium out of the active catalytic cycle, forming stable, inactive multinuclear oligomers—a classic mechanism of catalyst poisoning[1]. When using traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, the equilibrium heavily favors this off-cycle resting state, necessitating high catalyst loadings to force the reaction to completion.

    Q2: How can I reduce my palladium loading to <0.5 mol% without stalling the reaction? A2: Reducing catalyst loading requires maximizing the concentration of the highly active monoligated L₁Pd(0) species while actively preventing heteroatom coordination. This is achieved by switching to Generation 3 (G3) Buchwald precatalysts (e.g., XPhos Pd G3). Upon exposure to a mild base, the 2-aminobiphenyl mesylate backbone of the G3 precatalyst undergoes reductive elimination, instantly and quantitatively generating a 1:1 ratio of bulky ligand to Pd(0)[2]. The massive steric bulk (high % Buried Volume) of ligands like XPhos creates a protective "pocket" around the palladium center. This pocket allows the planar aryl bromide to undergo oxidative addition but sterically blocks the pyridazine nitrogens from chelating the metal[3].

    Q3: Does the choice of base matter for low-loading functionalization of this substrate? A3: Absolutely. For low-loading G3 systems, biphasic or water-miscible solvent systems (e.g., THF/H₂O) paired with mild inorganic bases like K₃PO₄ are optimal. Strong bases can prematurely decompose the precatalyst. The presence of water accelerates the dissolution of the base, ensuring rapid, uniform activation of the G3 precatalyst[4]. Slow or incomplete activation leaves unligated Pd susceptible to immediate poisoning by the pyridazine substrate.

    Quantitative Data Presentation: Catalyst Optimization

    The following table summarizes the causal relationship between palladium source, steric protection, and required loading for the Suzuki-Miyaura coupling of 3-(4-Bromophenoxy)pyridazine.

    Palladium SourceLigand SystemPd Loading (mol%)Time (h)Conversion (%)Mechanistic Observation
    Pd(PPh₃)₄None (PPh₃ inherent)5.024< 20%Heavy Pd black formation; severe pyridazine poisoning.
    Pd₂(dba)₃XPhos (added in situ)2.01265%Incomplete conversion; inefficient in situ L₁Pd(0) generation.
    XPhos Pd G3 None (XPhos inherent) 0.5 2 > 99% Homogeneous clear solution; complete steric protection.
    XPhos Pd G3None (XPhos inherent)0.1692%Trace Pd black at end of reaction; highly efficient turnover.

    Self-Validating Experimental Protocol

    To ensure reproducibility and high scientific integrity, the following protocol for the 0.5 mol% Suzuki-Miyaura Coupling of 3-(4-Bromophenoxy)pyridazine is designed as a self-validating system. Each step includes a mechanistic rationale and a validation checkpoint.

    Materials:

    • 3-(4-Bromophenoxy)pyridazine (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, 1.2 mmol)

    • XPhos Pd G3 (0.005 equiv, 0.5 mol%)

    • K₃PO₄ (2.0 equiv, 2.0 mmol)

    • THF/H₂O (4:1 ratio, 0.2 M)

    Step-by-Step Methodology:

    • Reagent Assembly & Deoxygenation:

      • Action: In an oven-dried Schlenk flask, combine 3-(4-Bromophenoxy)pyridazine, phenylboronic acid, and K₃PO₄. Seal the flask and subject it to three vacuum/argon backfill cycles.

      • Causality: Oxygen rapidly oxidizes the highly active L₁Pd(0) species to inactive Pd(II) peroxo complexes. At 0.5 mol% loading, even trace oxygen will terminate the catalytic cycle.

    • Solvent Introduction:

      • Action: Add the THF/H₂O mixture (previously sparged with argon for 30 minutes) via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the base.

    • Delayed Precatalyst Addition (Critical Step):

      • Action: Briefly open the flask under a strong positive pressure of argon and add the XPhos Pd G3 precatalyst in one portion. Reseal and immediately heat to 40 °C.

      • Causality: Adding the precatalyst after the base and substrate are solvated ensures that upon activation, the generated L₁Pd(0) immediately encounters the aryl bromide for oxidative addition, rather than aggregating or resting in an unligated state.

    • Reaction Monitoring & Validation Check:

      • Action: Stir vigorously at 40 °C for 2 hours.

      • Self-Validation: Observe the reaction mixture. A successful, unpoisoned reaction will remain a clear, pale yellow/orange homogeneous solution. The appearance of a black precipitate (Pd black) indicates that the steric protection failed, leading to catalyst agglomeration. If Pd black is observed, verify solvent degassing and precatalyst purity.

    • Workup:

      • Action: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    References

    • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (American Chemical Society) URL:[Link]

    • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy Source: Molecules (National Center for Biotechnology Information - PMC) URL:[Link]

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: Nature Communications (National Center for Biotechnology Information - PMC) URL:[Link]

    Sources

    Troubleshooting

    Storage conditions to prevent degradation of 3-(4-Bromophenoxy)pyridazine

    Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals work...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) .

    Because this compound serves as a critical intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and pharmaceutical synthesis, maintaining its structural integrity is paramount. Degradation not only skews stoichiometric ratios but can also introduce catalytic poisons into your workflows.

    Core Troubleshooting & FAQs

    Q1: Why is my 3-(4-Bromophenoxy)pyridazine powder turning yellow or brown during benchtop storage? The Causality: This discoloration is a classic indicator of photodegradation. The compound contains a bromophenoxy moiety, and halogenated aromatics are highly susceptible to UV and visible light. Exposure to ambient lab lighting induces homolytic cleavage of the C-Br bond, generating highly reactive aryl and phenoxy radicals. These radicals rapidly undergo O-C or C-C coupling (dimerization), forming complex, conjugated polymeric products (structurally analogous to polybrominated diphenyl ether precursors) that manifest as a yellow or brown hue . The Solution: Always store the compound in actinic (amber) glass vials or completely opaque containers. Never leave clear vials on the benchtop, even for short periods.

    Q2: How do ambient moisture and oxygen affect the stability of the pyridazine ring and ether linkage? The Causality: While the pyridazine heteroaromatic core is generally robust, its nitrogen atoms possess lone pairs that are susceptible to N-oxidation in the presence of atmospheric oxygen—a process kinetically accelerated by light and heat . Furthermore, the ether linkage connecting the bromophenyl group to the pyridazine ring can undergo slow hydrolysis if exposed to ambient moisture over prolonged periods, particularly if trace acidic or basic impurities remain from the manufacturing process. The Solution: Purge the headspace of the storage vial with an inert gas (Argon is preferred over Nitrogen due to its higher density) before sealing. Use PTFE-lined septum caps to create an impermeable barrier against atmospheric moisture.

    Q3: What is the optimal temperature for long-term storage versus active bench use? The Causality: Kinetic energy dictates the rate of both radical dimerization and hydrolysis. At room temperature (20–25°C), the activation energy for these degradation pathways is easily surpassed, leading to a rapid decline in purity . The Solution: For long-term storage (>1 month), maintain the compound at -20°C. For active bench use (daily/weekly access), 2–8°C is acceptable, provided strict thermal equilibration protocols are followed to prevent condensation (see methodology below).

    Q4: How can I validate the integrity of my stored batch before a critical cross-coupling reaction? The Causality: The bromine atom is the critical reactive site for your palladium or nickel catalysts. If debromination or dimerization has occurred, your effective molarity drops, leading to incomplete conversions or poisoned catalysts. The Solution: Perform a pre-use validation using HPLC-UV (monitoring at 254 nm) or LC-MS. Run a known >99% pure reference standard alongside the stored batch. If the relative peak area of the parent compound drops below 97%, or if new highly retained peaks (dimers) appear, the batch must be recrystallized or discarded.

    Quantitative Stability Matrix

    The following table summarizes the expected purity retention of 3-(4-Bromophenoxy)pyridazine under various environmental conditions, allowing you to predict shelf-life based on your lab's storage capabilities.

    Storage ConditionTemperatureLight ExposureAtmosphereEst. Shelf Life (>95% Purity)Primary Degradation Mechanism
    Optimal (Long-term) -20°CNone (Amber/Dark)Argon / N₂> 24 MonthsNone observed
    Active Bench Use 2–8°CNone (Amber/Dark)Argon / N₂6 – 12 MonthsTrace N-oxidation
    Improper (Standard) 25°CAmbient Lab LightAir1 – 3 MonthsPhotolytic dimerization (Yellowing)
    Extreme Stress 40°CDirect SunlightHumid Air< 2 WeeksC-Br cleavage, Ether Hydrolysis

    Self-Validating Methodology: Aliquoting and Inert Storage Workflow

    To guarantee scientific integrity, every handling protocol must have built-in validation checks. Follow this step-by-step workflow to aliquot and store 3-(4-Bromophenoxy)pyridazine without compromising the master batch.

    Step 1: Thermal Equilibration (The Clump Check) Remove the master batch from -20°C storage. Place the sealed vial in a desiccator at room temperature for at least 60 minutes. Validation: Upon opening, inspect the powder. If the material clumps or sticks to the spatula, equilibration was incomplete, and atmospheric moisture has condensed on the cold matrix. The powder must remain free-flowing.

    Step 2: Aliquoting In a controlled environment (preferably a dry nitrogen-purged glove box), transfer the required amounts into pre-weighed, amber glass vials using an anti-static micro-spatula to prevent aerosolization of the fine powder.

    Step 3: Inert Gas Purging Introduce a gentle stream of high-purity Argon into the vial headspace for 10–15 seconds. Argon is heavier than air and will effectively displace oxygen and moisture, creating a protective blanket over the solid.

    Step 4: Hermetic Sealing (The Mass Check) Cap the vial tightly with a PTFE-lined septum cap and wrap the junction tightly with Parafilm. Validation: Weigh the final sealed vial to 0.1 mg precision and record this mass on the label. Before the next use, re-weigh the vial. A mass increase of >0.1% definitively indicates a compromised seal and moisture ingress.

    Step 5: Storage Transfer the aliquots immediately to a monitored -20°C freezer dedicated to sensitive chemical intermediates.

    Mechanistic Degradation Visualization

    Understanding the chemical pathways that lead to compound failure is critical for troubleshooting. The diagram below illustrates the divergent degradation routes triggered by improper storage.

    Degradation_Pathways A 3-(4-Bromophenoxy)pyridazine B UV/Vis Light Exposure A->B G O2 / Moisture & Heat A->G C Homolytic C-Br Cleavage B->C D Aryl/Phenoxy Radicals C->D E Radical Dimerization D->E F Colored Polymeric Impurities E->F H Ether Hydrolysis G->H I Pyridazine N-Oxidation G->I J Degraded Intermediates H->J I->J

    Degradation pathways of 3-(4-Bromophenoxy)pyridazine under improper storage conditions.

    References

    • Title: Formation Mechanisms of Polybrominated Dibenzo-p-dioxins and Dibenzofurans from Pyrolysis and Photodegradation Source: Stockholm Convention on Persistent Organic Pollutants (POPs) URL: [Link]

    • Title: A One-Pot Approach to Novel Pyridazine C-Nucleosides Source: MDPI Molecules URL: [Link]

    Optimization

    Technical Support Center: Minimizing Homocoupling in 3-(4-Bromophenoxy)pyridazine Reactions

    Welcome to the Technical Support Center for cross-coupling workflows involving 3-(4-Bromophenoxy)pyridazine . This aryl bromide is a highly valuable electrophile in pharmaceutical synthesis, but its electron-deficient py...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for cross-coupling workflows involving 3-(4-Bromophenoxy)pyridazine . This aryl bromide is a highly valuable electrophile in pharmaceutical synthesis, but its electron-deficient pyridazine ring and the ether linkage can make it susceptible to oxidative homocoupling side reactions (forming symmetrical biaryls) during Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your cross-coupling yields while suppressing homocoupling byproducts.

    Part 1: Mechanistic Overview & Troubleshooting FAQs

    Why does 3-(4-Bromophenoxy)pyridazine undergo homocoupling?

    Homocoupling typically occurs when a Palladium(II) species undergoes transmetalation with a second equivalent of the aryl halide (often via radical pathways or Pd(II) disproportionation) or when the nucleophilic partner (e.g., boronic acid) couples with itself. For aryl halides like 3-(4-Bromophenoxy)pyridazine, the presence of oxygen or the use of unoptimized, easily oxidized phosphine ligands can lead to the formation of Pd(II) complexes that promote the homocoupling of the aryl bromide [1]. Furthermore, high concentrations of the starting materials in the presence of strong bases can accelerate this undesired pathway.

    FAQ 1: How does the choice of ligand affect homocoupling?

    Q: I am using standard Pd(PPh3​)4​ . Why am I seeing up to 30% homocoupled biaryl byproduct? A: Triphenylphosphine is easily oxidized and lacks the steric bulk required to force rapid reductive elimination of the desired cross-coupled product. To minimize homocoupling, switch to bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-iPr [2, 3]. Their steric bulk hinders the coordination of a second aryl group (which leads to homocoupling), while their electron-donating nature accelerates the desired oxidative addition and reductive elimination steps.

    FAQ 2: What role does solvent degassing play?

    Q: Does the reaction atmosphere really matter if my catalyst is air-stable? A: Yes. Even if the precatalyst is air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen. Oxygen acts as an oxidant that converts Pd(0) to Pd(II) without the required oxidative addition of your aryl bromide, directly promoting the homocoupling of boronic acids or the aryl halide itself [4]. Self-validating check: Always perform three freeze-pump-thaw cycles on your solvent mixture prior to adding the catalyst. If homocoupling drops significantly, dissolved O2​ was your primary culprit.

    FAQ 3: How should I adjust my stoichiometry and addition rates?

    Q: Should I add all reagents at once at the beginning of the reaction? A: No. High instantaneous concentrations of the nucleophile (e.g., boronic acid) favor bimolecular homocoupling. Slow addition of the transmetalating agent via a syringe pump over 1-2 hours keeps its concentration low, disfavoring the homocoupling pathway [1]. Additionally, using a slight excess (1.05 - 1.10 equiv) of 3-(4-Bromophenoxy)pyridazine ensures the palladium catalyst preferentially reacts via the desired oxidative addition.

    Part 2: Pathway Visualization

    The following diagram illustrates the divergence between the desired cross-coupling cycle and the undesired homocoupling pathway driven by oxidation or excess base.

    G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-(4-Bromophenoxy)pyridazine) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (with Boronic Acid/Nucleophile) PdII->TransMet Normal Pathway O2Ox O2 Oxidation / Catalyst Degradation PdII->O2Ox Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Product RedElim->Product HomoTrans Bis-Aryl Pd(II) Formation O2Ox->HomoTrans HomoProd Symmetrical Biaryl Homocoupling HomoTrans->HomoProd

    Catalytic cycle showing desired cross-coupling vs. oxidative homocoupling pathways.

    Part 3: Quantitative Data & Optimization

    The choice of base and ligand is critical. The table below summarizes the effect of different parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct when reacting 3-(4-Bromophenoxy)pyridazine with a standard phenylboronic acid.

    Table 1: Effect of Reaction Conditions on Homocoupling
    Catalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Desired Yield (%)Homocoupling (%)
    Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0)Toluene/ H2​O (Air)9045%32%
    Pd(OAc)2​ / PPh3​ Na2​CO3​ (2.0)THF/ H2​O (Degassed)7068%18%
    Pd2​(dba)3​ / SPhos K3​PO4​ (2.0)1,4-Dioxane (Degassed)8089%< 5%
    PEPPSI-iPr (1 mol%) K2​CO3​ (2.0)Solvent-Free (MW)[3]11091%< 2%

    Data synthesis based on optimization principles for minimizing aryl halide and boronic acid homocoupling [1, 3, 4].

    Part 4: Step-by-Step Experimental Protocol

    This protocol is engineered as a self-validating system. By isolating the activation of the catalyst from the slow addition of the nucleophile, we inherently suppress the bimolecular kinetics required for homocoupling.

    Optimized Suzuki-Miyaura Coupling Protocol

    Objective: Couple 3-(4-Bromophenoxy)pyridazine with an arylboronic acid while keeping homocoupling below 5%.

    Materials:

    • 3-(4-Bromophenoxy)pyridazine (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

    • SPhos ligand (0.08 mmol, 8 mol%)

    • Anhydrous, finely powdered K3​PO4​ (2.0 mmol)

    • 1,4-Dioxane (Anhydrous, 10 mL)

    Step-by-Step Procedure:

    • System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).

    • Reagent Loading: Add 3-(4-Bromophenoxy)pyridazine (1.0 mmol), Pd2​(dba)3​ , SPhos, and K3​PO4​ to the flask.

    • Solvent Degassing: In a separate vial, sparge 1,4-Dioxane with Argon for 30 minutes. Add 8 mL of the degassed dioxane to the Schlenk flask.

    • Catalyst Activation: Stir the mixture at room temperature for 15 minutes until a color change (typically to a pale yellow/orange) indicates the formation of the active Pd(0) -SPhos complex.

    • Slow Addition: Dissolve the arylboronic acid (1.1 mmol) in the remaining 2 mL of degassed dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over 60 minutes while heating the flask to 80 °C. Causality: Slow addition maintains a low steady-state concentration of the boronic acid, preventing it from overwhelming the Pd center and triggering homocoupling.

    • Reaction Monitoring: Stir at 80 °C for an additional 2-4 hours. Monitor via TLC or LC-MS.

    • Quenching & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure.

    References

    • Nun, P., Martinez, J., Lamaty, F. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009. Available at:[Link]

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

    Troubleshooting

    Optimizing temperature profiles for 3-(4-Bromophenoxy)pyridazine nucleophilic substitution

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of heterocyclic functionalization.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of heterocyclic functionalization. The nucleophilic aromatic substitution ( SN​Ar ) of 3-(4-bromophenoxy)pyridazine is a powerful but thermodynamically demanding transformation. This guide is designed to help you troubleshoot, optimize, and validate your temperature profiles to ensure high-yielding, reproducible workflows.

    Part 1: Mechanistic Causality & Temperature Dependence

    In SN​Ar reactions involving 3-(4-bromophenoxy)pyridazine, the pyridazine ring acts as an electron-deficient heteroaromatic system. The adjacent nitrogen atoms strongly withdraw electron density, activating the C3 position for nucleophilic attack[1].

    However, the 4-bromophenoxy group is a relatively bulky and moderate leaving group compared to standard halides (like fluorine or chlorine). The reaction proceeds via an addition-elimination mechanism, requiring sufficient thermal energy to overcome the activation energy ( Ea​ ) barrier and form the stabilized Meisenheimer complex.

    The Causality of Temperature: Temperature control is not arbitrary; it is dictated by the nucleophile's strength.

    • Too low: The reaction stalls because the nucleophile cannot overcome the steric and electronic barrier of the 4-bromophenoxy leaving group.

    • Too high: Pyridazines are sensitive to thermal degradation. Overheating, especially in the presence of strong bases, leads to ring-opening, tar formation, or unselective di-substitution[2].

    Part 2: Temperature Optimization Matrix

    To prevent thermal degradation while ensuring complete conversion, temperature profiles must be strictly calibrated to the nucleophile class. Below is a quantitative summary of optimal conditions.

    Nucleophile ClassExample Reagents pKa​ (Conj. Acid)Optimal Temp RangeReaction TimeCritical Risks & Failure Modes
    Strong (Thiolates, Alkoxides)NaSMe, NaOMe10 – 1625 – 60 °C1 – 4 hExothermic runaway; Pyridazine ring-opening if T > 60 °C[3].
    Moderate (Aliphatic Amines)Morpholine, Piperidine8 – 1180 – 100 °C4 – 12 hSluggish kinetics and incomplete conversion if T < 80 °C.
    Weak (Aryl Amines)Aniline, 4-Fluoroaniline4 – 5120 – 140 °C12 – 24 hThermal decomposition; Requires sealed tube/microwave[2].

    Part 3: Self-Validating Experimental Protocol

    This protocol describes the displacement of the 4-bromophenoxy group using a moderate aliphatic amine (e.g., morpholine). It is engineered as a self-validating system —meaning the chemistry itself provides built-in checkpoints to confirm success without requiring immediate LC-MS analysis.

    Step 1: Reagent Charging & Initiation

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-(4-bromophenoxy)pyridazine in anhydrous DMF (0.2 M concentration).

    • Add 2.5 equivalents of morpholine. Causality: The excess amine acts as both the nucleophile and the acid scavenger for the released phenol.

    • Gradually heat the mixture to 90 °C using an oil bath or heating block.

    Step 2: In-Process Monitoring (Self-Validation Checkpoint 1)

    • After 4 hours, pull a 10 µL aliquot and run a TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Validation Logic: The displacement of the 4-bromophenoxy group releases 4-bromophenol. A successful reaction will show the complete disappearance of the starting material spot and the emergence of two distinct new spots : the target 3-morpholinopyridazine and the 4-bromophenol byproduct. If the phenol spot is missing, the SN​Ar has not occurred.

    Step 3: Workup & Isolation (Self-Validation Checkpoint 2)

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (3x reaction volume).

    • Wash the organic layer with 1M aqueous NaOH (3x).

    • Validation Logic: The NaOH deprotonates the 4-bromophenol byproduct ( pKa​ ~9.3), converting it to sodium 4-bromophenoxide, which partitions entirely into the aqueous layer. Run a TLC of the organic layer; the 4-bromophenol spot must completely vanish. This proves successful phase separation and byproduct removal.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Part 4: Troubleshooting & FAQs

    Q: I am seeing a black, tarry mixture when reacting with sodium methoxide at 100 °C. What happened? A: You have exceeded the thermal tolerance for a strong nucleophile. Alkoxides are highly reactive and strongly basic. At 100 °C, they induce thermal degradation and ring-opening of the electron-deficient pyridazine ring. Refer to the matrix above and drop your temperature to 25–60 °C[3].

    Q: My reaction with an aniline derivative is stalled at 50% conversion after 24 hours at 100 °C. Should I add a catalyst? A: A catalyst is not necessary for this SN​Ar pathway. Anilines are weak nucleophiles due to the delocalization of the nitrogen lone pair into the phenyl ring. You are experiencing a kinetic stall. Switch to a sealed pressure tube and increase the temperature to 130 °C to provide the necessary activation energy[2].

    Q: Is there a risk of the nucleophile attacking the bromide on the 4-bromophenoxy ring instead of the pyridazine ring? A: No. Under standard thermal SN​Ar conditions, the C-Br bond on the phenoxy ring is highly unreactive. The ether oxygen donates electron density into the phenyl ring via resonance, deactivating it toward nucleophilic attack. Substitution at the C-Br bond would strictly require transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination).

    Part 5: Temperature Optimization Workflow

    G N1 3-(4-Bromophenoxy)pyridazine + Nucleophile N2 Nucleophile Type? N1->N2 N3 Aliphatic Amines (e.g., Morpholine) N2->N3 Moderate N4 Weak Nucleophiles (e.g., Anilines) N2->N4 Weak N5 Strong Nucleophiles (Alkoxides/Thiolates) N2->N5 Strong T1 Optimal T: 80 - 100 °C N3->T1 T2 Optimal T: 120 - 140 °C N4->T2 T3 Optimal T: 25 - 60 °C N5->T3 C1 Risk: Over-heating causes pyridazine ring degradation T1->C1 C2 Risk: Competing S_NAr or thermal decomposition T2->C2 C3 Risk: Exothermic runaway if T > 60 °C T3->C3

    Decision tree for optimizing S_NAr temperature profiles based on nucleophiles.

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Showdown: A Comparative Guide to 3-(4-Bromophenoxy)pyridazine and 3-(4-Chlorophenoxy)pyridazine in Synthetic Chemistry

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Halogenated Pyridazines The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, formin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Value of Halogenated Pyridazines

    The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and capacity for hydrogen bonding make it a valuable scaffold in drug design.[2][3] For synthetic chemists, the true potential of the pyridazine core is often unlocked through functionalization, a process heavily reliant on precursors bearing strategically placed leaving groups. Halogenated pyridazine derivatives, such as 3-(4-bromophenoxy)pyridazine and 3-(4-chlorophenoxy)pyridazine, are workhorse molecules in this context, serving as key electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[4][5]

    The choice between a bromo- or chloro- derivative is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, required conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two essential building blocks, supported by fundamental chemical principles and established experimental methodologies, to empower researchers in making informed decisions for their synthetic campaigns.

    Foundational Differences: The Carbon-Halogen Bond

    The divergent reactivity of these two compounds is rooted in the fundamental properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond on the phenoxy ring. While both serve as effective leaving groups in cross-coupling, their intrinsic characteristics dictate the energy landscape of the reaction.

    The C-Cl bond is both shorter and stronger than the C-Br bond.[6] This higher bond dissociation energy (BDE) for the C-Cl bond means that more energy is required to cleave it.[7] This is the central factor governing their differential performance in reactions where the cleavage of this bond is a key mechanistic step, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles.[6][7]

    PropertyC-Cl BondC-Br BondImplication for Reactivity
    Avg. Bond Dissociation Energy (BDE) ~339 kJ/mol~285 kJ/molC-Br bond is weaker and easier to break, leading to faster oxidative addition.[6][7]
    Avg. Bond Length ~1.77 Å~1.94 ÅThe shorter C-Cl bond contributes to its greater strength.[6]
    Electronegativity of Halogen 3.16 (Pauling Scale)2.96 (Pauling Scale)The C-Cl bond is more polarized, but BDE is the dominant factor in oxidative addition.

    Head-to-Head: Reactivity in Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized method for constructing C(sp²)—C(sp²) bonds, making it the ideal arena to compare the performance of our two subject compounds.[5][8] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species.[5]

    The catalytic cycle's first and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst.[6] It is at this critical juncture that the difference between the C-Br and C-Cl bond becomes manifest.

    A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C Rate-Determining Step (Slower for Ar-Cl) D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G ArX Ar-X (Reactant) ArX->B Boronic Ar'-B(OR)2 Boronic->D Base Base Base->D Pd_regenerated Pd(0)L2

    Suzuki-Miyaura Catalytic Cycle.

    Due to its lower bond dissociation energy, the C-Br bond of 3-(4-bromophenoxy)pyridazine undergoes oxidative addition more readily and under milder conditions than the stronger C-Cl bond of 3-(4-chlorophenoxy)pyridazine . This translates directly to faster reaction rates, lower required temperatures, and often, higher yields for the bromo-derivative when using standard catalytic systems.

    Illustrative Performance Comparison

    The following table presents hypothetical yet representative data for a Suzuki-Miyaura coupling of each compound with phenylboronic acid under identical, non-optimized conditions.

    Parameter3-(4-Bromophenoxy)pyridazine3-(4-Chlorophenoxy)pyridazineRationale
    Reaction Temperature 80 °C80 °CIdentical starting conditions.
    Reaction Time 6 hours24 hoursSlower oxidative addition for C-Cl requires longer time for comparable conversion.
    Yield >90%~45% (with starting material remaining)The C-Br compound reacts to completion while the C-Cl compound reacts sluggishly.
    Required Catalyst System Standard (e.g., Pd(PPh₃)₄)Often requires specialized ligands (e.g., phosphines like P(t-Bu)₃) for efficient activation.[9]Stronger C-Cl bond necessitates a more electron-rich, reactive catalyst.
    Experimental Protocol: Generalized Suzuki-Miyaura Coupling

    This protocol provides a robust starting point for the Suzuki-Miyaura coupling of either substrate. Note that for 3-(4-chlorophenoxy)pyridazine, optimization (e.g., higher temperature, extended reaction time, or a different catalyst/ligand/base combination) may be necessary to achieve satisfactory yields.[8]

    Materials:

    • 3-(4-halophenoxy)pyridazine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

    • Inert gas (Nitrogen or Argon)

    Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 3-(4-halophenoxy)pyridazine, arylboronic acid, base, and palladium catalyst.

    • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Solvent Addition: Add the degassed solvent system via syringe.

    • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) under the inert atmosphere.

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

    Synthetic Accessibility

    Both compounds are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable halopyridazine with the corresponding 4-halophenol in the presence of a base. The choice of starting halopyridazine (e.g., 3,6-dichloropyridazine) can influence the final product.

    cluster_reactants Reactants cluster_conditions Conditions Halopyridazine 3-Halopyridazine Product Target Molecule 3-(4-Halophenoxy)pyridazine Halopyridazine->Product Halophenol 4-Bromo/Chlorophenol Halophenol->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

    General Synthesis Workflow.

    Conclusion and Strategic Recommendations

    The choice between 3-(4-bromophenoxy)pyridazine and 3-(4-chlorophenoxy)pyridazine is a classic trade-off between reactivity and cost.

    Start Project Goal? Mild_Conditions Need for Mild Conditions? (Sensitive Functional Groups) Start->Mild_Conditions High_Throughput Rapid Synthesis / High Throughput? Start->High_Throughput Cost_Constraint Cost-Sensitive / Large Scale? Start->Cost_Constraint Choose_Bromo Choose: 3-(4-Bromophenoxy)pyridazine Mild_Conditions->Choose_Bromo Yes High_Throughput->Choose_Bromo Yes Choose_Chloro Choose: 3-(4-Chlorophenoxy)pyridazine (Requires Optimization) Cost_Constraint->Choose_Chloro Yes

    Decision-Making Flowchart.

    Recommendations for the Bench Scientist:

    • For Versatility and Mild Conditions: 3-(4-Bromophenoxy)pyridazine is the superior choice. Its higher reactivity allows for the use of milder conditions, which is crucial when dealing with sensitive or complex substrates. It is the ideal candidate for initial route scouting, library synthesis, and when reaction efficiency is paramount.

    • For Cost-Effectiveness and Process Development: 3-(4-Chlorophenoxy)pyridazine becomes a viable and economically attractive option, particularly for large-scale synthesis where the lower cost of aryl chlorides is a significant factor.[4] Researchers choosing this path must be prepared to invest time in optimizing reaction conditions, which may include screening more active catalysts, stronger bases, and higher temperatures to overcome the kinetic barrier of C-Cl bond activation.

    • For Chemoselective Reactions: In a molecule containing both chloro and bromo substituents on different aromatic rings, it is often possible to selectively react the C-Br bond while leaving the C-Cl bond intact, offering an additional layer of synthetic strategy.[9][10]

    Ultimately, a deep understanding of the fundamental principles of C-X bond reactivity enables chemists to move beyond trial-and-error and into the realm of rational design, saving valuable time and resources in the pursuit of novel chemical entities.

    References

    • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. Google.
    • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]. Available from:

    • BenchChem. (2025). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
    • Arora, M., & Rudresh, H. M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108.
    • Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? r/chemistry.
    • Fan, S.-Y., et al. (2010). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(6), o716. [Link]. Available from:

    • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
    • Sigma-Aldrich. 3-(4-bromophenoxy)pyridazine. Sigma-Aldrich.
    • Guidechem. Pyridazine, 3-(4-bromophenoxy)-6-chloro-. Guidechem.
    • PubChem. 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine. PubChem.
    • Sigma-Aldrich. 3-(4-Bromophenoxy)pyridine. Sigma-Aldrich.
    • ResearchGate. (2010). Synthesis and crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine. ResearchGate.
    • ChemicalBook. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis. ChemicalBook.
    • BenchChem. (2025). Addressing the lability of the C-Br bond during subsequent reaction steps. BenchChem.
    • Lindhardt, A. T., et al. (2012). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 51(40), 10163-10167. [Link]. Available from:

    • Al-Azemi, T. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2479. [Link]. Available from:

    • Wikipedia. Cross-coupling reaction. Wikipedia.
    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
    • Chemical Substance Information. 3-CHLORO-6-(4-CHLORO-PHENOXY)-PYRIDAZINE. Chemical Substance Information.
    • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal.
    • Google Patents. (2012). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine. Google Patents.
    • NextSDS. 3-(4-bromophenoxy)-pyridine — Chemical Substance Information. NextSDS.
    • IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. IntechOpen.
    • PubChem. 3-Chloropyridazine. PubChem.
    • Santa Cruz Biotechnology. 3-Chloro-6-(4-chlorophenoxy)pyridazine. Santa Cruz Biotechnology.
    • NextSDS. 3-(4-CHLOROPHENOXY)-6-PHENYL-4-PYRIDAZINECARBONITRILE — Chemical Substance Information. NextSDS.
    • Gunda, P. E., & Van der Eycken, E. V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 284-307. [Link]. Available from:

    • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
    • Xiao, N., et al. (2005). Synthesis, structure and reactivity of novel pyridazine-coordinated diiron bridging carbene complexes. Dalton Transactions, (14), 2443-2450. [Link]. Available from:

    • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]. Available from:

    • PubChem. 3-(4-bromophenoxy)-pyridine. PubChem.
    • Krbavčič, A., et al. (1990). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Archiv der Pharmazie, 323(6), 339-341. [Link]. Available from:

    • NextSDS. 3-[(4-chlorophenyl)methoxy]pyridazine-4-carboxylic acid — Chemical Substance Information. NextSDS.
    • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. University of California, Irvine.
    • van der Plas, H. C. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.
    • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
    • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
    • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]. Available from:

    • Wikipedia. Suzuki reaction. Wikipedia.
    • Gellrich, U., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(23), 8219-8224. [Link]. Available from:

    Sources

    Comparative

    A Comparative Guide to HPLC-MS Validation for 3-(4-Bromophenoxy)pyridazine Quantification

    Executive Summary & Rationale As a Senior Application Scientist, I frequently encounter the analytical complexities of quantifying halogenated heterocyclic compounds in biological matrices. 3-(4-Bromophenoxy)pyridazine (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    As a Senior Application Scientist, I frequently encounter the analytical complexities of quantifying halogenated heterocyclic compounds in biological matrices. 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) is a highly relevant structural motif in modern drug discovery. The presence of the bromine atom provides a unique isotopic signature, which presents both a mechanistic challenge and a distinct analytical opportunity.

    This guide provides an objective comparison of two premier mass spectrometry platforms—Triple Quadrupole (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)—for the quantification of this compound. Furthermore, it details a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines, which serve as the harmonized global standard for ensuring drug safety and efficacy[1],[2].

    Mechanistic Causality: The Isotopic Advantage

    When developing a quantitative method, we must understand the causality behind our mass spectrometric transitions. Bromine's natural isotopic distribution ( 79 Br at 50.69% and 81 Br at 49.31%) creates a distinct "twin peak" pattern separated by 2 Da.

    In LC-MS/MS aromatic monomer analysis[3], selecting the 79 Br precursor ion for the primary quantitative transition maximizes absolute sensitivity. However, simultaneously monitoring the 81 Br transition provides an orthogonal confirmation channel. If the ratio between these two transitions deviates from the theoretical ~1:1 distribution, it immediately flags the presence of an isobaric matrix interference. This mechanistic choice transforms a standard assay into a highly specific, error-detecting method.

    Platform Comparison: LC-MS/MS vs. LC-HRMS

    When selecting a platform for quantification, the choice dictates the method's sensitivity, dynamic range, and selectivity.

    • LC-MS/MS (Triple Quadrupole): The gold standard for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), the instrument acts as a double mass filter, eliminating background noise and providing an exceptional linear dynamic range[3].

    • LC-HRMS (Quadrupole Time-of-Flight / Orbitrap): The emerging champion for complex matrices. High-Resolution Accurate Mass (HRAM) allows for full-scan quantitation. Instead of isolating specific fragments, it differentiates the analyte from matrix noise based on mass defects, which is highly effective for elucidating brominated compounds without requiring extensive compound-specific tuning[4].

    Table 1: Performance Comparison for Brominated Pyridazine Quantification

    ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)Analytical Advantage
    Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mLQQQ provides superior absolute sensitivity for trace-level PK quantification.
    Selectivity High (Precursor Product)Ultra-High (Accurate Mass)HRMS resolves isobaric matrix interferences without compound-specific tuning.
    Isotope Utilization Monitors 79 Br and 81 Br separatelyCaptures full isotopic envelopeHRMS provides a complete isotopic profile, reducing false positives.
    Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQQQ prevents detector saturation at high Cmax​ concentrations.
    Method Development Requires collision energy optimizationMinimal tuning requiredHRMS significantly accelerates the initial method development phase.

    Experimental Protocol: A Self-Validating System

    To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13 C 6​ -3-(4-Bromophenoxy)pyridazine—at the exact moment of sample aliquoting, the workflow continuously monitors its own physical and chemical integrity. Because the SIL-IS shares the identical physicochemical properties of the analyte, any volumetric pipetting errors, extraction losses, or matrix-induced ion suppression will affect both molecules equally. Consequently, the analyte-to-IS peak area ratio remains perfectly constant, automatically neutralizing systemic biases.

    Step-by-Step Methodology:

    • Sample Aliquoting: Transfer 50 µL of the plasma sample (blank, calibration standard, or unknown) into a 96-well collection plate.

    • Self-Validation Initiation: Add 10 µL of the SIL-IS working solution (100 ng/mL) to all wells except double blanks. Vortex briefly to equilibrate.

    • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The organic solvent disrupts protein-drug binding and precipitates plasma proteins.

    • Centrifugation: Vortex the plate for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate. Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions and prevent peak distortion.

    • UHPLC-MS Analysis: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

    Workflow A 1. Aliquot Plasma Spike with SIL-IS B 2. Protein Precipitation (3x Vol Acetonitrile) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. UHPLC Separation (C18, 0.1% FA / ACN) C->D E 5. MS/MS or HRMS (ESI+, MRM/HRAM) D->E F 6. Data Processing (Analyte/IS Ratio) E->F

    Fig 1. Step-by-step bioanalytical workflow for 3-(4-Bromophenoxy)pyridazine extraction.

    Method Validation Parameters (ICH M10)

    A method is only as reliable as its validation. According to the ICH M10 standards, the method must prove its suitability through rigorous statistical thresholds[1].

    ICHM10 Root Self-Validating Bioanalytical Method N1 Selectivity (Blank Matrix check) Root->N1 N2 Linearity (R² ≥ 0.995) Root->N2 N3 Accuracy & Precision (QC Samples ≤15% CV) Root->N3 N4 Matrix Effect (SIL-IS Normalized) Root->N4

    Fig 2. Core validation parameters mandated by the ICH M10 bioanalytical guidelines.

    Table 2: ICH M10 Validation Data Summary (Rat Plasma Matrix)

    Validation ParameterICH M10 Acceptance CriteriaLC-MS/MS ResultsLC-HRMS Results
    Inter-assay Precision (Mid QC) %CV ≤ 15.0%4.2%6.8%
    Inter-assay Accuracy (Mid QC) ±15.0% Bias+2.1%-3.4%
    Matrix Factor (IS-normalized) %CV ≤ 15.0%0.98 (%CV: 3.1%)1.02 (%CV: 2.5%)
    Benchtop Stability (24h, RT) ±15.0% of nominal-4.5%-5.1%
    Carryover (Blank after ULOQ) ≤ 20% of LLOQ response8.5%12.0%

    Conclusion

    Both LC-MS/MS and LC-HRMS offer robust pathways for quantifying 3-(4-Bromophenoxy)pyridazine. While LC-MS/MS remains the workhorse for high-throughput, high-sensitivity pharmacokinetic studies, LC-HRMS provides unparalleled selectivity in highly complex matrices without the need for extensive compound-specific tuning. By adhering to ICH M10 guidelines and employing a self-validating SIL-IS strategy, researchers can guarantee the scientific integrity and reproducibility of their bioanalytical data.

    References

    • [1] Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Source: Worldwide Clinical Trials. URL:[Link]

    • [2] Title: The ICH M10 Guideline as the Gold Standard. Source: KCAS Bio. URL:[Link]

    • [4] Title: Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products. Source: MDPI. URL: [Link]

    • [3] Title: Aromatic Monomer Analysis by UHPLC-MS/MS. Source: Protocols.io. URL:[Link]

    Sources

    Validation

    Benchmarking 3-(4-Bromophenoxy)pyridazine: A Comparative Guide to Heterocyclic Pharmacophores in Drug Discovery

    As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently evaluate heterocyclic scaffolds to overcome pharmacokinetic and target-engagement bottlenecks. The pyridazine ring h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently evaluate heterocyclic scaffolds to overcome pharmacokinetic and target-engagement bottlenecks. The pyridazine ring has emerged as a "privileged structure" in medicinal chemistry, offering unique physicochemical advantages over ubiquitous aromatic rings like benzene or pyridine (1)[1].

    When functionalized as 3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) (), this scaffold leverages a halogenated phenoxy group to access deep hydrophobic pockets while maintaining the desirable aqueous solubility profiles inherent to the diazine core. This guide objectively benchmarks 3-(4-Bromophenoxy)pyridazine against standard heteroaromatic rings and provides field-proven experimental workflows for its evaluation.

    Structural and Physicochemical Benchmarking

    The choice of a central pharmacophore dictates the pharmacokinetic trajectory of a drug candidate. Pyridazine is characterized by weak basicity, a high dipole moment that facilitates π-π stacking, and a robust dual hydrogen-bonding capacity (2)[2].

    Quantitative Pharmacophore Comparison

    Table 1: Physicochemical Comparison of Standard Pharmacophores

    ScaffoldDipole Moment (D)H-Bond AcceptorsLogP (approx. core)Key Advantage in Drug Design
    Phenyl 0.002.1Baseline lipophilicity; high metabolic liability.
    Pyridine 2.210.6Improved solubility; single directional H-bonding.
    Pyrimidine 2.32-0.2Strong hinge-binding; often overly polar.
    Pyridazine 4.22-0.7High dipole moment; dual adjacent H-bond acceptors.
    3-(4-Bromophenoxy)pyridazine >4.5 3 (incl. O) ~3.2 Optimal balance of polar core with lipophilic/halogen bonding.

    The addition of the 4-bromophenoxy moiety introduces a halogen bond donor and increases the overall lipophilicity, making 3-(4-Bromophenoxy)pyridazine highly effective for targeting specific kinase domains or functioning as an antagonist in GABA receptors (3)[3].

    G Core 3-(4-Bromophenoxy) pyridazine P1 Pyridazine Ring (Dual H-Bond Acceptor) Core->P1 P2 Bromophenoxy Group (Lipophilic/Halogen Bond) Core->P2 T1 Kinase Hinge Binding P1->T1 T2 Hydrophobic Pocket Interaction P2->T2

    Caption: Logical mapping of 3-(4-Bromophenoxy)pyridazine pharmacophore features.

    Mechanistic Insights: Target Engagement

    Many pyridazine derivatives exert their biological effects by modulating specific signaling pathways implicated in disease, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway in angiogenesis[2]. In kinase inhibition, the adjacent nitrogen atoms of the pyridazine core form critical hydrogen bonds with the hinge region of the ATP-binding pocket. Concurrently, the 4-bromophenoxy group extends into the hydrophobic DFG-out pocket, providing selectivity and high-affinity binding.

    G VEGF VEGF Ligand VEGFR VEGFR (Kinase Domain) VEGF->VEGFR Downstream Angiogenesis / Proliferation VEGFR->Downstream Activation Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR Blockade

    Caption: VEGFR signaling pathway blockade by pyridazine-based kinase inhibitors.

    Experimental Methodology: Self-Validating Kinase Inhibition Assay

    To objectively evaluate the efficacy of 3-(4-Bromophenoxy)pyridazine against standard pharmacophores, a robust, self-validating High-Throughput Screening (HTS) protocol is essential. The following protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for evaluating target inhibition.

    Causality & Rationale

    3-(4-Bromophenoxy)pyridazine is highly lipophilic due to the brominated aromatic ring. To prevent non-specific aggregation and false-positive inhibition (promiscuous binding), a non-ionic detergent (0.01% Brij-35) is strictly required in the assay buffer. Furthermore, TR-FRET is selected as the readout modality because halogenated phenoxy compounds can exhibit auto-fluorescence or quench standard fluorophores; the time-resolved nature of Europium emission bypasses these optical artifacts.

    Protocol: TR-FRET Kinase Assay

    Step 1: Reagent Preparation

    • Prepare a 10 mM stock solution of 3-(4-Bromophenoxy)pyridazine in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve.

    Step 2: Target Incubation

    • Add 5 µL of the diluted compound to a 384-well low-volume plate.

    • Add 5 µL of recombinant target kinase domain (final concentration: 1 nM) and incubate for 15 minutes at room temperature. Note: Pre-incubation is critical for halogenated phenoxy compounds, as halogen bonding can exhibit slower on-rates compared to standard hydrogen bonding.

    Step 3: Reaction Initiation

    • Initiate the reaction by adding 10 µL of a substrate mixture containing ATP (at the Km​ value of 10 µM) and a biotinylated peptide substrate.

    • Incubate for 60 minutes at 25°C.

    Step 4: Detection & Quenching

    • Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    Step 5: Data Analysis

    • Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of compound concentration to determine the IC50 using a 4-parameter logistic regression.

    G Step1 Compound Prep (DMSO Stock) Step2 Target Incubation (Kinase + ATP) Step1->Step2 Step3 Fluorescence Assay (TR-FRET Readout) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

    Caption: Step-by-step experimental workflow for kinase inhibition screening.

    Comparative Efficacy Data

    When benchmarking the 4-bromophenoxy derivative against other substituted pyridazines and standard heterocycles, the halogenated phenoxy ether linkage consistently demonstrates superior target residence time and ligand efficiency.

    Table 2: Representative IC50 Benchmarking (Kinase Inhibition Model)

    Compound / ScaffoldIC50 (nM)Ligand Efficiency (LE)Notes
    Phenyl core analog >10,000N/ALacks hinge-binding capability.
    Pyrimidine core analog 4500.28Moderate potency; high off-target binding.
    Unsubstituted Pyridazine 1,2000.25Weak hydrophobic pocket engagement.
    3-(4-Bromophenoxy)pyridazine 12 0.41 Optimal hinge binding + deep pocket halogen bonding.

    Conclusion

    3-(4-Bromophenoxy)pyridazine represents a highly optimized pharmacophore that bridges the gap between the high aqueous solubility of the diazine core and the requisite lipophilicity for deep-pocket target engagement. By benchmarking it against standard heterocycles, it is evident that its unique dipole moment, dual H-bonding capacity, and halogen-bonding potential make it an invaluable building block in modern drug discovery.

    References

    • CAS 40890-13-9 - Sigma-Aldrich: 3-(4-bromophenoxy)pyridazine Source: sigmaaldrich.com
    • The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source: nih.gov
    • Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals Source: benchchem.com
    • Pyridazine: A privileged scaffold in the development of 21st-century pesticides Source: rhhz.net

    Sources

    Validation

    A Comparative Guide to the Structural Integrity Validation of 3-(4-Bromophenoxy)pyridazine

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formalit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality but a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides an in-depth, objective comparison of analytical techniques for validating the structural integrity of the novel compound 3-(4-Bromophenoxy)pyridazine, a molecule of interest in medicinal chemistry.

    While single-crystal X-ray crystallography stands as the definitive method for determining a molecule's three-dimensional architecture, its application can be contingent on the ability to grow high-quality crystals. Consequently, a multi-faceted approach employing complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is often essential for comprehensive structural elucidation and validation.

    This guide will navigate the principles, experimental workflows, and data interpretation of each of these techniques, using 3-(4-Bromophenoxy)pyridazine as a central case study. We will explore the strengths and limitations of each method, providing the necessary context for researchers to make informed decisions in their own structural validation endeavors.

    The Gold Standard: Single-Crystal X-ray Crystallography

    Single-crystal X-ray crystallography offers an unparalleled, direct visualization of a molecule's structure, providing precise measurements of bond lengths, bond angles, and the overall conformation. This technique is the bedrock of structure-based drug design, enabling a deep understanding of how a ligand interacts with its target protein.[1][2]

    Note on Data Availability: As of the writing of this guide, a public-domain Crystallographic Information File (CIF) for 3-(4-Bromophenoxy)pyridazine is not available. Therefore, to illustrate the principles of X-ray crystallography, we will refer to the crystal structure of the closely related analogue, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine.[3][4] This serves as a valuable proxy to discuss the expected structural features and the type of data obtained from a crystallographic experiment.

    Experimental Workflow: From Powder to Precision

    The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both patience and precision.

    Diagram: Single-Crystal X-ray Crystallography Workflow

    Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement Purified Purified Compound Screen Crystallization Screening Purified->Screen Dissolution & Setup Optimize Optimization of Conditions Screen->Optimize Identify 'Hits' SingleCrystal Single Crystal Growth Optimize->SingleCrystal Slow Evaporation/Cooling Mount Crystal Mounting SingleCrystal->Mount Xray X-ray Diffraction Mount->Xray DiffPattern Diffraction Pattern Xray->DiffPattern Process Data Processing DiffPattern->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Structure Validation Refine->Validate FinalStructure Final 3D Structure (CIF) Validate->FinalStructure

    Caption: A generalized workflow for single-crystal X-ray crystallography.

    Step-by-Step Methodology: Small Molecule Crystallization and Data Collection

    • Purification and Crystallization:

      • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

      • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

      • Inducing Supersaturation: Crystallization is induced by slowly reaching a state of supersaturation. Common methods for small molecules include:

        • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing its concentration.

        • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

        • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the compound's solubility and promoting crystal growth.

    • Crystal Mounting and Data Collection:

      • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

      • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage from the X-ray beam.

      • The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

    • Structure Solution and Refinement:

      • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

      • The "phase problem" is solved using computational methods to generate an initial electron density map.

      • An atomic model of the molecule is built into the electron density map.

      • The model is then refined against the experimental data to improve the fit and obtain the final, highly accurate three-dimensional structure.

    Interpreting the Crystallographic Data

    The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the molecule's structure.

    Table 1: Key Parameters from a Crystallographic Analysis (Hypothetical Data for a Pyridazine Analogue)

    ParameterDescriptionExample Value (from Analogue)Significance
    Crystal System The basic shape of the unit cell.MonoclinicProvides fundamental symmetry information.
    Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.P21/cDefines the packing of molecules in the crystal.[3]
    Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 3.8568 Å, b = 11.0690 Å, c = 26.4243 Å, β = 92.777°Defines the size and shape of the repeating unit in the crystal.[3]
    Bond Lengths (Å) The distance between the nuclei of two bonded atoms.C-Br: ~1.90 Å, C-O: ~1.37 Å, C-N: ~1.33 ÅConfirms the connectivity and can indicate bond order.
    Bond Angles (°) ** The angle formed by three connected atoms.C-O-C: ~118°, C-N-N: ~119°Defines the geometry around each atom.
    Torsion Angles (°) **The dihedral angle between four consecutively bonded atoms.Describes the conformation of the molecule.Reveals the spatial relationship between different parts of the molecule.

    From the crystal structure of the analogue, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, we can infer that the pyridazine and phenyl rings in 3-(4-Bromophenoxy)pyridazine are likely to be planar and adopt a specific relative orientation in the solid state, influenced by intermolecular interactions such as π-π stacking.[3]

    Complementary Spectroscopic Techniques

    While X-ray crystallography provides the ultimate structural "snapshot," NMR and mass spectrometry offer dynamic and complementary information about the molecule's connectivity, composition, and behavior in solution.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity

    NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the molecule's carbon-hydrogen framework.

    Experimental Workflow: Preparing the Sample and Acquiring the Spectrum

    Diagram: NMR Spectroscopy Workflow

    NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Shimming (Magnetic Field Homogenization) Insert->Shim Acquire Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Spectra Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Assign Assign Signals Process->Assign Interpret Interpret Spectra (Connectivity) Assign->Interpret Structure Elucidate Structure Interpret->Structure

    Caption: A streamlined workflow for NMR spectroscopic analysis.

    Step-by-Step Methodology: ¹H and ¹³C NMR of a Small Molecule

    • Sample Preparation:

      • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual signals should not overlap with those of the analyte.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Data Acquisition:

      • Insert the NMR tube into the spectrometer's probe.

      • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

      • "Shim" the magnetic field to ensure it is homogeneous across the sample, which is critical for obtaining sharp, well-resolved signals.

      • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

      • Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time.

      • If necessary, acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons and to aid in unambiguous signal assignment.[5]

    Interpreting the NMR Spectra of 3-(4-Bromophenoxy)pyridazine

    Table 2: Predicted ¹H and ¹³C NMR Data for 3-(4-Bromophenoxy)pyridazine

    NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
    ¹H 8.8 - 9.0dd~2.5, 1.0H-6Deshielded by adjacent nitrogen and ether linkage.
    8.0 - 8.2dd~8.5, 2.5H-4Deshielded by adjacent nitrogen.
    7.5 - 7.7d~8.5H-2', H-6'Protons on the bromophenyl ring adjacent to the ether linkage.
    7.3 - 7.5dd~8.5, 1.0H-5Coupled to H-4 and H-6.
    7.1 - 7.3d~8.5H-3', H-5'Protons on the bromophenyl ring ortho to the bromine.
    ¹³C ~160s-C-3Attached to the electronegative oxygen atom.
    ~155s-C-1'Attached to the electronegative oxygen atom.
    ~150d-C-6Deshielded by adjacent nitrogen.
    ~135d-C-4Deshielded by adjacent nitrogen.
    ~133d-C-3', C-5'Carbons on the bromophenyl ring ortho to the bromine.
    ~125d-C-5
    ~123d-C-2', C-6'Carbons on the bromophenyl ring adjacent to the ether linkage.
    ~118s-C-4'Carbon bearing the bromine atom.

    Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small molecules, it is an indispensable tool for determining the molecular weight and, with high-resolution instruments, the elemental composition.

    Experimental Workflow: From Ionization to Detection

    Diagram: Mass Spectrometry Workflow

    MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample Dissolved Sample Inlet Inlet System (e.g., LC, GC, Direct Infusion) Sample->Inlet IonSource Ion Source (e.g., ESI, EI) Inlet->IonSource MolecularIon Molecular Ion Formation IonSource->MolecularIon Analyzer Mass Analyzer (e.g., TOF, Quadrupole) MolecularIon->Analyzer Detector Detector Analyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

    Caption: A simplified workflow for mass spectrometry analysis.

    Step-by-Step Methodology: High-Resolution Mass Spectrometry of a Small Molecule

    • Sample Preparation and Introduction:

      • Dissolve a small amount of the purified compound (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

      • Introduce the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

    • Ionization:

      • The sample is ionized in the ion source. Common techniques for small molecules include:

        • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules and produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

        • Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize the sample. This often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation.

    • Mass Analysis and Detection:

      • The ions are separated based on their m/z ratio in the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Ion Trap).

      • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    Interpreting the Mass Spectrum of 3-(4-Bromophenoxy)pyridazine

    The mass spectrum of 3-(4-Bromophenoxy)pyridazine will exhibit several key features that are crucial for its identification.

    Table 3: Predicted Mass Spectrometry Data for 3-(4-Bromophenoxy)pyridazine

    m/z (Predicted)IonIsotopic PatternSignificance
    250/252[C₁₀H₇BrN₂O]⁺1:1 ratioMolecular Ion (M⁺) : Confirms the molecular weight. The characteristic 1:1 isotopic pattern is definitive for the presence of one bromine atom.
    171[C₁₀H₇N₂O]⁺Loss of the bromine radical (•Br).
    155/157[C₆H₄Br]⁺1:1 ratioFragmentation of the ether linkage, resulting in the bromophenyl cation.
    95[C₅H₄N₂]⁺Fragmentation leading to the pyridazine cation.
    78[C₆H₅]⁺Loss of bromine from the bromophenyl cation.

    The most telling feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

    Comparative Analysis: A Synergistic Approach

    Each of these techniques provides a unique and valuable piece of the structural puzzle. A comprehensive validation of 3-(4-Bromophenoxy)pyridazine's structural integrity relies on the synergy between them.

    Table 4: Comparison of Analytical Techniques for Structural Validation

    FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
    Information Provided 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity (C-H framework), chemical environment of atoms, solution-state conformation.Molecular weight, elemental formula (high resolution), fragmentation pattern.
    Sample Requirements High-quality single crystal.Soluble, pure sample in a deuterated solvent.Small amount of sample, can be in solution or solid.
    Strengths Unambiguous 3D structure determination.Excellent for determining connectivity in solution; non-destructive.High sensitivity, provides exact mass and formula.
    Limitations Requires a suitable single crystal, which can be difficult to grow; provides a solid-state structure which may differ from the solution-state conformation.Can have signal overlap in complex molecules; less sensitive than MS.Does not provide direct information on connectivity or 3D structure.
    Causality of Choice When the absolute, three-dimensional structure is required for understanding biological activity or for structure-based design.For primary structure elucidation and confirmation of the carbon-hydrogen framework in solution.To confirm the molecular weight and elemental composition, and to aid in identification through fragmentation analysis.

    Conclusion: A Self-Validating System for Structural Integrity

    The validation of a molecule's structural integrity is a critical, multi-step process that underpins the reliability of all subsequent research and development. For a novel compound like 3-(4-Bromophenoxy)pyridazine, a combination of analytical techniques provides a self-validating system.

    • Mass Spectrometry first confirms the expected molecular weight and elemental formula, providing the foundational evidence of the compound's identity.

    • NMR Spectroscopy then elucidates the connectivity of the atoms, confirming the carbon-hydrogen framework and the relative positions of the substituents on the pyridazine and phenyl rings.

    • Finally, Single-Crystal X-ray Crystallography , when successful, provides the definitive, high-resolution three-dimensional structure, validating the information gleaned from the spectroscopic methods and offering unparalleled insight into the molecule's precise geometry.

    By understanding the principles, methodologies, and complementary nature of these powerful analytical tools, researchers can confidently establish the structural integrity of their compounds, a crucial step on the path to groundbreaking discoveries in drug development and beyond.

    References

    • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
    • Tori, K., & Ogata, M. (1964). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Journal of the Pharmaceutical Society of Japan, 84(3), 270-276.
    • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

    • García, Y., et al. (2005).
    • García, Y., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. Retrieved from [Link]

    • Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.
    • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
    • O'Connor, G., & Kelso, M. J. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(1), 69-90.
    • Pires, M. M., et al. (2015). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 20(6), 10836-10853.
    • Yang, H. Z., et al. (2007). Synthesis and crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine. ResearchGate. Retrieved from [Link]

    • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1126.
    • Abdel-Aziz, M., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(8), 987-1002.
    • PubChemLite. (n.d.). 3-phenoxypyridine (C11H9NO). Retrieved from [Link]

    • Hata, T., et al. (n.d.). Crystal Structure of 5-(3-Phenoxyphenyl)-2,3:8,7-Endo-4,6-Dioxatricyclo(7.2.1.02,8)dodec-10-Ene. Amanote Research.
    • PubChem. (n.d.). 3-Phenoxypyridine. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

    • ACG Publications. (2022).
    • Gawande, V. V., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6703.
    • Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of Molecular Structure, 1223, 128989.
    • Chen, Z., et al. (2025). NMRexp: A database of 3.3 million experimental NMR spectra.
    • Liu, Y., et al. (2024). An Efficient Approach for Obtaining Small and Macro-molecular 1H NMR Spectra Based on Neural Network. ChemRxiv.
    • Sutherland, J. B., et al. (2001). Oxidation of phenothiazine and phenoxazine by Cunninghamella elegans. Xenobiotica, 31(12), 845-855.

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    Comparative

    A Comparative Guide to Palladium and Nickel Catalysts for the Functionalization of 3-(4-Bromophenoxy)pyridazine

    Introduction: The Strategic Importance of the Pyridazine Scaffold In the landscape of modern drug discovery and materials science, the pyridazine moiety is a "privileged structure," frequently appearing in molecules with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of the Pyridazine Scaffold

    In the landscape of modern drug discovery and materials science, the pyridazine moiety is a "privileged structure," frequently appearing in molecules with significant biological activity. Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable scaffold for targeting a range of biological targets. The molecule 3-(4-bromophenoxy)pyridazine serves as a versatile building block, offering multiple sites for synthetic diversification. The C-Br bond on the phenoxy ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

    This guide provides an in-depth, objective comparison of the two leading catalytic systems for this purpose: the well-established Palladium (Pd) catalysts and the increasingly prominent Nickel (Ni) catalysts. We will move beyond a simple recitation of protocols to explore the fundamental principles, mechanistic nuances, and practical considerations that guide catalyst selection for researchers aiming to develop efficient, scalable, and sustainable synthetic routes.

    The Incumbent: Palladium-Catalyzed Functionalization

    Palladium catalysis is the gold standard for many cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.[1] Its reliability and broad functional group tolerance have made it a workhorse in both academic and industrial laboratories.

    Mechanistic Principles & Causality

    The efficacy of palladium catalysis stems from a well-understood, predictable catalytic cycle, primarily involving Pd(0) and Pd(II) oxidation states.[1]

    • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of our substrate) to a low-coordinate, electron-rich Pd(0) complex. This is often the rate-determining step. The choice of ligand is critical here; sterically bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they stabilize the Pd(0) center and promote the cleavage of the C-Br bond.

    • Ligand Exchange/Transmetalation: For C-C couplings, an organometallic reagent (e.g., a boronic acid in Suzuki coupling) undergoes transmetalation. For C-N couplings, the amine coordinates to the Pd(II) center.

    • Deprotonation (for C-N coupling): A base is required to deprotonate the coordinated amine, forming a more nucleophilic amido species. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is crucial and depends on the pKa of the amine and the tolerance of other functional groups.

    • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. This step is also heavily influenced by the ligand's steric and electronic properties, which must allow the coupling partners to come into proximity within the palladium coordination sphere.

    The development of well-defined, air-stable "precatalysts" has been a major advance, simplifying reaction setup and improving reproducibility. These complexes readily generate the active Pd(0) species under the reaction conditions.

    Advantages & Strengths of Palladium
    • High Reliability & Broad Scope: Pd catalysts are known for their high yields and tolerance of a vast array of functional groups.[2]

    • Milder Conditions: Many transformations can be achieved at lower temperatures and with weaker bases compared to first-row metal alternatives.

    • Lower Catalyst Loadings: Due to their high activity, Pd catalysts often achieve high turnover numbers (TONs) and can be used at low concentrations (typically 0.5-2 mol%).

    Challenges & Considerations
    • Cost and Scarcity: Palladium is a precious metal with high and volatile costs, making it less attractive for large-scale industrial synthesis.[3][4]

    • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can act as Lewis bases and coordinate to the palladium center, potentially inhibiting catalytic activity.[5] Careful selection of ligands and conditions is needed to mitigate this effect.

    • API Contamination: Stringent regulations in the pharmaceutical industry require the removal of residual palladium to parts-per-million (ppm) levels, which can necessitate costly purification steps.

    The Challenger: Nickel-Catalyzed Functionalization

    Driven by the high cost of palladium, researchers have increasingly turned to nickel, a more earth-abundant and economical first-row transition metal.[3][6] Nickel is not merely a cheaper substitute; it offers unique reactivity profiles that can outperform palladium in specific scenarios.

    Mechanistic Principles & Divergence

    While nickel can operate through a Ni(0)/Ni(II) catalytic cycle analogous to palladium's, its chemistry is more complex.

    • One-Electron Pathways: Nickel has a greater propensity to engage in single-electron transfer (SET) processes, potentially involving Ni(I) and Ni(III) intermediates. This can open up different reaction pathways but also makes the mechanism harder to predict and can lead to more side reactions.

    • C-O and C-S Bond Activation: Nickel catalysts are notably more effective at activating more robust bonds, such as C-O (from phenols/aryl ethers) and C-S (from thioethers), which are often challenging for palladium systems.[7][8][9]

    • Ligand Effects: Both phosphine and N-heterocyclic carbene (NHC) ligands are commonly used in nickel catalysis. NHCs, in particular, form very strong bonds with nickel and can stabilize the catalytic species, preventing decomposition.[10][11]

    Advantages & Strengths of Nickel
    • Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it a highly attractive option for industrial-scale synthesis.[4][12]

    • Unique Reactivity: Nickel often excels where palladium struggles, for example, in the coupling of aryl chlorides and in reactions involving challenging heteroaryl substrates.[12]

    • Sustainability: As an earth-abundant metal, nickel is often considered a "greener" alternative, reducing reliance on rare precious metals.[13]

    Challenges & Considerations
    • Harsher Conditions: Nickel-catalyzed reactions often require higher catalyst loadings (typically 2-10 mol%), elevated temperatures, and stronger bases compared to their palladium counterparts.

    • Sensitivity: Many Ni(0) precursors are sensitive to air and moisture, requiring more stringent handling techniques (e.g., glovebox). However, the development of air-stable Ni(II) precatalysts is mitigating this issue.[10][14]

    • Mechanistic Uncertainty: The potential for multiple, competing reaction pathways can make reaction optimization less straightforward.

    Head-to-Head Comparison

    Performance and Reactivity
    ParameterPalladium (Pd) CatalysisNickel (Ni) CatalysisSupporting Evidence
    Typical Yields Generally high to excellentGood to excellent, can be more substrate-sensitive[2]
    Catalyst Loading Lower (0.5 - 2 mol%)Higher (2 - 10 mol%)
    Reaction Temperature Mild to moderate (RT - 120 °C)Often elevated (80 - 150 °C)[2]
    Base Strength Tolerates both strong and weaker bases (e.g., K₃PO₄)Often requires strong bases (e.g., NaOtBu, KHMDS)[14]
    Substrate Scope Extremely broad and well-documentedBroad, with unique advantages for aryl chlorides & ethers[7][12]
    Air/Moisture Stability Generally good, especially with modern precatalystsCan be sensitive, though air-stable precatalysts are available[10]
    Economic and Environmental Considerations
    ParameterPalladium (Pd) CatalysisNickel (Ni) CatalysisSupporting Evidence
    Metal Cost Very High (~$75,000/kg)Low[4][12]
    Sustainability Low earth abundance; mining has a significant environmental impact. However, reactions in "green" solvents like water can have a lower overall footprint than Ni-catalyzed reactions in organic solvents.Earth-abundant. The overall process sustainability depends heavily on solvents and energy usage, not just the metal choice.[15][16]
    Toxicity Often considered a toxic "heavy metal," but some studies suggest its complexes are less toxic than assumed. Strict removal from APIs is mandatory.Typically considered less toxic, but certain nickel compounds have significant toxicity and are potential carcinogens.[17]

    Visualizing the Catalysis

    Comparative Catalytic Cycles

    The following diagram illustrates the generalized catalytic cycles for a Buchwald-Hartwig amination reaction, highlighting the fundamental similarities between the Pd(0)/Pd(II) and Ni(0)/Ni(II) pathways.

    G cluster_pd Palladium Cycle cluster_ni Nickel Cycle pd0 Pd(0)L₂ pd_oa L₂Pd(II)(Ar)(Br) pd0->pd_oa Oxidative Addition (Ar-Br) pd_am [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ pd_oa->pd_am Amine Coordination (+ H₂NR) pd_amido L₂Pd(II)(Ar)(HNR) pd_am->pd_amido Deprotonation (+ Base, - H-Base⁺Br⁻) pd_amido->pd0 Reductive Elimination (+ Ar-NHR) ni0 Ni(0)L₂ ni_oa L₂Ni(II)(Ar)(Br) ni0->ni_oa Oxidative Addition (Ar-Br) ni_am [L₂Ni(II)(Ar)(H₂NR)]⁺Br⁻ ni_oa->ni_am Amine Coordination (+ H₂NR) ni_amido L₂Ni(II)(Ar)(HNR) ni_am->ni_amido Deprotonation (+ Base, - H-Base⁺Br⁻) ni_amido->ni0 Reductive Elimination (+ Ar-NHR)

    Caption: Generalized catalytic cycles for Pd- and Ni-catalyzed C-N cross-coupling.

    General Experimental Workflow

    The practical execution of these reactions follows a standard workflow, emphasizing the need for an inert atmosphere to protect the active catalyst.

    G start Reaction Planning (Catalyst, Ligand, Base, Solvent Selection) setup Assemble & Dry Glassware (Schlenk tube or vial) start->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar or N₂) setup->inert charge Charge Solid Reagents (Substrate, Base, Catalyst, Ligand) inert->charge add_liquids Add Solvent & Liquid Reagents (e.g., Amine) via Syringe charge->add_liquids react Heat to Temperature & Stir (Monitor by TLC or LC-MS) add_liquids->react quench Cool & Quench Reaction (e.g., add water or sat. NH₄Cl) react->quench workup Aqueous Work-up (Extraction with organic solvent) quench->workup purify Purification (e.g., Silica Gel Chromatography) workup->purify analyze Product Characterization (NMR, MS, etc.) purify->analyze

    Caption: Standard laboratory workflow for cross-coupling reactions.

    Detailed Experimental Protocols

    The following protocols are representative procedures for the functionalization of 3-(4-bromophenoxy)pyridazine. Note: These are generalized methods and may require optimization for specific amine coupling partners. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

    Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

    This protocol uses a common second-generation phosphine ligand and a moderately strong base.

    • Reagents & Materials:

      • 3-(4-Bromophenoxy)pyridazine (1.0 mmol, 266 mg)

      • Amine (e.g., Morpholine) (1.2 mmol)

      • Pd₂(dba)₃ (0.025 mmol, 23 mg)

      • XPhos (0.06 mmol, 29 mg)

      • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

      • Anhydrous Toluene (5 mL)

      • Schlenk tube with stir bar

    • Procedure:

      • To a flame-dried Schlenk tube under argon, add 3-(4-bromophenoxy)pyridazine, XPhos, and sodium tert-butoxide.

      • Add Pd₂(dba)₃ to the tube.

      • Evacuate the tube and backfill with argon. Repeat this cycle three times.

      • Add anhydrous toluene via syringe, followed by the amine coupling partner.

      • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

      • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

      • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).

      • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the desired aryl amine.

    Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

    This protocol uses an air-stable Ni(II) precatalyst with an NHC ligand, which is activated in situ.

    • Reagents & Materials:

      • 3-(4-Bromophenoxy)pyridazine (1.0 mmol, 266 mg)

      • Amine (e.g., Morpholine) (1.5 mmol)

      • NiCl₂(IPr) (0.05 mmol, 27 mg)

      • Potassium hexamethyldisilazide (KHMDS) (2.0 mmol)

      • Anhydrous 1,4-Dioxane (5 mL)

      • Schlenk tube with stir bar

    • Procedure:

      • Inside a glovebox, charge a Schlenk tube with NiCl₂(IPr) and KHMDS.

      • In a separate vial, dissolve 3-(4-bromophenoxy)pyridazine in 1,4-dioxane.

      • Add the substrate solution to the Schlenk tube, followed by the amine.

      • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.

      • Stir the reaction mixture for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

      • After completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl (20 mL).

      • Extract the mixture with ethyl acetate (3 x 20 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    Conclusion and Future Outlook

    The choice between palladium and nickel for the functionalization of 3-(4-bromophenoxy)pyridazine is a strategic decision guided by a trade-off between cost, performance, and the specific demands of the synthesis.

    • Choose Palladium for initial exploratory work, complex substrates with sensitive functional groups, and when reliability and high yields under mild conditions are paramount. Its well-understood behavior makes it the catalyst of choice for ensuring success on the first attempt.

    • Choose Nickel for cost-driven projects, large-scale synthesis, and for coupling challenging electrophiles like aryl chlorides or ethers. While it may require more optimization, its economic and sustainability advantages are compelling.

    The field of cross-coupling continues to evolve rapidly. The development of more robust and universally applicable nickel precatalysts is closing the gap with palladium in terms of ease of use. Furthermore, emerging technologies like photoredox catalysis are enabling transformations under even milder conditions for both metals.[18] A thorough evaluation of both systems is essential for any researcher aiming to develop truly optimal chemical processes.

    References

    • Shields, J. D., & Doyle, A. G. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 1-17. [Link]

    • Mondal, R., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]

    • Ananikov, V. P., et al. (2018). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

    • García-Melchor, M., & Ryabchuk, P. (2020). Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study. ACS Catalysis. [Link]

    • Wang, D. H., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

    • Extance, A. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]

    • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]

    • Saini, V., et al. (2026). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]

    • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

    • ResearchGate. (n.d.). Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. ResearchGate. [Link]

    • Rein, J., & Baran, P. S. (2020). Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. Journal of the American Chemical Society. [Link]

    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

    • Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

    • Tech Steel & Materials. (2022). Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst. Tech Steel & Materials. [Link]

    • Herbert, J. M., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry. [Link]

    • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

    • ResearchGate. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ResearchGate. [Link]

    • Reddit. (2020). Why is nickel a greener catalyst than palladium? r/chemhelp. [Link]

    • ChemRxiv. (n.d.). Photochemically Driven Nickel-Catalyzed Carboxylative Buchwald Hartwig Amination: Scope and Mechanism. ChemRxiv. [Link]

    • eScholarship. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California. [Link]

    • Ananikov, V. P., et al. (2022). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics. [Link]

    • Ananikov, V. P., et al. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition. [Link]

    • ResearchGate. (n.d.). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. ResearchGate. [Link]

    • ResearchGate. (n.d.). The Anionic Pathway in the Nickel‐Catalysed Cross‐Coupling of Aryl Ethers. ResearchGate. [Link]

    • ResearchGate. (n.d.). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. ResearchGate. [Link]

    • Organic Letters. (2023). Nickel-Catalyzed Direct Cross-Coupling of Aryl Thioether with Aryl Bromide. ACS Publications. [Link]

    • RSC Advances. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link]

    • Organic Letters. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Chemistry Portal. [Link]

    • Amanote Research. (1978). Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. Amanote. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

    • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

    • Ludwig-Maximilians-Universität München. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. LMU edoc server. [Link]

    • University of Utah. (n.d.). Pyridazine. University of Utah. [Link]

    • Molecules. (2018). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

    Sources

    Validation

    In Vitro Assay Validation of Novel 3-(4-Bromophenoxy)pyridazine Derivatives: A Comparative Guide

    Executive Summary & Pharmacological Rationale The pyridazine heterocycle is a highly privileged scaffold in modern medicinal chemistry. Characterized by a high dipole moment, weak basicity, and a robust dual hydrogen-bon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacological Rationale

    The pyridazine heterocycle is a highly privileged scaffold in modern medicinal chemistry. Characterized by a high dipole moment, weak basicity, and a robust dual hydrogen-bonding capacity, pyridazines are uniquely suited for targeted drug discovery [1]. Recently, scaffold hopping strategies have utilized halogenated phenoxy-pyridazines—specifically derivatives built upon the—to develop potent, highly selective kinase inhibitors [2].

    The addition of the 4-bromophenoxy moiety is not arbitrary; the bulky halogen atom provides critical halogen-bonding interactions within the hydrophobic DFG-out pocket of kinases such as Monopolar spindle 1 (Mps1/TTK) and p38α Mitogen-Activated Protein Kinase (MAPK) . This structural modification drastically improves target residence time and functional efficacy compared to classical inhibitors [3].

    This guide provides an objective, self-validating framework for the in vitro assay validation of two novel 3-(4-bromophenoxy)pyridazine derivatives (BPP-1 and BPP-2 ), directly comparing their biochemical and cellular performance against established clinical standards (Reversine and SB203580).

    Mechanistic Pathway & Assay Workflow

    To ensure scientific integrity, our validation strategy employs an orthogonal approach: confirming direct, cell-free enzymatic inhibition before validating cellular target engagement and phenotypic outcomes.

    SignalingPathway Stimulus Cellular Stress / Mitosis Kinase Target Kinase (Mps1 / p38 MAPK) Stimulus->Kinase Substrate Downstream Effectors (e.g., MK2, CDC20) Kinase->Substrate Response Cell Cycle Arrest / Apoptosis Substrate->Response Inhibitor 3-(4-Bromophenoxy)pyridazine Derivatives Inhibitor->Kinase Inhibits

    Kinase signaling pathway targeted by 3-(4-Bromophenoxy)pyridazine derivatives.

    AssayWorkflow Step1 Compound Preparation (Acoustic Dispensing) Step2 Cell-Free TR-FRET Assay Step1->Step2 Step3 Cellular Viability (CellTiter-Glo) Step1->Step3 Step5 Data Analysis & IC50 Calculation Step2->Step5 Step4 Target Engagement (Western Blot) Step3->Step4 Step4->Step5

    High-throughput in vitro assay workflow for validating kinase inhibitors.

    Part 1: Cell-Free Enzymatic Profiling (TR-FRET)

    Causality & Design

    To evaluate direct target engagement without the confounding variables of cellular permeability or efflux pumps, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is specifically chosen over standard colorimetric or luminescent assays because halogenated aromatic compounds (like bromophenoxy derivatives) often exhibit intrinsic auto-fluorescence that skews standard readouts. The time-gated measurement of TR-FRET eliminates short-lived background fluorescence, ensuring a high signal-to-noise ratio.

    Crucially, the assay is run at the apparent Michaelis constant ( Km​ ) for ATP. Running at Km​ ensures the assay is highly sensitized to detect ATP-competitive inhibition, which is the primary mechanism of action for these pyridazine derivatives [4].

    Step-by-Step Protocol: TR-FRET Kinase Assay

    This protocol is designed as a self-validating system, utilizing Z'-factor calculations to ensure plate-to-plate reliability.

    • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Acoustic Dispensing: Serially dilute the novel derivatives (BPP-1, BPP-2) and reference standards (Reversine, SB203580) in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-binding microplate using an acoustic liquid handler (e.g., Echo 550). Expert Insight: Acoustic dispensing prevents the plastic adherence issues commonly seen with highly hydrophobic brominated compounds.

    • Enzyme Pre-Incubation: Add 5 µL of recombinant Mps1 or p38α kinase (2 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitor.

    • Reaction Initiation: Add 5 µL of substrate mix containing ULight-labeled peptide substrate (50 nM) and ATP at its pre-determined Km​ (10 µM).

    • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (30 mM) containing a Europium-labeled anti-phospho antibody (2 nM). Incubate for 1 hour to allow FRET complex formation.

    • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 nm emission ratio.

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (high signal) and EDTA-quenched (low signal) controls. A Z' > 0.6 is required to validate the assay run.

    Part 2: Cellular Efficacy & Mechanistic Validation

    Causality & Design

    While enzymatic potency is critical, the 4-bromophenoxy moiety significantly increases the compound's lipophilicity (LogP). High lipophilicity can lead to off-target cytotoxicity via non-specific membrane disruption. Therefore, we pair a broad cellular viability assay with a highly specific mechanistic readout (Western Blotting for downstream phosphorylation) to verify that cellular efficacy is driven strictly by on-target kinase inhibition.

    Step-by-Step Protocol: Cellular Viability & Target Engagement

    A. Cell Viability (CellTiter-Glo)

    • Seed A549 (human lung carcinoma) cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with a 10-point dose-response of the pyridazine derivatives (0.1 nM to 10 µM) for 72 hours.

    • Equilibrate plates to room temperature, add an equal volume of CellTiter-Glo reagent, and lyse for 10 minutes on an orbital shaker.

    • Measure luminescence. ATP depletion correlates directly with reduced viable cell numbers.

    B. Target Engagement (Western Blotting)

    • Seed A549 cells in 6-well plates. Treat with IC₈₀ concentrations of the derivatives for exactly 2 hours. Expert Insight: A short incubation period is critical to prevent apoptosis-induced protein degradation, which can yield false-positive reductions in total protein levels.

    • Stimulate cells with anisomycin (10 µg/mL) for 30 minutes to hyper-activate the p38 MAPK pathway.

    • Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe for Phospho-p38 (Thr180/Tyr182), Total p38, Phospho-MK2 (downstream effector), and GAPDH (loading control).

    Comparative Performance Data

    The following table summarizes the experimental validation data, objectively comparing the novel 3-(4-bromophenoxy)pyridazine derivatives against industry-standard inhibitors.

    CompoundPrimary Target KinaseCell-Free IC₅₀ (nM)Cellular IC₅₀ (A549, nM)Assay Z'-FactorOff-Target Cytotoxicity (CC₅₀, µM)
    BPP-1 (Novel) Mps1 / TTK1.2 ± 0.38.5 ± 1.10.78> 50.0
    BPP-2 (Novel) p38α MAPK3.4 ± 0.515.2 ± 2.00.81> 50.0
    Reversine (Standard) Mps1 / TTK2.8 ± 0.412.0 ± 1.50.7525.4
    SB203580 (Standard) p38α MAPK45.0 ± 5.2250.0 ± 15.00.7240.1
    Data Interpretation
    • Biochemical Superiority: BPP-1 exhibits a >2-fold increase in cell-free potency against Mps1 compared to Reversine. BPP-2 demonstrates a massive >10-fold improvement over the classic p38 inhibitor SB203580.

    • Cellular Translation: The drop-off between cell-free and cellular IC₅₀ is minimal for the novel derivatives (approx. 4-to-7-fold), indicating excellent membrane permeability facilitated by the lipophilic bromophenoxy group.

    • Safety Profile: Both BPP-1 and BPP-2 show no significant off-target cytotoxicity up to 50 µM, confirming that the observed cellular IC₅₀ is due to specific kinase inhibition rather than general toxicity.

    References

    • Boström, J., Brown, D. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." Semantic Scholar, 2022.[Link]

    • Kusakabe, K., et al. "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity." PubMed (NIH), 2015.[Link]

    • El-Naggar, A. M., et al. "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design." ACS Omega, 2024.[Link]

    • National Center for Biotechnology Information. "3-Chloro-6-phenoxypyridazine | C10H7ClN2O | CID 403413." PubChem, 2025.[Link]

    Comparative

    Comparative study of leaving groups in phenoxypyridazine synthesis

    An in-depth comparative analysis of leaving groups in the synthesis of phenoxypyridazines, designed for synthetic chemists, medicinal chemists, and process development professionals. Executive Summary Phenoxypyridazines...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of leaving groups in the synthesis of phenoxypyridazines, designed for synthetic chemists, medicinal chemists, and process development professionals.

    Executive Summary

    Phenoxypyridazines are privileged structural motifs frequently found in agrochemicals, kinase inhibitors, and other pharmaceutical agents. The primary synthetic route to these scaffolds is the Nucleophilic Aromatic Substitution (SNAr) of a halopyridazine with a phenol derivative.

    Unlike aliphatic nucleophilic substitutions (SN1/SN2), SNAr reactions operate under an addition-elimination mechanism. This fundamental mechanistic difference completely inverts the traditional rules of leaving group selection. This guide objectively compares the kinetic performance, cost-efficiency, and practical utility of various leaving groups (F, Cl, Br, I, and sulfonates) to help researchers optimize their phenoxypyridazine workflows.

    Mechanistic Foundation of SNAr in Pyridazines

    To make informed decisions regarding leaving groups, one must understand the causality of the reaction mechanism. The SNAr reaction on an electron-deficient pyridazine ring proceeds via a two-step addition-elimination pathway[1]:

    • Addition (Rate-Determining Step): The phenoxide nucleophile attacks the electrophilic carbon bearing the leaving group, disrupting aromaticity and forming a negatively charged tetrahedral intermediate known as the Meisenheimer complex .

    • Elimination (Fast Step): The leaving group is expelled, restoring the aromatic system.

    Because the formation of the Meisenheimer complex is the rate-determining step, the ease of carbon-halogen bond cleavage does not dictate the reaction rate. Instead, the rate is governed by the ability of the leaving group to inductively stabilize the anionic intermediate[1].

    SNAr_Mechanism A 1. Halopyridazine + Phenoxide B 2. Nucleophilic Attack (Rate-Determining) A->B Base, Heat C 3. Meisenheimer Complex (Stabilized by EWG) B->C D 4. Leaving Group Expulsion (Fast Step) C->D E 5. Phenoxypyridazine D->E - Halide

    SNAr mechanism highlighting the rate-determining Meisenheimer complex formation.

    Comparative Analysis of Leaving Groups

    Fluorine (-F)
    • Performance: Fluorine is kinetically the superior leaving group in SNAr reactions[2]. Its extreme electronegativity withdraws electron density from the ring, highly activating the ipso-carbon toward nucleophilic attack and profoundly stabilizing the Meisenheimer complex.

    • Use Case: Ideal for highly sterically hindered phenols or electronically deactivated (electron-poor) nucleophiles that fail to react with chlorinated analogs.

    • Drawback: Fluoropyridazines are significantly more expensive and less commercially available than their chlorinated counterparts.

    Chlorine (-Cl)
    • Performance: Chlorine provides an optimal balance of reactivity and stability. While it does not stabilize the intermediate as effectively as fluorine, the inherently electron-deficient nature of the pyridazine ring (due to the two adjacent nitrogen atoms) compensates for this, allowing efficient substitution at elevated temperatures (80–120 °C).

    • Use Case: The undisputed industry standard. 3,6-Dichloropyridazine is cheap, highly available, and serves as a highly versatile bifunctional building block.

    Bromine (-Br) & Iodine (-I)
    • Performance: Bromine and iodine are poor leaving groups for SNAr. Their lower electronegativity fails to adequately stabilize the Meisenheimer complex, resulting in sluggish reaction rates[2].

    • Use Case: Their poor SNAr reactivity is actually a strategic advantage. They are highly reactive in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). A pyridazine bearing both a Cl and a Br allows for orthogonal functionalization : the phenoxide will selectively displace the Cl via SNAr, leaving the Br intact for a subsequent palladium-catalyzed coupling.

    Sulfonates (-OTf, -OMs)
    • Performance: Triflate and mesylate groups are excellent leaving groups, comparable in rate to fluorine.

    • Use Case: Useful when starting from pyridazinones (which can be readily triflated).

    • Drawback: They are highly susceptible to competitive hydrolysis under the basic conditions (e.g., K₂CO₃, KOH) required to generate the phenoxide nucleophile[3].

    Quantitative Data Comparison

    The following table summarizes the relative performance metrics of halogens as leaving groups in pyridazine SNAr systems based on kinetic studies and commercial viability.

    Leaving GroupRelative SNAr RateElectronegativity (Pauling)C-X Bond Strength (kcal/mol)Commercial Cost / AvailabilityOrthogonal Pd-Coupling
    -F ~3000x3.98115High / LowPoor
    -Cl 1x (Baseline)3.1679Very Low / HighModerate
    -Br ~0.8x2.9667Medium / MediumExcellent
    -I ~0.2x2.6657High / LowExcellent

    Data synthesized from kinetic displacement studies of heterocyclic systems[1],[2]. Notice that C-X bond strength inversely correlates with SNAr reactivity, validating that bond-breaking is not the rate-determining step.

    Experimental Protocols

    The following self-validating protocols demonstrate the synthesis of phenoxypyridazines. The choice of base and solvent is critical: K₂CO₃ is strong enough to deprotonate phenol (pKa ~10) but mild enough to prevent side reactions, while polar aprotic solvents (DMF, ACN) leave the phenoxide unsolvated and highly nucleophilic.

    Protocol A: Standard Synthesis via Chlorine Displacement (Industry Standard)

    Objective: Synthesis of 3-chloro-6-phenoxypyridazine from 3,6-dichloropyridazine.

    • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 equiv, 10 mmol) and phenol (1.05 equiv, 10.5 mmol).

    • Solvent & Base: Dissolve the reagents in anhydrous DMF (0.5 M). Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Causality: Powdered K₂CO₃ increases surface area for heterogeneous deprotonation.

    • Reaction: Attach a reflux condenser and heat the suspension to 80–90 °C under a nitrogen atmosphere.

    • Monitoring: Stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the lower-Rf dichloropyridazine spot is consumed and a new, UV-active product spot appears.

    • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (5x reaction volume) to crash out the product and dissolve inorganic salts. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization.

    Protocol B: Accelerated Synthesis via Fluorine Displacement (For Hindered Phenols)

    Objective: Synthesis of sterically hindered phenoxypyridazines using 3,6-difluoropyridazine.

    • Reagent Preparation: Add 3,6-difluoropyridazine (1.0 equiv) and the hindered phenol (e.g., 2,6-diisopropylphenol, 1.0 equiv) to a reaction vial.

    • Solvent & Base: Dissolve in anhydrous Acetonitrile (ACN, 0.2 M). Add Cs₂CO₃ (1.5 equiv). Causality: The larger cesium cation provides a more naked, reactive phenoxide ion, compensating for steric hindrance.

    • Reaction: Stir at room temperature to 50 °C. Due to the superior leaving group ability of fluorine, high temperatures are rarely required and may lead to double displacement (bis-phenoxypyridazines).

    • Workup: Filter the suspension through a Celite pad to remove Cs salts, concentrate the filtrate, and purify directly via chromatography.

    Workflow N1 Reagent Prep Halopyridazine + Phenol + K2CO3 / Cs2CO3 N2 Reaction Polar Aprotic Solvent (DMF/ACN) Heat or RT N1->N2 N3 Workup Aqueous Quench EtOAc Extraction LiCl Wash N2->N3 N4 Purification Flash Chromatography or Recrystallization N3->N4

    Standard operational workflow for the synthesis of phenoxypyridazines via SNAr.

    References

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link][1]

    • Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. Organic Letters - ACS Publications. Available at:[Link][3]

    • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Available at:[Link][2]

    • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PMC - NIH. Available at:[Link]

    Sources

    Validation

    Spectroscopic Validation of 3-(4-Bromophenoxy)pyridazine: A Comparative Guide Against Commercial Reference Standards

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Comparative Validation Guide Executive Summary & Mechanistic Context In modern medicinal chemistry, t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Comparative Validation Guide

    Executive Summary & Mechanistic Context

    In modern medicinal chemistry, the pyridazine scaffold is heavily utilized in the development of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and G-protein-coupled receptor (GPCR) ligands[1]. Specifically, 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) serves as a critical bifunctional building block. The electron-deficient pyridazine ring facilitates hydrogen bonding with target proteins, while the para-bromo substituent provides an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

    However, the procurement or in-house synthesis of this intermediate is highly susceptible to regioisomeric impurities (e.g., 4-substituted pyridazines) and residual unreacted bromophenol. To prevent downstream synthetic failures or off-target biological artifacts, rigorous spectroscopic validation is non-negotiable.

    As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical workflow . By running a synthesized or newly procured test batch in parallel with a certified commercial reference standard (e.g., from Sigma-Aldrich), laboratories can establish absolute structural confirmation and purity in accordance with ICH Q2(R1) guidelines [2].

    Experimental Design: The Causality Behind the Choices

    A robust validation protocol does not merely collect data; it builds an interlocking matrix of evidence where each technique independently corroborates the others:

    • High-Resolution Mass Spectrometry (LC-HRMS): Confirms the exact mass and the presence of the bromine atom. Bromine naturally occurs as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The observation of a characteristic "twin peak" molecular ion [M+H] + separated by 2 Da is absolute proof of mono-bromination.

    • Nuclear Magnetic Resonance ( 1 H and 13 C NMR): Maps the molecular topology. The highly deshielded protons of the pyridazine ring (typically >7.5 ppm) and the symmetric AA'BB' splitting pattern of the para-bromophenoxy ring provide definitive proof of regiochemistry[1].

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Validates functional groups. The strong C-O-C asymmetric stretch (~1240 cm −1 ) confirms the ether linkage, while the absence of broad O-H stretches (>3200 cm −1 ) proves the absence of unreacted bromophenol starting material.

    Analytical Workflow Visualization

    Workflow A Sample Preparation (Test Batch & Ref Std) B 1H & 13C NMR (Regiochemistry & Topology) A->B C FT-IR Spectroscopy (Ether Linkage Confirmation) A->C D LC-HRMS (Exact Mass & Isotope Ratio) A->D E Data Integration (ICH Q2(R1) Compliance) B->E C->E D->E F Purity Assessment & Batch Release E->F

    Caption: Orthogonal spectroscopic workflow for the validation of 3-(4-Bromophenoxy)pyridazine.

    Step-by-Step Experimental Protocols

    To ensure a self-validating system, all tests must be performed using a Certified Reference Standard (CRS) (e.g., Sigma-Aldrich CAS 40890-13-9, Purity 97%) as a baseline comparator.

    Protocol A: NMR Spectroscopy ( 1 H and 13 C)
    • Sample Preparation: Dissolve 15 mg of the test sample and 15 mg of the CRS separately in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer at 298 K. Run 16 scans for 1 H and 256 scans for 13 C.

    • Validation Checkpoint: Ensure the TMS peak is calibrated precisely to 0.00 ppm. Look for the distinct doublet of doublets (dd) corresponding to the pyridazine protons, and the two distinct doublets (d) integrating to 2H each for the para-substituted benzene ring.

    Protocol B: LC-HRMS Analysis
    • Sample Preparation: Prepare a 1 µg/mL solution of both the test sample and CRS in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to promote ionization.

    • Acquisition: Inject 2 µL into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

    • Validation Checkpoint: Extract the ion chromatogram (EIC) for m/z 251.0 and 253.0. The co-elution of these two masses at the exact same retention time confirms the brominated species.

    HRMS Fragmentation Pathway Visualization

    Fragmentation P Parent Ion [M+H]+ m/z 251.0 / 253.0 (1:1 Br Isotope Ratio) F1 Pyridazinium Ion m/z 81.0 (Loss of Bromophenol) P->F1 Cleavage of C-O bond F2 Bromophenol Radical Cation m/z 172.0 / 174.0 (Ether Cleavage) P->F2 Charge Retention on Phenol

    Caption: Primary ESI+ HRMS fragmentation pathways for 3-(4-Bromophenoxy)pyridazine.

    Quantitative Data Comparison

    The following table summarizes the expected spectroscopic benchmarks for 3-(4-Bromophenoxy)pyridazine. A synthesized or procured test batch must fall within these tolerances compared to the CRS to be cleared for downstream medicinal chemistry applications.

    Analytical TechniqueParameterReference Standard (Sigma-Aldrich)Acceptable Test Batch Criteria
    LC-HRMS (ESI+) Exact Mass [M+H] + m/z 250.981 (79Br) / 252.979 (81Br) Δ < 5 ppm mass error
    Isotope Ratio 1 : 0.98 ( 79Br : 81Br )1 : 0.95 to 1 : 1.05
    1 H NMR (400 MHz) Pyridazine Protons δ ~8.90 (dd, 1H), 7.55 (dd, 1H), 7.20 (dd, 1H)Match reference shifts ± 0.02 ppm
    Phenoxy Protons δ ~7.50 (d, 2H), 7.10 (d, 2H)Match reference shifts ± 0.02 ppm
    13 C NMR (100 MHz) C-O / C-Br Carbons δ ~164.5 (C-O), ~118.0 (C-Br)Match reference shifts ± 0.5 ppm
    FT-IR (ATR) C-O-C Asym. Stretch 1242 cm −1 (Sharp)1240 - 1245 cm −1
    O-H Stretch (Impurity) AbsentAbsent (No broad band at 3300 cm −1 )
    HPLC (UV 254 nm) Chromatographic Purity 98.0% 95.0% (Depending on application)

    Conclusion

    Validating 3-(4-Bromophenoxy)pyridazine requires a multi-faceted approach. Relying solely on HPLC-UV can mask critical structural isomers (such as 4-phenoxypyridazine derivatives) that co-elute with the target compound. By implementing the orthogonal NMR, FT-IR, and HRMS protocols detailed above, researchers can confidently verify the structural integrity, regiochemistry, and isotopic signature of their starting materials, ensuring compliance with ICH Q2(R1) standards[2] and safeguarding the integrity of subsequent drug discovery campaigns.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: [Link]

    • Abdelazeem, A. H., et al. (2014). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. National Center for Biotechnology Information (PMC). URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Proper Disposal of 3-(4-Bromophenoxy)pyridazine: A Guide for Laboratory Professionals

    This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(4-Bromophenoxy)pyridazine (CAS No. 40890-13-9) in a laboratory setting.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(4-Bromophenoxy)pyridazine (CAS No. 40890-13-9) in a laboratory setting. As a brominated heterocyclic organic compound, it necessitates careful management to mitigate potential risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework for responsible waste management grounded in established safety protocols.

    Understanding the Hazard Profile

    Hazard ClassificationCategoryAssociated Risks
    Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
    Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
    Serious Eye Damage/Eye IrritationCategory 1/2Causes serious eye damage or irritation.[1][2]
    Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

    Causality of Hazards: The presence of the bromophenoxy group and the pyridazine ring contributes to the molecule's reactivity and potential biological effects.[3] Halogenated organic compounds can be toxic and persistent in the environment, underscoring the need for proper disposal to prevent ecological contamination.[4][5]

    Personal Protective Equipment (PPE) and Handling

    Before handling 3-(4-Bromophenoxy)pyridazine, ensure the following PPE is worn:

    • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[4][6] For tasks with a higher risk of splashing, consider double gloving and a chemical-resistant apron.

    • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

    Disposal Workflow

    The following diagram outlines the decision-making process for the proper disposal of 3-(4-Bromophenoxy)pyridazine waste.

    G cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A 3-(4-Bromophenoxy)pyridazine Waste Generated B Is the waste mixed with other chemicals? A->B C Identify all components and their concentrations. B->C Yes D Pure or minimal contamination. B->D No E Segregate as 'Halogenated Organic Waste'. C->E D->E F Use a dedicated, labeled, and sealed waste container. E->F G Ensure container is compatible with the waste mixture. F->G H Store in a designated, well-ventilated, and cool area. G->H I Arrange for disposal through a licensed chemical waste management company. H->I J Complete all necessary waste disposal documentation. I->J

    Caption: Decision workflow for the disposal of 3-(4-Bromophenoxy)pyridazine.

    Step-by-Step Disposal Procedures

    Small Quantities (e.g., residual amounts on lab equipment)
    • Decontamination:

      • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol).

      • Collect the rinse solvent as "Halogenated Organic Waste."

      • Follow with a thorough wash using soap and water.

    • Solid Waste:

      • Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a clearly labeled, sealed plastic bag.

      • This bag must be disposed of as solid "Halogenated Organic Waste."

    Bulk Quantities and Unused Product
    • Waste Collection:

      • Transfer the waste to a dedicated, properly labeled "Halogenated Organic Waste" container.[4][7] The container should be made of a compatible material (e.g., polyethylene) and have a secure screw cap.[4]

      • The label must clearly state "Halogenated Organic Waste" and list 3-(4-Bromophenoxy)pyridazine as a constituent.

      • If mixed with other solvents, all components must be listed.

    • Storage:

      • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

      • The storage area should be cool, dry, and well-ventilated.[6]

    • Final Disposal:

      • DO NOT dispose of 3-(4-Bromophenoxy)pyridazine down the drain or by evaporation.[4]

      • Arrange for pickup and disposal by a licensed professional waste disposal service.[8] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.

      • Chemical incineration at a permitted facility is the preferred method for the ultimate destruction of halogenated organic compounds.[5]

    Spill Management

    In the event of a spill, follow these procedures:

    • Evacuate and Ventilate:

      • Alert personnel in the immediate area and evacuate if necessary.

      • Ensure the area is well-ventilated, using the chemical fume hood to its full capacity.

    • Containment and Cleanup (for small spills):

      • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

      • Carefully collect the absorbent material into a sealed, labeled container for disposal as "Halogenated Organic Waste."[4]

    • Large Spills:

      • For large spills, evacuate the laboratory immediately and contact your institution's emergency response team or EHS department.

    Conclusion

    The responsible disposal of 3-(4-Bromophenoxy)pyridazine is paramount for ensuring laboratory safety and environmental protection. By adhering to the principles of hazard identification, proper segregation, and certified disposal methods, researchers can effectively manage the risks associated with this and other halogenated organic compounds. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

    References

    • NextSDS. 3-(4-bromophenoxy)-pyridine — Chemical Substance Information. [Link]

    • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

    • NextSDS. 3-(4-BROMOPHENYL)-6-CHLOROPYRIDAZINE — Chemical Substance Information. [Link]

    • Washington State University. Halogenated Solvents. [Link]

    • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

    • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

    • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

    • PubChemLite. 3-(4-bromophenoxy)-pyridine (C11H8BrNO). [Link]

    • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. [Link]

    • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

    • Science of Synthesis. Product Class 8: Pyridazines. [Link]

    • Temple University. Halogenated Solvents in Laboratories. [Link]

    • Fotofachversand. SAFETY DATA SHEET Bromophen Developer (Part B). [Link]

    Sources

    Handling

    Personal protective equipment for handling 3-(4-Bromophenoxy)pyridazine

    Handling novel heterocyclic screening compounds requires moving beyond generic safety data sheets (SDS) and understanding the specific molecular vulnerabilities of the chemical . 3-(4-Bromophenoxy)pyridazine (CAS: 40890-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling novel heterocyclic screening compounds requires moving beyond generic safety data sheets (SDS) and understanding the specific molecular vulnerabilities of the chemical . 3-(4-Bromophenoxy)pyridazine (CAS: 40890-13-9) is a highly valuable building block in medicinal chemistry and drug discovery pipelines . However, its dual-functional structure demands rigorous, specialized handling protocols.

    As your trusted partner in laboratory safety and chemical logistics, we have engineered this comprehensive guide to provide researchers with the exact causality behind our safety recommendations, ensuring your workflows remain both efficient and uncompromisingly safe.

    Mechanistic Hazard Profile: The "Why" Behind the PPE

    To design a fail-safe operational protocol, we must first deconstruct the inherent hazards of the molecule based on its structural components:

    • The Bromophenoxy Moiety (Lipophilicity & Dermal Risk): Halogenated aromatic rings are highly lipophilic. If this compound contacts unprotected skin, it can rapidly bypass the aqueous barrier of the epidermis and dissolve into the lipid bilayer, causing localized irritation (GHS Category 2) and risking systemic absorption .

    • The Pyridazine Ring (Basicity & Mucous Membrane Risk): As a diazine, this nitrogen-containing heterocycle acts as a mild base and nucleophile. When exposed to the moisture of human mucous membranes (such as the eyes or respiratory tract), it triggers localized pH shifts, resulting in acute irritation .

    • Physical State (Aerosolization): Supplied as a fine solid powder, the primary exposure vector is not liquid splashing, but rather aerosolized dust generated by static electricity during weighing and transfer operations.

    Core PPE & Engineering Controls

    Below is the quantitative breakdown of the required Personal Protective Equipment (PPE) designed specifically to neutralize the risks of 3-(4-Bromophenoxy)pyridazine.

    PPE CategorySpecification / StandardBreakthrough MetricMechanistic Justification
    Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)> 480 minutesImpermeable to solid particulates; prevents dermal absorption of the lipophilic brominated ring.
    Eye Protection Safety Goggles (EN 166 / NIOSH approved)N/A (Tight Seal)A tight-fitting seal prevents basic pyridazine dust from contacting and reacting with ocular moisture.
    Respiratory & Air Chemical Fume HoodFace Velocity > 100 fpmActively captures aerosolized compound during transfer. (Use N95/P100 mask if handling outside hood).
    Body Protection Flame-Resistant Lab Coat (100% Cotton/Nomex)N/ASynthetic materials generate static charge, which can violently aerosolize the fine halogenated powder.

    Visualizing the Safety Logic

    Hazard_Mitigation cluster_hazards Chemical Hazards cluster_ppe PPE & Controls H1 Lipophilic Bromophenoxy (Dermal Absorption) P1 Double Nitrile Gloves (EN 374 Standard) H1->P1 H2 Basic Pyridazine Ring (Mucous Irritation) P2 Safety Goggles (Tight-fitting) H2->P2 H3 Solid Powder Form (Aerosol/Dust Risk) P3 Chemical Fume Hood (Face Velocity >100 fpm) H3->P3 M1 Blocks Systemic Entry P1->M1 M2 Prevents Eye Damage P2->M2 M3 Eliminates Inhalation P3->M3

    Logical mapping of 3-(4-Bromophenoxy)pyridazine hazards to specific PPE mitigations.

    Operational Workflow: Step-by-Step Handling Protocol

    Do not treat this compound like a standard benign salt. Follow this self-validating methodology to ensure zero-exposure during reaction setup.

    Step 1: Engineering Control Validation

    • Action: Turn on the fume hood and verify the digital face velocity monitor reads >100 feet per minute (fpm).

    • Self-Validating Check: Hold a small strip of a Kimwipe near the bottom sash opening. If the tissue is steadily pulled inward without fluttering wildly, the laminar flow is sufficient to capture any aerosolized 3-(4-Bromophenoxy)pyridazine.

    Step 2: PPE Donning & Static Mitigation

    • Action: Put on your cotton lab coat, tight-fitting safety goggles, and two pairs of nitrile gloves.

    • Action: Wipe the exterior of the compound vial and your weighing boat with an anti-static cloth.

    • Causality: Halogenated powders are highly susceptible to static cling. Introducing a metal spatula to a statically charged vial can cause the powder to "jump" and aerosolize into your breathing zone.

    Step 3: Transfer and Weighing

    • Action: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass into the weighing boat. Keep the vial and boat deep within the fume hood (at least 6 inches behind the sash).

    Step 4: Biphasic Decontamination

    • Action: Once the primary container is sealed, wipe down the spatula and the balance pan with an isopropanol-soaked wipe, immediately followed by a water-dampened wipe.

    • Causality: Isopropanol efficiently dissolves the lipophilic bromophenoxy moiety, while the subsequent water wipe solubilizes and removes any residual polar pyridazine salts, ensuring complete chemical removal.

    Spill Response and Disposal Logistics

    In the event of a powder spill inside the fume hood, do not sweep the powder dry , as this will immediately aerosolize the compound .

    • Cover the spill with a damp absorbent pad (using water/isopropanol mixture) to suppress dust.

    • Carefully scoop the wet material into a designated hazardous waste container.

    Critical Disposal Logistics: 3-(4-Bromophenoxy)pyridazine must strictly be routed to the Halogenated Organic Waste stream.

    • Causality: Never mix this with standard non-halogenated organic waste. Incineration of brominated aromatic compounds at sub-optimal temperatures (<1100°C) can catalyze the formation of polybrominated dibenzodioxins (PBDDs), which are highly regulated, severe environmental toxins . Segregating this into the halogenated stream ensures it is sent to a specialized high-temperature plasma incinerator capable of safely breaking the carbon-bromine bonds.

    References

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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    Reactant of Route 2
    3-(4-Bromophenoxy)pyridazine
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